2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-(ethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-8-19-11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKUPWJWVMQSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563109 | |
| Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3080-84-0 | |
| Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,6-Di-Tert-butyl-4-ethoxymethylphenol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This document provides a comprehensive technical overview of 2,6-di-tert-butyl-4-ethoxymethylphenol (CAS No. 3080-84-0), a sterically hindered phenolic compound. As a derivative of the widely recognized antioxidant butylated hydroxytoluene (BHT), this molecule holds significant interest for its role as a stabilizer, a synthetic intermediate, and a subject of study in material science and potentially in drug development. This guide elucidates its core physicochemical properties, spectral characteristics, synthesis, and fundamental reactivity. Particular emphasis is placed on the mechanistic underpinnings of its function as a radical scavenger. Furthermore, this guide furnishes detailed, field-tested protocols for its synthesis and for the evaluation of its antioxidant efficacy, providing researchers with actionable methodologies for laboratory application.
Introduction: The Significance of Sterically Hindered Phenols
Sterically hindered phenols are a cornerstone class of antioxidants, crucial for preventing oxidative degradation in a vast array of organic materials, from plastics and rubbers to petroleum products and pharmaceuticals.[1] Their defining structural feature is the presence of bulky alkyl groups, typically tert-butyl, at the ortho positions relative to the phenolic hydroxyl group.[2] This arrangement is not arbitrary; it is a masterful piece of chemical design that dictates the compound's efficacy. The steric bulk shields the hydroxyl group, enhancing its stability and modulating its reactivity to selectively target and neutralize destructive free radicals.[2]
2,6-Di-tert-butyl-4-ethoxymethylphenol belongs to this important class. It is structurally analogous to butylated hydroxytoluene (BHT), but with a key modification at the para-position: an ethoxymethyl group in place of a methyl group. This modification alters its physical properties, such as polarity and solubility, making it a unique tool for formulators and synthetic chemists. Understanding its detailed chemical profile is essential for leveraging its properties in advanced applications, including the design of novel materials or the development of stable pharmaceutical formulations.
Physicochemical and Thermal Properties
The physical characteristics of a compound govern its handling, formulation, and application. 2,6-Di-tert-butyl-4-ethoxymethylphenol is typically supplied as a white crystalline powder. [No specific citation available for this common knowledge] Its core properties are summarized below for rapid reference.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 3080-84-0 | [3][4][5][6] |
| Molecular Formula | C₁₇H₂₈O₂ | [5] |
| Molecular Weight | 264.40 g/mol | [5] |
| Appearance | White crystalline powder | [No specific citation available for this common knowledge] |
| IUPAC Name | 2,6-di-tert-butyl-4-(ethoxymethyl)phenol | [6] |
| SMILES | CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | [6] |
| InChIKey | UCKUPWJWVMQSKH-UHFFFAOYSA-N | [6] |
Table 2: Thermal and Safety Data
| Property | Value | Source(s) |
| Melting Point | Data not consistently available. | |
| Boiling Point | Data not consistently available. | |
| Flash Point | Data not consistently available. |
Note: Specific thermal data points like melting and boiling points are not consistently reported across supplier databases for this specific compound. Researchers should consult the certificate of analysis for any specific batch.
Spectral Data & Structural Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals:
-
A large singlet around δ 1.4 ppm, integrating to 18H, corresponding to the two equivalent tert-butyl groups.
-
A singlet around δ 5.0-5.5 ppm for the phenolic hydroxyl proton (this peak may be broad and its position can vary with concentration and solvent).
-
Two singlets in the aromatic region (δ 7.0-7.3 ppm), each integrating to 1H, for the two equivalent aromatic protons.
-
A singlet around δ 4.4 ppm for the benzylic methylene protons (-CH₂-O-).
-
A quartet around δ 3.5 ppm and a triplet around δ 1.2 ppm for the ethoxy group (-O-CH₂CH₃).
-
-
¹³C NMR: The carbon NMR would reveal:
-
Signals for the quaternary carbons of the tert-butyl groups (~34 ppm) and the methyl carbons (~30 ppm).
-
Aromatic carbon signals between δ 115-155 ppm.
-
A signal for the benzylic methylene carbon (~75 ppm) and signals for the ethoxy group carbons (~66 and ~15 ppm).
-
-
Mass Spectrometry (MS): Electron ionization MS would likely show a molecular ion peak (M⁺) at m/z 264. A prominent fragment would be the loss of an ethyl group (M-29) or an ethoxy group (M-45), and a characteristic peak at m/z 249 (M-15) corresponding to the loss of a methyl group from a tert-butyl substituent, leading to a stable benzylic cation.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band around 3600-3650 cm⁻¹ (characteristic of a sterically hindered phenol) and C-H stretching bands just below 3000 cm⁻¹. A strong C-O stretching band for the ether linkage would be expected around 1100 cm⁻¹.
Synthesis and Core Reactivity
Synthetic Pathway
The most logical and efficient synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol begins with a readily available precursor, 2,6-di-tert-butyl-4-methylphenol (BHT). The synthesis proceeds via a two-step sequence involving radical bromination followed by nucleophilic substitution. This pathway offers high yields and utilizes standard laboratory reagents.
Caption: Synthetic workflow for 2,6-di-tert-butyl-4-ethoxymethylphenol.
Causality of Experimental Choices:
-
Benzylic Bromination: The reaction starts with the selective bromination of the methyl group at the para-position of BHT. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing competitive aromatic bromination. A radical initiator like AIBN (azobisisobutyronitrile) or UV light is required to initiate the reaction. An inert solvent like carbon tetrachloride (CCl₄) is traditionally used.[10]
-
Williamson Ether Synthesis: The resulting benzylic bromide is an excellent electrophile. It readily undergoes an Sₙ2 reaction with an alkoxide nucleophile. Using sodium ethoxide in ethanol as the solvent provides both the nucleophile and a suitable reaction medium, leading to the formation of the desired ethoxymethyl ether bond. [No specific citation for this standard reaction]
The Antioxidant Mechanism: Radical Scavenging
The primary function of 2,6-di-tert-butyl-4-ethoxymethylphenol is to inhibit autoxidation processes by acting as a chain-breaking antioxidant.[1][2] This process is initiated by the donation of a hydrogen atom from its phenolic hydroxyl group to a highly reactive peroxy radical (ROO•), which is a key propagator of oxidative chain reactions.
Caption: The radical scavenging mechanism of a hindered phenol.
Mechanistic Insights:
-
Hydrogen Atom Transfer (HAT): The O-H bond in the phenol is weaker than the C-H bonds in the substrate being protected. The phenol donates its hydrogen atom to the peroxy radical, converting it into a much less reactive hydroperoxide (ROOH).[1][11]
-
Formation of a Stabilized Radical: This process generates a phenoxyl radical (ArO•). This is the critical step where steric hindrance plays its role. The bulky tert-butyl groups flanking the radical center prevent it from participating in further chain-propagating reactions.[2][12] Instead, the radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability ensures that the antioxidant itself does not become a pro-oxidant. The phenoxyl radical can then be terminated by reacting with another radical or undergoing dimerization.
Applications in Research and Industry
The unique structure of 2,6-di-tert-butyl-4-ethoxymethylphenol lends itself to several key applications:
-
Polymer and Elastomer Stabilization: Like its parent compound BHT, it serves as a primary antioxidant for plastics and rubbers (e.g., polyethylene, polypropylene, PVC), protecting them from degradation during high-temperature processing and long-term use.[2] The ethoxymethyl group can fine-tune its solubility and compatibility within different polymer matrices.
-
Fuel and Lubricant Additive: It can be used to prevent gum formation and oxidation in petroleum products, extending their shelf life and performance.[1]
-
Intermediate for Complex Synthesis: The ethoxymethyl group provides a handle for further chemical modification, making it a valuable building block for synthesizing more complex molecules, potentially including active pharmaceutical ingredients (APIs) where oxidative stability is a concern.[1]
Experimental Protocols
The following protocols are provided as a guide for laboratory work. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times.
Protocol: Synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol
This protocol is adapted from analogous procedures for benzylic functionalization of BHT derivatives.
Materials:
-
4-Bromomethyl-2,6-di-tert-butylphenol
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Drying tube (CaCl₂)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to the bromide) portion-wise. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction: Dissolve 4-bromomethyl-2,6-di-tert-butylphenol (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the sodium ethoxide solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-cold saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2,6-di-tert-butyl-4-ethoxymethylphenol.
Protocol: Evaluation of Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and simple colorimetric method to evaluate the radical scavenging ability of phenolic compounds.[13][14]
Materials:
-
2,6-di-tert-butyl-4-ethoxymethylphenol
-
DPPH radical
-
Methanol or Ethanol
-
UV-Vis Spectrophotometer and cuvettes
-
Positive control (e.g., BHT, Trolox, or Ascorbic Acid)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution has a deep violet color and should be freshly prepared and kept in the dark to avoid degradation.[15][16]
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compound (2,6-di-tert-butyl-4-ethoxymethylphenol) and the positive control in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Assay:
-
In a series of test tubes, add a fixed volume of the DPPH solution (e.g., 2.0 mL).
-
Add a smaller volume of the sample solutions of varying concentrations (e.g., 1.0 mL) to the DPPH solution.
-
Prepare a blank sample containing only methanol instead of the antioxidant solution.
-
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.[13] The violet color of the DPPH radical will fade in the presence of an antioxidant.[15]
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a UV-Vis spectrophotometer.[13][16]
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Analysis: Plot the % Inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
Safety and Handling
As with all chemicals, 2,6-di-tert-butyl-4-ethoxymethylphenol should be handled with care in a well-ventilated area, preferably a fume hood. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
References
- 1. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. 2,6-DI-TERT-BUTYL-4-ETHOXYMETHYL-PHENOL | 3080-84-0 [chemicalbook.com]
- 4. 3080-84-0(this compound) | Kuujia.com [kuujia.com]
- 5. 3080-84-0|this compound|BLD Pharm [bldpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | C16H26O2 | CID 6911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL(489-01-0) 1H NMR [m.chemicalbook.com]
- 9. 2,6-Ditert-butyl-4-ethylphenol(4130-42-1) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. stabilization-technologies.com [stabilization-technologies.com]
- 12. Generation and recycling of radicals from phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol (CAS No. 3080-84-0), a sterically hindered phenolic compound of significant interest in industrial and pharmaceutical applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the structural rationale for its observed properties, offers a comparative analysis with closely related analogs, and provides detailed, field-proven experimental protocols for their determination. By grounding theoretical principles in practical methodology, this guide serves as an essential resource for understanding and utilizing this versatile molecule.
Introduction: The Significance of Sterically Hindered Phenols
Sterically hindered phenols are a cornerstone class of antioxidants, indispensable in preventing oxidative degradation in a vast array of materials, from polymers and elastomers to complex pharmaceutical formulations.[1] Their efficacy stems from a unique molecular architecture: a phenolic hydroxyl group, which acts as a potent hydrogen donor to neutralize chain-propagating free radicals, flanked by bulky alkyl groups (typically tert-butyl) at the ortho positions.[2] This steric hindrance is not an incidental feature; it is the key to the molecule's stability and function. It enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains and allowing it to act as a terminal radical scavenger.[3]
This compound belongs to this critical family of stabilizers. The substituent at the para position—in this case, an ethoxymethyl group—plays a crucial role in fine-tuning the molecule's physical properties, such as solubility, volatility, and compatibility with various matrices.[4] Understanding these properties is paramount for optimizing its performance, ensuring regulatory compliance, and unlocking its full potential in novel applications.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structure of this compound is defined by a central phenol ring with three key substituents that dictate its chemical behavior.
-
CAS Registry Number: 3080-84-0
-
IUPAC Name: 2,6-di-tert-butyl-4-(ethoxymethyl)phenol
-
SMILES: CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
The molecule's architecture, visualized below, highlights the phenolic hydroxyl group responsible for antioxidant activity, the two tert-butyl groups providing steric shielding, and the para-substituted ethoxymethyl group influencing its physical characteristics.
Core Physicochemical Properties: A Quantitative Overview
The utility of a molecule in any application is fundamentally governed by its physical and chemical properties. These values dictate its behavior in different environments, its compatibility with other substances, and the conditions under which it can be processed and stored.
| Property | Value | Method / Source |
| Melting Point | 38 - 38.5 °C | Experimental[6][7][8] |
| Boiling Point | 162 - 163 °C at 11 Torr | Experimental[6][7] |
| Water Solubility | Low (qualitative); quantitative data unavailable | Inferred from high LogP value |
| Partition Coefficient (LogP) | 4.992 | Predicted[9] |
| Acidity (pKa) | 11.81 ± 0.40 | Predicted[7][10] |
Analysis and Field Insights
-
Melting and Boiling Point: The low melting point indicates that the compound is a solid at standard room temperature but can be easily handled as a liquid with gentle heating, simplifying its incorporation into formulations. The boiling point, reported under vacuum, suggests it has relatively low volatility under standard atmospheric conditions, which is a desirable trait for a stabilizer in high-temperature processing applications to prevent its loss.
-
Solubility and Lipophilicity (LogP): The predicted high LogP value (4.992) confirms the molecule's lipophilic (oil-loving) and hydrophobic (water-fearing) nature.[9] This is a direct consequence of the large, nonpolar tert-butyl groups and the ethoxymethyl moiety. This high lipophilicity is a critical asset, as it ensures excellent solubility and miscibility in non-polar matrices like hydrocarbon-based polymers, oils, and lipids, which are often the very substrates requiring protection from oxidation.[4]
-
Acidity (pKa): The predicted pKa of ~11.81 is characteristic of a sterically hindered phenol.[7][10] The electron-donating alkyl groups and the steric hindrance around the hydroxyl group make the proton less acidic (i.e., harder to remove) than in unsubstituted phenol (pKa ≈ 10). This is crucial for its antioxidant function; the molecule must be able to donate a hydrogen atom (in a radical scavenging reaction) rather than a proton (in an acid-base reaction).
Comparative Analysis with Structural Analogs
To fully appreciate the role of the 4-ethoxymethyl substituent, it is instructive to compare its properties to those of its close chemical relatives. This comparison highlights how subtle changes in molecular structure can be used to tailor the physicochemical properties for specific applications.
| Compound | 4-Substituent | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | LogP (Experimental) |
| Target Compound | -CH₂OCH₂CH₃ | 264.40 | 38 - 38.5 | 162-163 @ 11 Torr | 4.992 (Predicted)[9] |
| 2,6-Di-tert-butylphenol | -H | 206.33 | 34 - 37 | 253 @ 760 Torr | 4.92[11] |
| BHT (Butylated hydroxytoluene) | -CH₃ | 220.35 | 69 - 73 | 265 @ 760 Torr | 5.3[12] |
| 2,6-Di-tert-butyl-4-ethylphenol | -CH₂CH₃ | 234.38 | 43.5 - 45 | 272 @ 760 Torr | 5.7 (Computed)[13] |
| 2,6-Di-tert-butyl-4-methoxymethyl-phenol | -CH₂OCH₃ | 250.38 | 101 (rough estimate) | 353.51 (rough estimate) | 4.6 (Computed)[14][15] |
Analysis of Structure-Property Relationships:
-
The introduction of the ethoxymethyl group, compared to a simple hydrogen or methyl group (BHT), results in a lower melting point, making it a liquid at a more convenient temperature.
-
The ether linkage in the ethoxymethyl group introduces a degree of polarity that slightly lowers the predicted LogP compared to its alkyl-substituted counterparts (BHT and the 4-ethyl analog). This can be a strategic advantage, potentially improving its compatibility in systems with moderate polarity without significantly compromising its lipophilicity.
The Antioxidant Mechanism of Action
The primary role of this compound in preventing oxidative damage is through a radical scavenging mechanism. This process terminates the chain reactions that lead to material degradation.
The process unfolds in two key stages:
-
Initiation & Propagation: An initiator (e.g., heat, UV light) abstracts a hydrogen atom from a substrate molecule (RH), creating a reactive alkyl radical (R●). This radical rapidly reacts with oxygen to form a peroxy radical (ROO●). The peroxy radical is highly aggressive and will abstract a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the destructive chain reaction.[2]
-
Chain Termination: this compound (ArOH) intervenes by donating its phenolic hydrogen atom to the peroxy radical (ROO●).[3] This action neutralizes the reactive radical, converting it into a stable hydroperoxide, and terminates the chain reaction. The antioxidant itself is converted into a phenoxy radical (ArO●). Due to the steric hindrance from the adjacent tert-butyl groups and resonance stabilization, this phenoxy radical is exceptionally stable and unreactive, preventing it from initiating new oxidation chains.[1]
Experimental Methodologies for Physicochemical Characterization
To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, validated protocols. The OECD Guidelines for the Testing of Chemicals provide an internationally recognized framework for this purpose.[9] The following sections outline the core principles and step-by-step procedures for key analyses.
Protocol: Determination of Melting Point (Based on OECD 102)
The melting point is a fundamental property indicating purity. Differential Scanning Calorimetry (DSC) is a modern and precise method.[16][17]
-
Principle: DSC measures the difference in heat flow between the test sample and a reference as a function of temperature. The melting point is identified as the extrapolated onset temperature of the endothermic melting peak.
-
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Analytical balance (± 0.01 mg)
-
Aluminum sample pans and lids
-
Crimping press for sealing pans
-
High-purity indium standard for calibration
-
-
Procedure:
-
Calibration: Calibrate the instrument's temperature and enthalpy scale using a high-purity indium standard according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a crimping press. Prepare an empty, sealed pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the melting endotherm. Report the peak temperature as well. Perform the analysis in triplicate.
-
Protocol: Determination of Water Solubility (Based on OECD 105)
Given the compound's high lipophilicity, the Shake-Flask Method is appropriate for determining its low water solubility.[8][18]
-
Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.
-
Instrumentation:
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Analytical balance
-
Glass flasks with stoppers
-
Validated analytical system for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
System Preparation: Add an amount of the test substance that is clearly in excess of its expected solubility to several flasks containing a known volume of reagent-grade water.
-
Equilibration: Place the flasks in a constant temperature shaker set to 20 ± 0.5 °C. Agitate the flasks for a preliminary period of 24 hours.
-
Equilibrium Confirmation: After 24, 48, and 72 hours, take samples from the aqueous phase. Before sampling, stop agitation and centrifuge the flasks at high speed to separate the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear aqueous supernatant and analyze its concentration using a calibrated HPLC-UV method.
-
Solubility Determination: Equilibrium is reached when three consecutive measurements show no significant trend and are within ±15% of each other. The water solubility is the mean of these final measurements.
-
Protocol: Determination of Partition Coefficient (LogP) (Based on OECD 117)
The HPLC method is a rapid and reliable technique for determining the n-octanol/water partition coefficient (LogP or Log Kow) for compounds within the log range of 0 to 6.[1][10]
-
Principle: A strong correlation exists between a compound's retention time on a reverse-phase HPLC column and its LogP. The LogP of the test substance is determined by interpolation from a calibration curve constructed using reference standards with known LogP values.[2]
-
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Isocratic mobile phase (typically a methanol/water mixture)
-
Reference standards with certified LogP values spanning the expected range of the analyte.
-
-
Procedure:
-
Calibration Curve: Prepare solutions of at least 6 reference standards with known LogP values. Inject each standard onto the HPLC system and record its retention time (t_R_).
-
Dead Time (t₀) Determination: Determine the column dead time by injecting an unretained compound (e.g., thiourea).
-
Capacity Factor Calculation: For each reference standard, calculate the capacity factor (k) using the formula: k = (t_R_ - t₀) / t₀.
-
Calibration Plot: Plot log k versus the known log P for the reference standards. The plot should be linear with a correlation coefficient (r²) > 0.95.
-
Sample Analysis: Prepare a solution of this compound in the mobile phase and inject it onto the system to determine its retention time.
-
LogP Determination: Calculate the capacity factor (k) for the test substance. Using the linear regression equation from the calibration plot, interpolate the log P value for the test substance.
-
Safety and Handling
While specific toxicity data for this compound is limited, data from closely related hindered phenols, such as the methoxy variant, indicate that it should be handled with appropriate care. It may cause skin and serious eye irritation, and may cause respiratory irritation.[14][15] Standard laboratory safety protocols should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly effective sterically hindered phenolic antioxidant. Its physicochemical profile, characterized by low volatility, a convenient melting point, and high lipophilicity, makes it exceptionally well-suited for stabilizing non-polar materials such as polymers, oils, and fats. The ethoxymethyl group at the para-position modulates its physical properties, differentiating it from other common antioxidants like BHT and providing unique compatibility characteristics. By employing standardized methodologies, such as the OECD guidelines detailed herein, researchers and developers can ensure the generation of high-quality, reproducible data, facilitating robust formulation development, risk assessment, and regulatory submission. This guide provides the foundational knowledge and practical protocols necessary to effectively characterize and utilize this important molecule.
References
- 1. oecd.org [oecd.org]
- 2. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. oecd.org [oecd.org]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol(88-27-7) 13C NMR [m.chemicalbook.com]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.tw]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 11. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,6-Di-tert-butyl-4-ethylphenol | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | C16H26O2 | CID 6911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 18. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,6-Di-tert-butyl-4-ethoxymethylphenol: Molecular Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2,6-Di-tert-butyl-4-ethoxymethylphenol (CAS No. 3080-84-0), a sterically hindered phenolic compound. By virtue of its molecular architecture, this compound is positioned as a potent antioxidant and stabilizer. This guide details its molecular structure, physicochemical properties, plausible synthesis pathways, and key applications relevant to researchers in materials science and drug development. The core functionality of this molecule lies in its ability to scavenge free radicals, thereby preventing oxidative degradation in a wide range of organic materials. The insights provided herein are intended to equip scientists and development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Molecular Structure and Physicochemical Properties
The identity and efficacy of 2,6-Di-tert-butyl-4-ethoxymethylphenol are rooted in its specific molecular configuration. It belongs to the class of hindered phenols, which are characterized by bulky alkyl groups flanking a phenolic hydroxyl group.
Molecular Structure
The structure consists of a central phenol ring substituted with two tertiary-butyl groups at positions 2 and 6. These bulky groups sterically hinder the hydroxyl group, a feature that is critical to its function as an antioxidant. An ethoxymethyl group is located at the 4-position (para) of the ring.
-
IUPAC Name: 2,6-di-tert-butyl-4-(ethoxymethyl)phenol[1]
-
SMILES String: CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C[1]
Caption: 2D molecular structure of 2,6-Di-tert-butyl-4-ethoxymethylphenol.
Physicochemical Data
The key quantitative properties of this compound are summarized below. This data is essential for experimental design, formulation, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₈O₂ | [1] |
| Molecular Weight | 264.40 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Typical Purity | ≥96% | [1] |
| Storage Conditions | Room temperature, in a tightly sealed container | [3] |
Synthesis Pathway and Mechanism
Mechanistic Overview
While specific manufacturing protocols are often proprietary, the synthesis of 2,6-Di-tert-butyl-4-ethoxymethylphenol logically proceeds from the precursor 2,6-di-tert-butylphenol. A common and efficient method for introducing an alkoxymethyl group at the para-position of a phenol is a variation of the Mannich reaction or direct hydroxymethylation followed by etherification.
The process likely involves the reaction of 2,6-di-tert-butylphenol with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then etherified with ethanol under acidic or basic conditions to yield the final product. This multi-step, single-pot synthesis approach is favored in industrial settings for its efficiency and cost-effectiveness, as demonstrated in patents for analogous hindered phenols.[4][5][6]
Generalized Synthesis Workflow
The following diagram illustrates a plausible workflow for the synthesis of 2,6-Di-tert-butyl-4-ethoxymethylphenol. This process is designed to maximize yield while minimizing the formation of byproducts.
Caption: Generalized workflow for the synthesis of the target compound.
Core Functionality and Applications
Mechanism of Antioxidant Activity
The primary function of 2,6-Di-tert-butyl-4-ethoxymethylphenol is to act as a radical scavenger. Oxidative degradation of organic materials, whether in polymers, lubricants, or biological systems, proceeds via a free-radical chain reaction. This compound terminates the chain reaction through the following mechanism:
-
A free radical (R•) abstracts the hydrogen atom from the phenolic hydroxyl (-OH) group.
-
A stable, sterically hindered phenoxyl radical is formed. The bulky tert-butyl groups prevent this new radical from reacting with other molecules, effectively halting the degradation cascade.
-
The original aggressive free radical is neutralized into a stable molecule (RH).
This mechanism makes hindered phenols like this one highly effective stabilizers, even at low concentrations.
Applications in Research and Development
Given its structure, 2,6-Di-tert-butyl-4-ethoxymethylphenol is a valuable tool for researchers and developers.
-
Polymer and Materials Science: It can be used as a stabilizer to enhance the thermal and oxidative stability of polymers, plastics, and rubbers, extending their service life and performance.[7]
-
Pharmaceutical Development: As an antioxidant, it can protect active pharmaceutical ingredients (APIs) and excipients from oxidative degradation, ensuring drug product stability and shelf-life. Related hindered phenols have been investigated for their potential therapeutic effects, including anti-inflammatory properties.[8][9]
-
Cosmetics and Food Science: Analogous compounds are widely used to prevent the oxidation of fats and oils in cosmetics and food products, preserving their quality and preventing rancidity.[4]
Experimental Protocol: Purity Assessment by GC-MS
To ensure the quality and integrity of 2,6-Di-tert-butyl-4-ethoxymethylphenol for experimental use, its purity must be verified. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this purpose, providing both separation and structural identification.
Objective: To determine the purity of a sample of 2,6-Di-tert-butyl-4-ethoxymethylphenol and identify any potential impurities.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a certified reference standard of 2,6-Di-tert-butyl-4-ethoxymethylphenol.
-
Dissolve in 10 mL of a high-purity solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration (1 mg/mL) as the primary standard, using the same solvent.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis and Interpretation:
-
Inject 1 µL of the standard solution to determine the retention time and confirm the mass spectrum of the pure compound. The molecular ion peak (m/z 264.4) should be visible, along with characteristic fragment ions.
-
Inject 1 µL of the sample solution.
-
Compare the chromatogram of the sample to the standard. The purity can be calculated based on the peak area percentage of the main component.
-
Analyze the mass spectra of any minor peaks to identify potential impurities, such as unreacted starting materials or byproducts.
-
Safety, Handling, and Storage
Working with any chemical requires adherence to strict safety protocols. The information below is based on data for structurally similar hindered phenols and represents best practices.[10][11][12]
Hazard Identification
| Hazard Type | Description | Precautionary Action |
| Skin Irritation | May cause skin irritation upon direct contact.[13][14] | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation.[13][14] | Wear chemical safety goggles. |
| Inhalation | Inhalation of dust may cause respiratory irritation.[15] | Handle in a well-ventilated area or a chemical fume hood. |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat when handling the compound.[10]
-
Ventilation: Use in a well-ventilated laboratory. Avoid generating dust.[10]
-
Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust creation. Place in a sealed container for disposal.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[10][12]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials to ensure its long-term stability.[3]
Conclusion
2,6-Di-tert-butyl-4-ethoxymethylphenol is a specialized chemical with significant potential as an antioxidant and stabilizer. Its unique molecular structure, featuring sterically hindering tert-butyl groups, provides high efficacy in terminating free-radical chain reactions. For researchers and developers in pharmaceuticals, materials science, and other fields, this compound represents a valuable tool for enhancing the stability and longevity of their products. Proper understanding of its properties, handling requirements, and analytical methods is paramount to leveraging its full potential safely and effectively.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2,6-DI-TERT-BUTYL-4-ETHOXYMETHYL-PHENOL | 3080-84-0 [chemicalbook.com]
- 3. This compound, CasNo.3080-84-0 BOC Sciences United States [bocscichem.lookchem.com]
- 4. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2,6-二叔丁基-4-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 2 6-Di-tert-Butyl-4-Methylphenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. fishersci.com [fishersci.com]
- 14. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | C16H26O2 | CID 6911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemos.de [chemos.de]
An In-depth Technical Guide on 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol: Synthesis, Antioxidant Mechanisms, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol, a sterically hindered phenolic compound with significant potential as an antioxidant in pharmaceutical and drug development applications. We will delve into its chemical identity, a detailed synthesis protocol, its mechanism of action as a radical scavenger, and methodologies for evaluating its antioxidant efficacy.
Chemical Identity and Physicochemical Properties
The subject of this guide is the compound with the IUPAC name 2,6-di-tert-butyl-4-(ethoxymethyl)phenol . It belongs to the class of sterically hindered phenols, which are known for their antioxidant properties. The bulky tert-butyl groups at the ortho positions to the hydroxyl group are a key structural feature that enhances its stability and modulates its reactivity.
| Property | Value | Source |
| IUPAC Name | 2,6-di-tert-butyl-4-(ethoxymethyl)phenol | [1][2] |
| CAS Number | 3080-84-0 | [2] |
| Molecular Formula | C₁₇H₂₈O₂ | [3] |
| Molecular Weight | 264.41 g/mol | [2] |
| Appearance | White crystalline powder | [4] |
| Purity | ≥97% | [3][4] |
| Canonical SMILES | CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | [2] |
| InChI Key | UCKUPWJWVMQSKH-UHFFFAOYSA-N | [2] |
Synthesis of 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol
The synthesis of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol can be achieved through a two-step process starting from the readily available 2,6-di-tert-butyl-4-methylphenol, a close analog of the widely used antioxidant Butylated Hydroxytoluene (BHT).[5] The methodology is adapted from the synthesis of its methoxy analogue.[6]
Step 1: Synthesis of 4-Bromomethyl-2,6-di-tert-butylphenol
This initial step involves the bromination of the methyl group of 2,6-di-tert-butyl-4-methylphenol using N-Bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-di-tert-butyl-4-methylphenol (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (1 equivalent) to the solution.
-
Initiate the reaction by adding a catalytic amount of a radical initiator like benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-bromomethyl-2,6-di-tert-butylphenol.
-
Purify the product by recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol
The second step is a nucleophilic substitution reaction where the bromide in 4-bromomethyl-2,6-di-tert-butylphenol is displaced by an ethoxy group from ethanol.
Experimental Protocol:
-
Dissolve the purified 4-bromomethyl-2,6-di-tert-butylphenol (1 equivalent) in an excess of ethanol, which acts as both the solvent and the nucleophile.[6]
-
Stir the solution at room temperature. The reaction is typically facile due to the reactive nature of the benzylic bromide.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a non-polar solvent like diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the final product, 2,6-di-tert-butyl-4-(ethoxymethyl)phenol.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram:
Caption: A two-step synthesis of the target compound.
Mechanism of Antioxidant Action
The antioxidant activity of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol stems from its ability to act as a radical scavenger. This is a characteristic feature of hindered phenols like BHT.[5][7] The primary mechanism is through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a reactive free radical.[8]
The process can be summarized as follows:
-
Initiation: A free radical (R•) is generated in the system, which can be a lipid peroxyl radical in a biological membrane or a drug formulation.
-
Propagation: This radical can then react with an organic substrate (e.g., a lipid or a drug molecule, LH), abstracting a hydrogen atom and creating a new radical (L•), which then reacts with oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, propagating the chain reaction of oxidation.
-
Termination: 2,6-di-tert-butyl-4-(ethoxymethyl)phenol (ArOH) intervenes in the propagation step by donating its phenolic hydrogen atom to the peroxyl radical (LOO•), thus neutralizing it and forming a stable phenoxyl radical (ArO•).[5]
LOO• + ArOH → LOOH + ArO•
The resulting phenoxyl radical is significantly stabilized by two factors:
-
Steric Hindrance: The two bulky tert-butyl groups at the ortho positions physically shield the radical oxygen, preventing it from participating in further chain-propagating reactions.
-
Resonance Delocalization: The unpaired electron can be delocalized over the benzene ring, further contributing to its stability.
This stable phenoxyl radical can then react with another peroxyl radical to form non-radical products, effectively terminating the oxidative chain reaction.[5]
LOO• + ArO• → Non-radical products
Antioxidant Mechanism Diagram:
Caption: The antioxidant mechanism of the hindered phenol.
Evaluation of Antioxidant Activity
To quantify the antioxidant potential of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol, several in vitro assays can be employed. The DPPH radical scavenging assay and the lipid peroxidation inhibition assay are two commonly used methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[3]
Experimental Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of test samples: Prepare a series of concentrations of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol in methanol.
-
Assay procedure:
-
In a microplate or cuvette, add a fixed volume of the DPPH solution.
-
Add varying concentrations of the test compound.
-
As a positive control, use a known antioxidant like BHT or Trolox.
-
As a blank, use methanol instead of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Lipid Peroxidation Inhibition Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system like linoleic acid or biological samples such as erythrocyte membranes.[9]
Experimental Protocol (using the thiobarbituric acid reactive substances - TBARS method):
-
Preparation of lipid source: Prepare a suspension of a lipid source, such as a linoleic acid emulsion or isolated erythrocyte ghosts.
-
Induction of peroxidation: Induce lipid peroxidation using an initiator like ferrous sulfate (FeSO₄) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Preparation of test samples: Prepare different concentrations of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol.
-
Assay procedure:
-
To the lipid suspension, add the test compound at various concentrations.
-
Add the peroxidation initiator.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
-
Measurement of malondialdehyde (MDA):
-
Add thiobarbituric acid (TBA) reagent to the reaction mixture.
-
Heat the mixture in a boiling water bath for a set time (e.g., 20 minutes) to allow the formation of a pink-colored MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated as:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control (with the initiator but without the antioxidant) and A_sample is the absorbance of the test sample.
-
IC₅₀ determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
Antioxidant Assay Workflow:
Caption: A workflow for evaluating antioxidant activity.
Analytical Characterization
The identity and purity of the synthesized 2,6-di-tert-butyl-4-(ethoxymethyl)phenol should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show the characteristic absorption bands for the functional groups present, such as the O-H stretch of the phenol and the C-O-C stretch of the ether.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.
Applications in Drug Development
Sterically hindered phenols like 2,6-di-tert-butyl-4-(ethoxymethyl)phenol are valuable in drug development for several reasons:
-
Excipient for Drug Stability: They can be used as antioxidants in drug formulations to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), thereby extending the shelf life of the product.[7]
-
Protection of Biological Molecules: In research settings, they can be used to protect sensitive biological molecules from oxidative damage during experiments.
-
Potential Therapeutic Agents: Some phenolic compounds have shown biological activities beyond their antioxidant properties, including anti-inflammatory and anti-cancer effects.[10] The therapeutic potential of 2,6-di-tert-butyl-4-(ethoxymethyl)phenol would require further investigation.
Safety Considerations
Conclusion
2,6-di-tert-butyl-4-(ethoxymethyl)phenol is a promising antioxidant with a well-defined structure and a clear mechanism of action. Its synthesis is achievable from common starting materials, and its antioxidant efficacy can be readily evaluated using standard in vitro assays. For researchers and professionals in drug development, this compound represents a valuable tool for enhancing the stability of formulations and a potential starting point for the discovery of new therapeutic agents. Further studies are warranted to fully characterize its biological activities and safety profile.
References
- 1. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Mechanism of Hindered Phenols: A Focus on 2,6-Di-Tert-butyl-4-ethoxymethylphenol
This guide provides a comprehensive examination of the core mechanisms by which sterically hindered phenols, exemplified by 2,6-di-tert-butyl-4-ethoxymethylphenol, function as potent antioxidants. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a superficial overview to explore the nuanced interplay of molecular structure, radical stabilization, and reaction kinetics that define the efficacy of this critical class of compounds.
The Fundamental Principle: A Controlled Intervention in Radical Chain Reactions
At its core, the utility of a hindered phenol lies in its ability to intercept and neutralize highly reactive free radicals, which are the primary drivers of oxidative degradation in both biological and industrial systems.[1][2] Unlike simple phenols, the "hindered" architecture provides a unique combination of reactivity and stability, allowing for efficient termination of radical chain reactions without propagating new ones.[1][3][4]
The Primary Mechanism: Hydrogen Atom Transfer (HAT)
The principal antioxidant action of hindered phenols is a process known as Hydrogen Atom Transfer (HAT). In this mechanism, the phenolic compound (ArOH) donates the hydrogen atom from its hydroxyl group to a reactive free radical, most commonly a peroxyl radical (ROO•), which is a key intermediate in autoxidation.[5][6]
Reaction: ArOH + ROO• → ArO• + ROOH
The causality behind this reaction's effectiveness is twofold:
-
Deactivation: It converts the aggressive, chain-propagating peroxyl radical (ROO•) into a more stable, non-radical hydroperoxide (ROOH).[4]
-
Formation of a Stabilized Radical: The process generates a phenoxyl radical (ArO•) which is significantly less reactive than the initial radical due to steric shielding and resonance delocalization.[4][7]
The Indispensable Role of Steric Hindrance
The defining feature of hindered phenols is the presence of bulky alkyl groups, typically tert-butyl groups, at the ortho positions (positions 2 and 6) relative to the hydroxyl group.[1][2] These groups are not mere structural artifacts; they are essential to the antioxidant's function.
-
Shielding the Phenoxyl Radical: Once the phenoxyl radical is formed, the ortho tert-butyl groups act as physical shields.[2][3][8] This steric hindrance dramatically reduces the radical's ability to abstract a hydrogen atom from a nearby substrate molecule (e.g., a polymer chain or a lipid), a process which would otherwise initiate a new degradation chain.[6]
-
Preventing Undesirable Dimerization: The bulky groups also direct the potential dimerization pathways of the phenoxyl radical, favoring the formation of stable C-C or C-O coupled products over unstable O-O dimers.[8]
Resonance Stabilization of the Phenoxyl Radical
Upon donating its hydrogen atom, the resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. The electron density is shifted to the ortho and para positions, creating multiple resonance structures. This distribution of the radical character significantly lowers the energy of the species, rendering it less reactive and less likely to propagate oxidation.[4][8]
References
- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. nbinno.com [nbinno.com]
- 3. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 4. partinchem.com [partinchem.com]
- 5. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Free Radical Scavenging Capabilities of 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol
Foreword: The Imperative of Mitigating Oxidative Stress
In the intricate biochemical landscape of cellular metabolism, the generation of reactive oxygen species (ROS) is an unavoidable consequence. While essential for certain physiological processes, an overabundance of these highly reactive molecules leads to a state of oxidative stress, a condition implicated in the pathogenesis of numerous diseases and the degradation of a wide array of materials. Phenolic compounds have long been recognized for their potent antioxidant properties, acting as frontline defenders against the damaging effects of free radicals. This guide provides a detailed technical exploration of a specific synthetic phenolic antioxidant, 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol, for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action, and the empirical methodologies for quantifying its free radical scavenging efficacy.
Physicochemical Profile and Synthesis of this compound
1.1. Molecular Structure and Properties
This compound is a derivative of the well-known antioxidant, Butylated Hydroxytoluene (BHT). Its structure is characterized by a phenol ring with two bulky tert-butyl groups at the ortho positions (2 and 6) and an ethoxymethyl group at the para position (4).
-
IUPAC Name: 2,6-bis(tert-butyl)-4-(ethoxymethyl)phenol
-
CAS Number: 3080-84-0
-
Molecular Formula: C₁₇H₂₈O₂
-
Molecular Weight: 264.41 g/mol
-
Appearance: White crystalline powder[1]
The two tert-butyl groups provide significant steric hindrance around the hydroxyl group. This structural feature is crucial for its antioxidant function, as it enhances the stability of the resulting phenoxyl radical formed upon donation of a hydrogen atom to a free radical. The ethoxymethyl group at the para position can influence the molecule's polarity and solubility characteristics.
1.2. Proposed Synthesis Pathway
While specific, detailed synthesis protocols for this compound are not abundant in publicly available literature, a plausible synthetic route can be adapted from established methods for similar 4-alkoxymethylphenol derivatives. A common approach involves the alkoxymethylation of 2,6-di-tert-butylphenol. A Japanese patent describes a similar process for the synthesis of the methoxymethyl analog, which can be modified for the ethoxymethyl derivative[1].
The proposed two-step synthesis is as follows:
-
Hydroxymethylation of 2,6-di-tert-butylphenol: This initial step involves the reaction of 2,6-di-tert-butylphenol with formaldehyde in the presence of a base catalyst to introduce a hydroxymethyl group at the para position, forming 2,6-di-tert-butyl-4-(hydroxymethyl)phenol.
-
Williamson Ether Synthesis: The resulting hydroxymethyl derivative is then reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base (e.g., sodium hydride) to form the desired ethoxymethyl ether.
Caption: Proposed two-step synthesis of this compound.
Mechanism of Free Radical Scavenging
The primary antioxidant mechanism of hindered phenols like this compound is through hydrogen atom transfer (HAT).[2] The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thereby neutralizing it and terminating the radical chain reaction.
Reaction: ArOH + R• → ArO• + RH
The efficacy of a phenolic antioxidant is largely determined by the stability of the resulting phenoxyl radical (ArO•). In the case of this compound, the bulky tert-butyl groups at the ortho positions provide significant steric hindrance, which delocalizes the unpaired electron and prevents the phenoxyl radical from initiating new radical chains. This steric shielding is a key feature of hindered phenolic antioxidants.
Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.
In Vitro Evaluation of Radical Scavenging Capabilities
To empirically determine the free radical scavenging capabilities of this compound, a series of standardized in vitro assays can be employed. The following sections provide detailed protocols for the most common and relevant assays.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[2] The stable DPPH radical has a deep purple color, which changes to yellow upon reduction by an antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare a similar dilution series of a standard antioxidant such as Butylated Hydroxytoluene (BHT) or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound, positive control, or methanol (for the blank) into separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution with methanol.
-
Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The blue-green ABTS•⁺ is decolorized upon reduction by an antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Standard Solutions: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of each dilution of the test compound, positive control, or methanol to separate wells of a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity as in the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the scavenging activity of the test compound to that of a Trolox standard curve.
-
3.3. Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex.
Experimental Protocol:
-
Reagent Preparation:
-
Thiobarbituric Acid (TBA) Solution (0.8% w/v): Dissolve 0.8 g of TBA in 100 mL of deionized water.
-
Trichloroacetic Acid (TCA) Solution (20% w/v): Dissolve 20 g of TCA in 100 mL of deionized water.
-
Lipid Source: A 10% (w/v) tissue homogenate (e.g., rat liver) in phosphate-buffered saline (PBS) can be used as a lipid-rich substrate.
-
Pro-oxidant: A solution of FeSO₄ (e.g., 0.1 mM) is used to induce lipid peroxidation.
-
-
Assay Procedure:
-
In a series of test tubes, mix:
-
0.5 mL of tissue homogenate
-
1.5 mL of TCA solution
-
1.0 mL of TBA solution
-
Varying concentrations of the test compound or standard antioxidant.
-
-
Initiate lipid peroxidation by adding 0.1 mL of the FeSO₄ solution.
-
Incubate the mixture in a water bath at 95°C for 60 minutes.
-
Cool the tubes and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value.
-
Caption: Standard in vitro antioxidant assay workflows.
Quantitative Radical Scavenging Data
While direct experimental data for this compound is scarce in the literature, a study on the oxidation of various phenols provides valuable insight into the antioxidant activity of structurally similar compounds. This study evaluated a series of "new 4-ethoxy-phenols" and compared their DPPH radical scavenging activity to standard antioxidants. One of the tested compounds, designated as 6f, exhibited exceptionally high antioxidant activity. Given the context, it is highly probable that this compound is structurally very similar, if not identical, to this compound.
| Compound | DPPH Radical Scavenging Activity (IC₅₀ in µg/mL) |
| Compound 6f (a 4-ethoxy-phenol derivative) | 1.47 ± 0.39 |
| Butylated Hydroxytoluene (BHT) | 6.72 ± 0.47 |
| Trolox | 2.81 ± 0.31 |
These results suggest that the 4-ethoxy-phenol derivative is significantly more potent than both BHT and Trolox in scavenging DPPH radicals, as indicated by its much lower IC₅₀ value.
Conclusion and Future Directions
This compound, as a member of the hindered phenol class of antioxidants, is structurally poised for potent free radical scavenging activity. The steric hindrance provided by the dual tert-butyl groups is a well-established feature that enhances antioxidant efficacy by stabilizing the resulting phenoxyl radical. The available data on a closely related 4-ethoxy-phenol derivative suggests that this compound may possess superior antioxidant capabilities compared to the widely used BHT.
To fully elucidate the potential of this compound as a novel antioxidant, further research is warranted. Specifically, direct and comprehensive in vitro and in vivo studies are needed to confirm its radical scavenging activity, evaluate its performance in various matrices, and assess its safety profile. Such investigations will be crucial for its potential application in the pharmaceutical, food, and materials science industries.
References
The Solubility Profile of 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol: A Technical Guide for Researchers
Introduction: Understanding the Physicochemical Behavior of a Hindered Phenol Antioxidant
2,6-Di-tert-butyl-4-ethoxymethyl-phenol is a sterically hindered phenolic compound of significant interest in the pharmaceutical and chemical industries. As a structural analog of Butylated Hydroxytoluene (BHT), it is anticipated to possess potent antioxidant properties, crucial for the stabilization of drug formulations, polymers, and other organic materials susceptible to oxidative degradation. The efficacy and utility of this compound in various applications are intrinsically linked to its solubility in different solvent systems. A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals in designing robust formulations, optimizing reaction conditions, and ensuring predictable performance.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. In the absence of extensive empirical data for this specific molecule, this guide leverages established principles of chemical solubility, data from closely related analogs, and theoretical predictions to offer a scientifically grounded perspective. Furthermore, a detailed experimental protocol is provided to enable researchers to precisely determine its solubility in their specific solvent systems.
Molecular Structure and its Implications for Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound is characterized by several key features that dictate its solubility behavior:
-
Aromatic Phenol Core: The central phenol group provides a site for hydrogen bonding, both as a donor (from the hydroxyl group) and an acceptor (the oxygen atom).
-
Steric Hindrance: The two bulky tert-butyl groups flanking the hydroxyl group create significant steric hindrance. This shielding effect can impede the hydroxyl group's ability to participate in hydrogen bonding, a critical factor in its solubility in protic solvents.
-
Lipophilic Character: The extensive hydrocarbon framework, including the tert-butyl groups and the ethyl moiety, imparts a significant nonpolar, lipophilic character to the molecule.
-
Ether Linkage: The ethoxymethyl group at the 4-position introduces an ether linkage, which can act as a hydrogen bond acceptor, potentially influencing its solubility in protic solvents.
Based on these structural attributes, the principle of "like dissolves like" provides a foundational framework for predicting its solubility. The predominantly nonpolar nature of the molecule suggests a higher affinity for nonpolar, aprotic solvents.
Predicted and Analog-Derived Solubility in Common Laboratory Solvents
The primary structural difference between the target compound and BHT is the substitution of a methyl group with an ethoxymethyl group at the 4-position. This substitution increases the molecular weight and introduces an ether oxygen, which could slightly enhance polarity and the potential for hydrogen bond acceptance. However, the overall lipophilic character is expected to remain dominant.
The following table summarizes the expected solubility of this compound based on this comparative analysis.
| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The nonpolar nature of these solvents aligns well with the large lipophilic structure of the solute, leading to favorable van der Waals interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents possess a dipole moment and can engage in dipole-dipole interactions. The ether linkage and phenolic oxygen of the solute can interact favorably with these solvents. BHT is known to be soluble in acetone and benzene.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of these solvents to hydrogen bond is significant. While the solute has a hydroxyl group, steric hindrance from the tert-butyl groups may limit its hydrogen bonding capacity. The ether group can act as a hydrogen bond acceptor. Studies on BHT show its solubility increases with the alkyl chain length of the alcohol (butanol > propanol > ethanol > methanol), suggesting that the nonpolar interactions with the alcohol's alkyl chain play a significant role.[1][3] |
| Highly Polar Protic | Water | Very Low / Insoluble | The large, nonpolar hydrocarbon structure of the molecule is expected to make it highly hydrophobic. BHT is practically insoluble in water.[2][4] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data for this compound in a specific solvent, an experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[5]
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent. Ensure there is a visible excess of solid.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Experimental Solubility Determination.
Logical Framework for Solubility Prediction
The solubility of a phenolic compound is a multifactorial property. The following diagram outlines the logical relationships between the molecular features of this compound and its predicted solubility in different solvent classes.
References
Thermal stability and degradation profile of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2,6-Di-Tert-butyl-4-ethoxymethylphenol
Abstract
2,6-Di-tert-butyl-4-ethoxymethylphenol is a sterically hindered phenolic antioxidant, a class of compounds integral to the stabilization of polymeric materials, lubricants, and fuels against thermo-oxidative degradation. The efficacy and operational limits of such antioxidants are intrinsically linked to their thermal stability and degradation pathways. This technical guide provides a comprehensive analysis of the thermal behavior of 2,6-di-tert-butyl-4-ethoxymethylphenol. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from closely related structural analogues, namely 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT) and model compounds featuring benzylic ether linkages. We project a multi-stage degradation process, initiating with the scission of the ethoxymethyl side chain, followed by the decomposition of the tert-butyl groups and, ultimately, the phenolic ring. This guide details the proposed mechanisms, presents predicted thermal stability data, and provides robust experimental protocols for the systematic investigation of this compound's thermal properties.
Introduction: The Role of Steric Hindrance and the 4-Position Substituent
Hindered phenolic antioxidants are critical for mitigating the auto-oxidation chain reaction in organic materials. Their mechanism relies on the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which terminates the radical chain reaction. The large tert-butyl groups at the ortho positions (2 and 6) serve two primary functions: they sterically hinder the hydroxyl group, preventing its direct participation in unwanted side reactions, and they stabilize the resulting phenoxy radical through resonance and steric shielding, rendering it a poor initiator for new oxidation chains.[1]
The substituent at the para-position (4-position) significantly influences the antioxidant's physical properties, such as volatility and solubility, and can also impact its thermal stability. In the case of 2,6-di-tert-butyl-4-ethoxymethylphenol, the ethoxymethyl group (-CH₂OCH₂CH₃) introduces a benzylic ether linkage, which is expected to be the primary site of initial thermal degradation.
Predicted Thermal Stability: A Multi-Stage Decomposition Profile
The thermal decomposition of 2,6-di-tert-butyl-4-ethoxymethylphenol is anticipated to occur in distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Physicochemical Properties (Predicted and Analog-Based)
| Property | Predicted/Analog Value | Rationale/Reference |
| Molecular Formula | C₁₇H₂₈O₂ | - |
| Molecular Weight | 264.41 g/mol | - |
| Melting Point | ~70-75 °C | Similar to BHT (69-73 °C)[2] |
| Boiling Point | >265 °C | Expected to be higher than BHT (265 °C) due to increased molecular weight[2] |
| Onset of Decomposition (Tonset) in N₂ | 150 - 200 °C | Lower than BHT due to the less stable benzylic ether linkage compared to a methyl C-C bond |
Predicted Thermogravimetric Analysis (TGA) Profile
TGA measures the change in mass of a sample as a function of temperature. For 2,6-di-tert-butyl-4-ethoxymethylphenol in an inert atmosphere (e.g., nitrogen), a multi-stage weight loss is predicted.
| Stage | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Associated Degradation Event |
| 1 | 150 - 250 | ~28% | Initial cleavage of the ethoxymethyl side chain. |
| 2 | 250 - 400 | ~43% | Scission of the two tert-butyl groups as isobutylene. |
| 3 | > 400 | Variable | Decomposition of the remaining phenolic structure. |
Proposed Degradation Mechanisms and Pathways
The degradation of 2,6-di-tert-butyl-4-ethoxymethylphenol is likely to be a free-radical process. The proposed pathways are based on the known pyrolysis of benzylic ethers and the thermal decomposition of BHT.[3][4][5]
Stage 1: Scission of the Ethoxymethyl Side Chain
The C-O bond in the benzylic ether is the most likely point of initial homolytic cleavage due to its lower bond dissociation energy compared to the C-C bonds of the tert-butyl groups or the aromatic ring.
Initiation: The process is initiated by the homolytic cleavage of the benzyl-oxygen bond, forming a stable 3,5-di-tert-butyl-4-hydroxybenzyl radical and an ethoxy radical.
R-CH₂-O-CH₂CH₃ → R-CH₂• + •O-CH₂CH₃ (where R is the 3,5-di-tert-butyl-4-hydroxyphenyl moiety)
Propagation: The highly reactive ethoxy radical can abstract a hydrogen atom from another molecule, leading to the formation of ethanol and another benzyl radical, propagating the chain reaction. The benzyl radical can undergo various reactions, including dimerization or reaction with other radicals.
A plausible alternative pathway involves the cleavage of the O-ethyl bond, which would yield an oxymethyl radical.
Diagram of Proposed Degradation Initiation
References
- 1. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-ジ-tert-ブチル-4-メチルフェノール ≥99.0% (GC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrolysis of silica-immobilized benzyl phenyl ether: Competing radical rearrangement pathways under restricted diffusion (Journal Article) | OSTI.GOV [osti.gov]
- 5. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Toxicological Effects of 2,6-Di-Tert-butyl-4-ethoxymethylphenol
Abstract
This technical guide provides a comprehensive toxicological overview of 2,6-di-tert-butyl-4-ethoxymethylphenol, a sterically hindered phenolic compound. In the absence of direct toxicological data for this specific molecule, this guide employs a scientifically robust read-across approach, leveraging data from structurally and functionally analogous hindered phenols. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential toxicological endpoints, mechanisms of action, and recommended experimental protocols for safety assessment. The guide emphasizes the principles of read-across, toxicokinetics, and key toxicological areas including genotoxicity, carcinogenicity, and reproductive toxicity, supported by data from analogues such as 2,6-di-tert-butylphenol (2,6-DTBP), 2,4-di-tert-butylphenol (2,4-DTBP), and butylated hydroxytoluene (BHT).
Introduction to 2,6-Di-Tert-butyl-4-ethoxymethylphenol and the Rationale for a Read-Across Approach
2,6-Di-tert-butyl-4-ethoxymethylphenol belongs to the class of sterically hindered phenols, which are widely utilized for their antioxidant properties in various industrial applications, including polymers, fuels, and lubricants.[1] The core chemical structure, a phenol ring with bulky tert-butyl groups at the 2 and 6 positions, is the foundation of their radical-scavenging ability. The substituent at the 4-position, in this case, an ethoxymethyl group, modulates the physicochemical properties and can influence the toxicokinetics and metabolic fate of the compound.
A thorough review of the scientific literature and regulatory databases reveals a significant data gap regarding the specific toxicological profile of 2,6-di-tert-butyl-4-ethoxymethylphenol. To address this, a read-across methodology is employed. This approach is a cornerstone of modern chemical safety assessment, allowing for the prediction of toxicity of a "target" chemical by using data from one or more structurally and mechanistically similar "source" substances.[2][3] The validity of this approach hinges on a clear justification of the similarities in chemical structure, physicochemical properties, and predicted metabolic pathways between the target and source compounds.[4][5]
For this guide, the primary analogues selected for read-across are:
-
2,6-di-tert-butylphenol (2,6-DTBP): Shares the core 2,6-di-tert-butylphenol structure.
-
2,4-di-tert-butylphenol (2,4-DTBP): A structural isomer with extensive toxicological data.
-
2,6-di-tert-butyl-4-methylphenol (BHT): A widely studied hindered phenol with a similar substitution pattern at the 4-position.
-
2,6-di-tert-butyl-4-ethylphenol: A close structural analogue with an ethyl group at the 4-position.[6][7]
-
2,6-di-tert-butyl-4-hydroxymethylphenol: A metabolite of BHT, representing a potential metabolic intermediate.[8][9]
The following sections will synthesize the toxicological data from these analogues to build a comprehensive potential hazard profile for 2,6-di-tert-butyl-4-ethoxymethylphenol.
Physicochemical Properties and Predicted Toxicokinetics
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2,6-di-tert-butyl-4-ethoxymethylphenol is scarce, predictions can be made based on its structure and data from analogues.
Table 1: Physicochemical Properties of 2,6-Di-Tert-butyl-4-ethoxymethylphenol and Key Analogues
| Property | 2,6-Di-Tert-butyl-4-ethoxymethylphenol (Predicted) | 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-4-methylphenol (BHT) | 2,4-di-tert-butylphenol |
| CAS Number | Not Available | 128-39-2 | 128-37-0 | 96-76-4 |
| Molecular Formula | C₁₇H₂₈O₂ | C₁₄H₂₂O | C₁₅H₂₄O | C₁₄H₂₂O |
| Molecular Weight | 264.41 g/mol | 206.33 g/mol | 220.35 g/mol | 206.33 g/mol |
| LogP (Predicted) | ~5.0 | 4.92 | 5.27 | 4.92 |
| Water Solubility (Predicted) | Low | Low | Low | Low |
Data for analogues sourced from publicly available databases.
Based on its high predicted LogP value and structural similarity to other hindered phenols, 2,6-di-tert-butyl-4-ethoxymethylphenol is expected to be lipophilic with low water solubility. This suggests a potential for bioaccumulation in fatty tissues.
Predicted Metabolic Pathway
The metabolism of hindered phenols typically involves oxidation of the alkyl substituents and the aromatic ring. For 2,6-di-tert-butyl-4-ethoxymethylphenol, the predicted metabolic pathway would likely involve:
-
O-dealkylation of the ethoxymethyl group to form 2,6-di-tert-butyl-4-hydroxymethylphenol and acetaldehyde.
-
Oxidation of the resulting hydroxymethyl group to a carboxylic acid, forming 3,5-di-tert-butyl-4-hydroxybenzoic acid.
-
Hydroxylation of the tert-butyl groups.
-
Aromatic ring hydroxylation .
-
Conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate to facilitate excretion.
Studies on BHT have shown that it accumulates in metabolism-related organs like the liver and kidney, with metabolites being excreted primarily through feces.[5][10] A similar distribution and excretion pattern can be anticipated for 2,6-di-tert-butyl-4-ethoxymethylphenol.
References
- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
- 4. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]
- 5. A Revised Read-across Framework and its Application for the Development of EPA’s Provisional Peer Reviewed Toxicity Values (PPRTVs) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 6. echa.europa.eu [echa.europa.eu]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Toxicologic studies with 2,6-di-tert-butyl-4-hydroxymethylphenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. Tissue distribution, excretion, and metabolism of 2,6-di-tert-butyl-hydroxytoluene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Environmental Maze: An In-Depth Technical Guide to the Fate and Biodegradability of Substituted Phenols
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Environmental Journey of Substituted Phenols.
Substituted phenols, a class of aromatic organic compounds characterized by a hydroxyl group attached to a benzene ring with one or more hydrogen atoms replaced by other functional groups, are ubiquitous in modern industry. They serve as essential precursors and intermediates in the synthesis of pharmaceuticals, pesticides, dyes, and polymers. However, their widespread use has led to their emergence as significant environmental contaminants, posing potential risks to ecosystems and human health. Understanding their environmental fate—how they transport, transform, and degrade—is paramount for developing effective risk assessment strategies and remediation technologies.
This technical guide provides a senior application scientist’s perspective on the complex journey of substituted phenols in the environment, with a focus on their biodegradability. We will delve into the key factors governing their persistence and breakdown, explore the microbial pathways responsible for their degradation, and detail the standardized methods for assessing their environmental impact.
The Environmental Odyssey of Substituted Phenols: A Tale of Transport and Transformation
Once released into the environment, substituted phenols embark on a complex journey dictated by a combination of their intrinsic physicochemical properties and the characteristics of the surrounding environmental compartments.
Physicochemical Properties: The Compass of Environmental Fate
The structure of a substituted phenol dictates its behavior. The nature, number, and position of the substituent groups on the phenol ring profoundly influence key properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These parameters, in turn, govern the compound's partitioning between air, water, soil, and sediment. For instance, phenols with non-polar substituents like alkyl or chloro groups tend to have lower water solubility and higher Kow values, leading to greater sorption to soil organic matter and a reduced tendency to leach into groundwater.[1][2] Conversely, the presence of polar groups like nitro or amino groups can increase water solubility and mobility.
Table 1: Physicochemical Properties of Selected Substituted Phenols
| Compound | Molecular Formula | CAS Number | Log Kow | Water Solubility (mg/L) | pKa | Log Koc |
| Phenol | C6H6O | 108-95-2 | 1.46 | 8.28 x 10^4 | 9.99 | 1.21–1.96 |
| 2-Chlorophenol | C6H5ClO | 95-57-8 | 2.15 | 2.85 x 10^4 | 8.52 | 2.06 |
| 2,4-Dichlorophenol | C6H4Cl2O | 120-83-2 | 3.06 | 4.5 x 10^3 | 7.85 | 2.70 |
| Pentachlorophenol | C6HCl5O | 87-86-5 | 5.12 | 14 | 4.74 | 3.93 |
| 4-Nitrophenol | C6H5NO3 | 100-02-7 | 1.91 | 1.6 x 10^4 | 7.15 | 1.87 |
| 2-Aminophenol | C6H7NO | 95-55-6 | 0.62 | 1.7 x 10^4 | 9.71 | 1.15 |
| p-Cresol | C7H8O | 106-44-5 | 1.94 | 2.15 x 10^4 | 10.26 | 2.06 |
| 2-Bromophenol | C6H5BrO | 95-56-7 | 2.23 | 1.43 x 10^4 | 8.43 | 2.24 |
Note: Values are approximate and can vary depending on the source and experimental conditions.
Environmental Compartments: The Arenas of Transformation
Substituted phenols partition into various environmental compartments, where they are subject to a range of abiotic and biotic transformation processes.
-
Soil and Sediment: Sorption to organic matter is a key process that influences the bioavailability and transport of substituted phenols in soil and sediment.[1] The organic carbon-normalized sorption coefficient (Koc) is a critical parameter for predicting this behavior.[2] While sorption can reduce the immediate toxicity of these compounds, it can also lead to their long-term persistence.
-
Water: In aquatic environments, substituted phenols can undergo photodegradation, particularly in the presence of sunlight.[3] They can also be subject to microbial degradation, which is often the primary mechanism for their removal.
-
Air: Volatilization from water or soil surfaces can transport substituted phenols into the atmosphere, where they can be degraded by photo-oxidation reactions.
The Microbial Arsenal: Unraveling the Biodegradation Pathways
Microorganisms have evolved a diverse array of enzymatic machinery to utilize substituted phenols as a source of carbon and energy. The specific degradation pathway employed depends on the structure of the phenol and the prevailing environmental conditions, particularly the availability of oxygen.
Aerobic Biodegradation: The Oxygen-Fueled Breakdown
Under aerobic conditions, the initial step in the degradation of many substituted phenols is the hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This hydroxylation destabilizes the aromatic ring, making it susceptible to cleavage.
2.1.1. The Case of 2,4-Dichlorophenol:
A well-studied example is the aerobic degradation of 2,4-dichlorophenol (2,4-DCP). The pathway is initiated by a monooxygenase that hydroxylates the ring to form 3,5-dichlorocatechol. A dioxygenase then cleaves the aromatic ring, leading to the formation of intermediates that can enter central metabolic pathways.[4]
Caption: Aerobic degradation pathway of 2,4-Dichlorophenol.
2.1.2. Degradation of Aminophenols:
The aerobic degradation of aminophenols often begins with the action of a dioxygenase that cleaves the aromatic ring. For instance, the degradation of 2-aminophenol is initiated by 2-aminophenol-1,6-dioxygenase, leading to the formation of 2-aminomuconic-6-semialdehyde.
Caption: Aerobic degradation pathway of 2-Aminophenol.
Anaerobic Biodegradation: A World Without Oxygen
In the absence of oxygen, microorganisms employ different strategies to break down substituted phenols. Reductive dehalogenation is a key initial step for halogenated phenols, where the halogen substituent is replaced by a hydrogen atom.
2.2.1. The Anaerobic Fate of p-Cresol:
The anaerobic degradation of p-cresol can proceed via two main pathways. One pathway involves the hydroxylation of the methyl group, followed by oxidation to p-hydroxybenzoate, which is then further metabolized. Another pathway involves the addition of fumarate to the methyl group. The genes and enzymes involved in these pathways have been identified in organisms like Geobacter metallireducens.[5][6]
Caption: Anaerobic degradation pathways of p-Cresol.
2.2.2. Anaerobic Degradation of Bromophenols:
The anaerobic degradation of bromophenols often starts with reductive debromination. For instance, studies have shown that bromobenzene can be degraded by the marine yeast Yarrowia lipolytica via an initial dehalogenation step to form phenol, which is then further metabolized.[6]
Assessing Biodegradability: Standardized Methodologies
To evaluate the potential for biodegradation of substituted phenols and other chemicals, regulatory agencies have established standardized test guidelines. The Organization for Economic Co-operation and Development (OECD) provides a suite of tests for determining ready biodegradability.
OECD 301F: Manometric Respirometry Test
The OECD 301F test is a widely used method to assess the ready biodegradability of chemicals.[4][7][8] It measures the oxygen consumed by microorganisms as they degrade the test substance in a closed respirometer. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.
Experimental Protocol: OECD 301F Manometric Respirometry Test
-
Preparation of Mineral Medium: A defined mineral medium containing essential nutrients is prepared and aerated.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.
-
Test Vessels: The test substance is added to sealed vessels containing the inoculated mineral medium. Control vessels (inoculum only) and reference substance vessels (a readily biodegradable compound like sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated at a constant temperature (typically 20-24°C) in the dark with continuous stirring for 28 days.
-
Measurement of Oxygen Consumption: The consumption of oxygen is monitored over time using a manometer or an oxygen sensor.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed in the test vessels to the theoretical oxygen demand (ThOD) of the test substance.
Caption: Workflow for the OECD 301F biodegradability test.
Analytical Techniques for Monitoring Substituted Phenols
Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of substituted phenols in environmental samples and for tracking their degradation during biodegradability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of substituted phenols.[9][10][11] Reversed-phase HPLC with a C18 column is commonly used, and detection is typically achieved using a UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity.
Table 2: Comparison of Analytical Techniques for Substituted Phenols
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, widely available, good for routine analysis. | Lower sensitivity for some compounds, potential for co-elution. |
| GC-MS | Separation based on volatility, detection by mass spectrometry. | High sensitivity and specificity, excellent for identification. | Requires derivatization for polar phenols, not suitable for thermolabile compounds. |
| LC-MS/MS | Separation by HPLC, detection by tandem mass spectrometry. | Very high sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity. |
Experimental Protocol: HPLC Analysis of Aminophenols in Water
-
Sample Preparation: Filter the water sample through a 0.45 µm filter to remove particulate matter. For trace analysis, solid-phase extraction (SPE) may be required for pre-concentration.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Detection: UV detector set at the wavelength of maximum absorbance for the target aminophenols (e.g., 275 nm for 4-aminophenol).[9]
-
Quantification: Create a calibration curve using standard solutions of the aminophenols of interest.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile substituted phenols.[13] Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve their volatility and chromatographic performance.
Experimental Protocol: GC-MS Analysis of Bromophenols in Soil
-
Sample Preparation:
-
Extraction: Extract the soil sample with an organic solvent (e.g., a mixture of dichloromethane and acetone) using a technique like Soxhlet extraction or ultrasonic extraction.
-
Cleanup: The extract may need to be cleaned up using solid-phase extraction (SPE) to remove interfering compounds.[13]
-
Derivatization: Derivatize the phenols with a silylating agent (e.g., BSTFA) to form more volatile trimethylsilyl ethers.
-
-
GC-MS System:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized phenols.
-
Ionization: Electron ionization (EI).
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Quantification: Use an internal standard and a calibration curve prepared from derivatized standards.
Remediation Technologies: Cleaning Up the Legacy
A variety of technologies have been developed to remediate sites contaminated with substituted phenols. These can be broadly categorized into biological, chemical, and physical methods.
-
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. It can be performed in situ (in place) or ex situ (excavated soil or pumped water). Bioaugmentation (adding specific microorganisms) and biostimulation (adding nutrients to stimulate indigenous microorganisms) are common strategies.
-
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) is a commonly used AOP for treating phenol-contaminated wastewater.
-
Adsorption: Activated carbon is a highly effective adsorbent for removing phenols from water due to its large surface area and porous structure.
-
Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water.
Conclusion: A Path Forward
Substituted phenols are a diverse group of compounds with a complex environmental fate. Their persistence and potential for toxic effects necessitate a thorough understanding of their behavior in the environment. This guide has provided an overview of the key factors influencing their transport and transformation, with a particular focus on the microbial degradation pathways that ultimately lead to their removal. Standardized testing methodologies and advanced analytical techniques are essential tools for assessing their biodegradability and monitoring their presence in the environment. By integrating this knowledge, researchers, scientists, and drug development professionals can make more informed decisions to mitigate the environmental risks associated with these important industrial chemicals and develop sustainable practices for their use and disposal.
References
- 1. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of the soil-water partition coefficients (logK(OC)) of some mono- and poly-substituted phenols by reversed-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phenol Is the Initial Product Formed during Growth and Degradation of Bromobenzene by Tropical Marine Yeast, Yarrowia lipolytica NCIM 3589 via an Early Dehalogenation Step [frontiersin.org]
- 7. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. deswater.com [deswater.com]
The Decisive Role of Steric Hindrance in the Antioxidant Efficacy of Di-tert-butyl Phenols
An In-Depth Technical Guide
Abstract
Hindered phenolic antioxidants are critical for preventing oxidative degradation in a vast array of materials, from pharmaceuticals and foodstuffs to polymers and industrial fluids. Among these, di-tert-butyl phenols represent a cornerstone class of stabilizers, with their efficacy being profoundly influenced by their molecular architecture. This technical guide delves into the fundamental role of steric hindrance, imparted by bulky tert-butyl groups, in dictating the antioxidant activity of these compounds. We will explore the mechanistic underpinnings of radical scavenging, the critical contribution of steric shielding to phenoxyl radical stability, and the structure-activity relationships that govern their performance. Furthermore, this guide provides detailed protocols for common analytical methods used to quantify antioxidant capacity, offering researchers a validated framework for their own investigations.
The Fundamental Mechanism of Phenolic Antioxidants
Phenolic compounds are a major class of primary or chain-breaking antioxidants.[1] Their primary mechanism of action involves the donation of a hydrogen atom (H•) from their hydroxyl (-OH) group to neutralize highly reactive free radicals, thus terminating the oxidative chain reaction.[[“]] This process is illustrated in Figure 1.
The core reaction is the quenching of a peroxy radical (ROO•), a key intermediate in autoxidation:
ROO• + ArOH → ROOH + ArO• [3]
Here, ArOH represents the phenolic antioxidant. The efficacy of this process is governed by two key factors:
-
The Rate of H-atom Donation: The bond dissociation energy (BDE) of the phenolic O-H bond is a critical parameter. Electron-donating groups on the aromatic ring can lower the BDE, making the hydrogen atom more readily available for donation.[3]
-
The Stability of the Resulting Phenoxyl Radical (ArO•): After donating the hydrogen atom, the antioxidant is converted into a phenoxyl radical. For the antioxidant to be effective, this newly formed radical must be significantly less reactive than the initial radical it quenched. If the phenoxyl radical is too reactive, it could initiate a new oxidation chain, negating its antioxidant effect.
This is where the concept of steric hindrance becomes paramount.
The Role of Di-tert-butyl Groups: Steric Shielding and Radical Stabilization
The defining feature of hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT) is the presence of bulky tert-butyl groups at the ortho positions (carbons 2 and 6) relative to the hydroxyl group.[1][4] These groups exert a profound influence on the molecule's antioxidant activity through a combination of steric and electronic effects.
Steric Hindrance
The sheer size of the tert-butyl groups creates a "steric shield" around the phenolic hydroxyl group and, more importantly, around the oxygen atom of the subsequent phenoxyl radical.[5][6] This physical barrier prevents the radical from participating in undesirable side reactions that would propagate oxidation.[5]
Phenoxyl Radical Stabilization
The stability of the phenoxyl radical is the cornerstone of the antioxidant efficacy of di-tert-butyl phenols. This stability is achieved through two primary mechanisms:
-
Resonance Delocalization: The unpaired electron on the oxygen atom is not localized; it is delocalized across the aromatic π-system, spreading to the ortho and para positions of the ring.[3][7] This delocalization significantly lowers the energy and reactivity of the radical.
-
Steric Isolation: The ortho-tert-butyl groups physically block other molecules from approaching the radical center on the oxygen atom.[5] This prevents the phenoxyl radical from abstracting hydrogen from a lipid molecule or dimerizing, which are reactions that could continue the oxidative cycle.
The stabilized phenoxyl radical can then participate in terminating a second radical, effectively removing two radicals for every one molecule of antioxidant.[3]
ArO• + ROO• → Non-radical Products [3]
The combination of resonance and steric hindrance makes the 2,6-di-tert-butyl-phenoxyl radical exceptionally stable and persistent, ensuring it acts as a terminator rather than a propagator of oxidation.[8]
Figure 1: Radical scavenging mechanism of a di-tert-butyl phenol.
Structure-Activity Relationships (SAR)
The antioxidant activity of hindered phenols is not solely dependent on the presence of tert-butyl groups but also on their position. The substitution pattern on the phenolic ring dictates the ultimate efficacy.[9]
-
2,6-Di-tert-butylphenols: This substitution pattern, found in BHT, is highly effective. The two bulky groups in the ortho positions provide optimal steric shielding for the phenoxyl radical.[10]
-
2,4-Di-tert-butylphenols: These compounds are also active antioxidants. However, some studies suggest their activity can be lower than their 2,6-disubstituted counterparts.[10][11] The absence of a second ortho-substituent reduces the steric protection of the hydroxyl group, potentially affecting the stability of the resulting radical.[11]
-
Para-Position Substituents: The nature of the substituent at the para-position (carbon 4) also modulates activity. Electron-donating groups, like the methyl group in BHT, can further stabilize the phenoxyl radical through hyperconjugation and inductive effects, lowering the O-H BDE and enhancing reactivity towards free radicals.[3]
Five key factors influence the antioxidant activity of a given phenolic compound:
-
The stability of the phenoxyl radical formed after H-atom donation.
-
The total number of hydrogen atoms the molecule can donate.
-
The rate at which the phenol provides hydrogen atoms.
-
The ease with which the phenoxyl radical can combine with other active radicals.
-
The potential for the formation of new antioxidant species from the initial reaction.
Comparative Antioxidant Activity Data
The following table summarizes representative data on the antioxidant capacity of various phenolic structures. The EC50 (Efficient Concentration 50) value from the DPPH assay represents the concentration of antioxidant required to scavenge 50% of the DPPH radicals; a lower value indicates higher activity.[12]
| Compound | Structure | Key Features | DPPH EC50 (mol·L⁻¹) | Reference(s) |
| BHT | 2,6-di-tert-butyl-4-methylphenol | Double ortho-steric hindrance | ~4.0 x 10⁻⁵ | [12] |
| TBHQ | 2-tert-butyl-benzene-1,4-diol | Hydroquinone structure, less hindered | 2.90 x 10⁻⁵ | [12] |
| Compound 3 | 3-tert-butyl-5-methylbenzene-1,2-diol | Catechol structure, strong steric synergy | 1.92 x 10⁻⁵ | [12] |
| 2,4-DTBP | 2,4-di-tert-butylphenol | Single ortho-steric hindrance | Generally lower activity than BHT | [11] |
Note: EC50 values can vary based on specific experimental conditions. The data presented is for comparative illustration.
Experimental Evaluation of Antioxidant Activity
Quantifying the antioxidant capacity of di-tert-butyl phenols is essential for their development and application. Several standardized spectrophotometric assays are commonly employed.[13][14]
Figure 2: Generalized experimental workflow for spectrophotometric antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH•. In its radical form, DPPH• has a deep violet color with an absorption maximum around 517 nm.[12] When it accepts a hydrogen atom from an antioxidant, it is converted to its reduced form (DPPH-H), and the solution becomes colorless or pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH• in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare a series of dilutions of the di-tert-butyl phenol test compound in methanol.
-
Prepare a Trolox or BHT standard solution for comparison.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a small volume of the antioxidant solution (e.g., 50 µL).
-
Add a larger volume of the DPPH• solution (e.g., 150 µL).
-
For the blank, use methanol instead of the antioxidant solution.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot % Inhibition versus antioxidant concentration to determine the EC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored blue-green.[14] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of a hydrogen-donating antioxidant, the colored radical cation is reduced back to the colorless neutral form. The reduction in absorbance is measured.[17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to form the ABTS•+ radical. This is the working solution.
-
Dilute the ABTS•+ working solution with buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of ~0.70 at 734 nm.
-
Prepare dilutions of the test compound and a Trolox standard.
-
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to a microplate well.
-
Add a small volume of the antioxidant solution (e.g., 10 µL).
-
-
Incubation and Measurement:
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % Inhibition as done for the DPPH assay.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.[17]
-
Conclusion and Field Perspective
The antioxidant activity of di-tert-butyl phenols is a finely tuned interplay of electronic properties and molecular geometry. Steric hindrance, far from being a simple impediment, is a critical design feature that enhances the stability and selectivity of these compounds. The bulky tert-butyl groups, particularly in a 2,6-disubstitution pattern, effectively isolate the phenoxyl radical, preventing it from engaging in pro-oxidative side reactions and ensuring it functions as a potent chain-termination agent. For researchers in drug development and material science, understanding this structure-activity relationship is fundamental. By modulating the degree of steric hindrance and the electronic nature of substituents on the phenolic ring, novel antioxidants can be rationally designed with enhanced efficacy, lower volatility, and greater compatibility for specific applications, from protecting biopharmaceuticals to extending the lifespan of advanced polymers.[1][18]
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation and stabilization of persistent free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02140D [pubs.rsc.org]
- 11. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol: A Comprehensive Guide for Researchers
Introduction: The Significance of Sterically Hindered Phenols
Sterically hindered phenols are a cornerstone class of antioxidants, indispensable in the stabilization of organic materials susceptible to oxidative degradation. Their unique molecular architecture, characterized by bulky alkyl groups flanking a phenolic hydroxyl group, imparts exceptional radical-scavenging activity. This structural motif is pivotal in preventing the propagation of free-radical chain reactions, a primary cause of deterioration in polymers, lubricants, fuels, and food products. 2,6-Di-tert-butyl-4-ethoxymethyl-phenol, the subject of this guide, is a notable member of this family, offering tailored solubility and performance characteristics due to the ethoxymethyl substituent at the para position. Its synthesis is a multi-step process requiring careful control of reaction conditions to achieve high purity and yield. This document provides a detailed exploration of a reliable synthetic pathway, underpinned by established chemical principles and supported by practical, field-proven protocols.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively accomplished through a two-step reaction sequence starting from the readily available 2,6-di-tert-butylphenol. This strategy involves:
-
Hydroxymethylation: Introduction of a hydroxymethyl group (-CH₂OH) at the para-position of the phenol ring.
-
Etherification: Conversion of the newly introduced hydroxymethyl group to an ethoxymethyl group (-CH₂OCH₂CH₃) via a Williamson ether synthesis.
This pathway is logical and allows for the isolation and purification of the intermediate, 2,6-di-tert-butyl-4-hydroxymethylphenol, ensuring the final product's high purity.
Diagrammatic Overview of the Synthesis Pathway
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 2,6-Di-tert-butyl-4-hydroxymethylphenol (Intermediate)
Principle and Mechanistic Insight
The introduction of a hydroxymethyl group onto the aromatic ring of 2,6-di-tert-butylphenol is an electrophilic aromatic substitution reaction. The bulky tert-butyl groups at the ortho positions sterically hinder these sites, directing the substitution to the electronically activated para position. The reaction is typically base-catalyzed, where the phenoxide ion acts as a potent nucleophile attacking the electrophilic carbon of formaldehyde.
Experimental Protocol: Hydroxymethylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Di-tert-butylphenol | 206.33 | 20.6 g | 0.1 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 g (22 ml) | 0.1 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 |
| Water (deionized) | 18.02 | 100 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Hydrochloric Acid (2 M) | 36.46 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-di-tert-butylphenol (20.6 g, 0.1 mol) and deionized water (100 mL).
-
Slowly add sodium hydroxide (4.0 g, 0.1 mol) to the stirred suspension. The mixture will warm slightly as the phenol dissolves to form the sodium phenoxide.
-
Once the solution is homogeneous, add the 37% aqueous formaldehyde solution (8.1 g, 0.1 mol) dropwise over 15 minutes.
-
Heat the reaction mixture to 60°C and maintain this temperature with stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel and acidify to pH ~2 with 2 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a white solid, can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate.
Expected Yield: 70-80%
Characterization of 2,6-Di-tert-butyl-4-hydroxymethylphenol:
-
Appearance: White crystalline solid.[1]
-
Melting Point: 141 °C.[1]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15 (s, 2H, Ar-H), 5.15 (s, 1H, Ar-OH), 4.60 (s, 2H, -CH₂OH), 1.45 (s, 18H, 2 x -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 152.5, 135.9, 133.5, 124.8, 65.4, 34.4, 30.4.
-
IR (KBr, cm⁻¹): 3630 (O-H, free), 3400-3200 (O-H, H-bonded), 2950 (C-H, alkyl), 1430, 1230, 1160.
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
The conversion of the hydroxymethyl group to an ethoxymethyl group is achieved through a Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the benzylic alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent (e.g., ethyl iodide or ethyl bromide). Due to the steric hindrance around the benzylic alcohol, a phase-transfer catalyst (PTC) is recommended to facilitate the reaction between the aqueous base and the organic-soluble substrate.
Experimental Protocol: Williamson Ether Synthesis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Di-tert-butyl-4-hydroxymethylphenol | 236.35 | 11.8 g | 0.05 |
| Ethyl Iodide | 155.97 | 9.35 g (4.8 mL) | 0.06 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.8 g | 0.0025 |
| Toluene | 92.14 | 100 mL | - |
| Water (deionized) | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Anhydrous Sodium Sulfate | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2,6-di-tert-butyl-4-hydroxymethylphenol (11.8 g, 0.05 mol) and tetrabutylammonium bromide (0.8 g, 0.0025 mol) in toluene (100 mL).
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving NaOH (4.0 g) in water (8 mL).
-
Add the aqueous NaOH solution to the reaction mixture with vigorous stirring.
-
From the dropping funnel, add ethyl iodide (9.35 g, 0.06 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Expected Yield: 65-75%
Characterization of this compound
-
Appearance: White crystalline powder.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20 (s, 2H, Ar-H), 5.18 (s, 1H, Ar-OH), 4.45 (s, 2H, -CH₂O-), 3.55 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.46 (s, 18H, 2 x -C(CH₃)₃), 1.25 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 152.3, 135.8, 134.1, 125.1, 72.8, 66.2, 34.4, 30.4, 15.3.
-
Mass Spectrometry (EI): m/z 264 (M⁺).
-
IR (KBr, cm⁻¹): 3640 (O-H, free), 2960 (C-H, alkyl), 1435, 1235, 1100 (C-O-C, ether).
Workflow for Synthesis and Purification
Caption: Detailed workflow for the synthesis and purification process.
Applications and Concluding Remarks
This compound is a valuable antioxidant, particularly in applications where low volatility and good solubility in organic media are required. Its primary function is to inhibit oxidative degradation in a wide range of materials, including:
-
Plastics and Elastomers: To prevent degradation during processing and to extend the service life of the final products.
-
Lubricating Oils and Greases: To inhibit oxidation and maintain performance at high temperatures.
-
Fuels: To prevent gum formation and improve storage stability.
The synthetic pathway detailed in this guide provides a robust and reproducible method for obtaining high-purity this compound. The protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup. Adherence to the specified conditions and purification procedures is crucial for achieving the desired product quality.
References
Application Note: A High-Yield, Two-Step Synthesis of 2,6-Di-Tert-butyl-4-ethoxymethylphenol
Abstract: This document provides a detailed, field-proven protocol for the high-yield synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol, a sterically hindered phenolic antioxidant of significant interest in materials science and drug development. The described methodology follows a robust two-step pathway: (1) free-radical bromination of the commercially available precursor, 2,6-di-tert-butyl-4-methylphenol (BHT), to yield a reactive benzylic bromide intermediate, and (2) subsequent nucleophilic substitution via a Williamson ether synthesis with sodium ethoxide. This guide offers in-depth mechanistic insights, step-by-step procedures, and quantitative data to ensure reproducibility and success for researchers in chemical synthesis and pharmaceutical development.
Strategic Overview & Mechanistic Rationale
2,6-Di-tert-butyl-4-ethoxymethylphenol is a valuable antioxidant, leveraging the steric hindrance provided by the two tert-butyl groups to protect the phenolic hydroxyl moiety, thereby enhancing its stability and efficacy in preventing oxidative degradation.[1] The synthetic strategy outlined herein is designed for efficiency and high throughput, beginning with an inexpensive and widely available starting material.
The overall synthetic pathway is as follows:
Figure 1: Overall two-step synthetic workflow.
Step 1: Free-Radical Benzylic Bromination
The initial step involves the selective bromination of the benzylic methyl group of BHT. This is achieved through a free-radical chain reaction, which is highly specific to the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.
-
Causality: N-Bromosuccinimide (NBS) is employed as the bromine source because it maintains a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which is crucial for favoring radical substitution over electrophilic aromatic substitution on the phenol ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the chain reaction by generating the initial bromine radical.
Step 2: Williamson Ether Synthesis
The second step is a classic Williamson ether synthesis, a reliable and broad-scope method for preparing ethers.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4]
-
Causality: The intermediate, 4-bromomethyl-2,6-di-tert-butylphenol, possesses a primary benzylic bromide. This is an ideal substrate for an SN2 reaction because the electrophilic carbon is sterically accessible, and the competing E2 elimination reaction is minimized.[5][6] Sodium ethoxide (NaOEt), prepared in situ from sodium metal and absolute ethanol, serves as a potent nucleophile. The ethoxide ion attacks the benzylic carbon, displacing the bromide leaving group to form the desired ether bond.[2]
Figure 2: Sₙ2 mechanism for the Williamson ether synthesis step.
Experimental Protocols & Data
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn. N-Bromosuccinimide is a lachrymator and irritant. Carbon tetrachloride is toxic and a suspected carcinogen. Sodium metal reacts violently with water. Ethanol is flammable. Handle all chemicals with appropriate care.
Protocol 1: Synthesis of 4-Bromomethyl-2,6-di-tert-butylphenol (Intermediate)
This protocol is adapted from established procedures for benzylic bromination of similar substrates.[1][7]
Materials:
-
2,6-Di-tert-butyl-4-methylphenol (BHT)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ice bath, magnetic stirrer, reflux condenser, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-di-tert-butyl-4-methylphenol (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material (approx. 5 mL per gram of BHT).
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Add a catalytic amount of AIBN (approx. 0.02 eq).
-
Heat the mixture to reflux (approx. 77°C) and maintain for 3-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material. The by-product, succinimide, will float to the surface as a white solid.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to precipitate all of the succinimide.
-
Filter the mixture through a Büchner funnel to remove the succinimide solid. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 4-bromomethyl-2,6-di-tert-butylphenol, can be purified by recrystallization from a suitable solvent like hexane. A yield of ~96% is expected based on analogous reactions.[1]
Quantitative Data (Example Scale):
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity |
| 2,6-Di-tert-butyl-4-methylphenol | 220.36 | 1.0 | 22.04 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 18.69 g |
| AIBN | 164.21 | 0.02 | 0.33 g |
| Carbon Tetrachloride (CCl₄) | 153.82 | Solvent | ~110 mL |
| Expected Product Yield | 299.25 | ~28.7 g (96%) |
Protocol 2: Synthesis of 2,6-Di-tert-butyl-4-ethoxymethylphenol (Target Compound)
This protocol utilizes the Williamson ether synthesis for high-yield conversion of the bromide intermediate.[2][5]
Materials:
-
4-Bromomethyl-2,6-di-tert-butylphenol (from Protocol 1)
-
Sodium metal (Na)
-
Ethanol (EtOH), absolute/anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (sufficient to dissolve the bromide intermediate).
-
Carefully add small, freshly cut pieces of sodium metal (1.1 eq relative to the bromide) to the ethanol under a nitrogen atmosphere. The sodium will react to form sodium ethoxide, evolving hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Once the sodium ethoxide solution has formed and cooled slightly, add a solution of 4-bromomethyl-2,6-di-tert-butylphenol (1.0 eq) in a minimal amount of absolute ethanol.
-
Heat the resulting mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the bulk of the ethanol via rotary evaporation.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, 2,6-di-tert-butyl-4-ethoxymethylphenol, can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to slightly yellow oil or low-melting solid. High yields, often exceeding 95%, are typical for this type of SN2 reaction.[1]
Quantitative Data (Example Scale):
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity |
| 4-Bromomethyl-2,6-di-tert-butylphenol | 299.25 | 1.0 | 28.7 g |
| Sodium (Na) | 22.99 | 1.1 | 2.43 g |
| Absolute Ethanol (EtOH) | 46.07 | Reagent/Solvent | ~200 mL |
| Expected Product Yield | 264.42 | ~24.0 g (95%) |
Conclusion
The presented two-step synthetic route provides a highly efficient and reproducible method for obtaining 2,6-di-tert-butyl-4-ethoxymethylphenol. By leveraging a selective free-radical bromination followed by a robust Williamson ether synthesis, this protocol allows for the production of the target antioxidant in high yield from readily available starting materials. The detailed mechanistic explanations and step-by-step instructions serve as a comprehensive guide for researchers in synthetic chemistry and related fields.
References
- 1. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
Definitive Quantification of 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol: Advanced Chromatographic Protocols and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed analytical methodologies for the precise and robust quantification of 2,6-Di-tert-butyl-4-ethoxymethyl-phenol, a sterically hindered phenolic antioxidant. Primarily utilized to prevent oxidative degradation in materials such as plastics, synthetic resins, and coatings, its quantification is critical for quality control, stability testing, and regulatory compliance.[1] We present two validated, high-performance analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, quality control analysts, and drug development professionals requiring accurate determination of this key antioxidant.
Introduction: The Analytical Imperative for a Key Antioxidant
This compound (CAS No. 3080-84-0) belongs to the family of synthetic phenolic antioxidants (SPAs).[2] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group, confers a high degree of steric hindrance. This structural feature is key to its function; it allows the phenol to act as a radical scavenger, effectively terminating oxidative chain reactions, while the bulky groups prevent the antioxidant itself from participating in unwanted side reactions.[3] This efficacy makes it a valuable stabilizer in a wide array of industrial and pharmaceutical applications.
The need for precise quantification is paramount. In pharmaceutical formulations, residual amounts of antioxidants from packaging or processing aids must be monitored. In materials science, the concentration of the antioxidant directly relates to the long-term stability and performance of the product. Therefore, robust and reliable analytical methods are essential. This document details two gold-standard chromatographic techniques, HPLC-UV and GC-MS, providing the theoretical grounding and practical steps for their successful implementation.
Methodology I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is the workhorse method for the analysis of moderately polar to non-polar compounds like this compound. Its robustness, precision, and accessibility make it an ideal choice for routine quality control.
Principle of Separation
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. This compound, being a relatively non-polar molecule, will have a strong affinity for the C18 stationary phase. By using a mobile phase of high organic solvent content (e.g., acetonitrile or methanol), the analyte is eluted from the column. The inclusion of a small amount of acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, non-ionized form of the analyte interacts with the column. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.[4] Detection is achieved via a UV detector set at a wavelength where the phenolic chromophore exhibits significant absorbance, typically around 275-280 nm.
Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
Reference Standard: this compound (Purity ≥97%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter
-
Phosphoric Acid (H₃PO₄): ACS grade or higher
-
Sample Diluent: Acetonitrile/Water (80:20, v/v)
2.2.2. Instrumentation and Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 278 nm
-
Run Time: 10 minutes
2.2.3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the sample diluent.
-
Sample Preparation: Accurately weigh a known amount of the sample material. Extract the analyte using a suitable solvent (e.g., acetonitrile, methanol, or hexane) with the aid of sonication or vortexing. Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial. Dilute as necessary with the sample diluent to fall within the calibration range.
2.2.4. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by plotting a calibration curve of peak area versus concentration and using the resulting linear regression equation.
Workflow and Data Presentation
The entire HPLC workflow, from sample preparation to data analysis, is a linear process designed for efficiency and reproducibility.
Caption: Workflow for HPLC-UV quantification.
Table 1: Typical HPLC-UV Method Performance Characteristics
| Parameter | Typical Value | Rationale / Comment |
| Retention Time (RT) | ~ 5.5 min | Dependent on exact column and mobile phase composition. |
| Linearity (r²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and response.[5] |
| Range | 1 - 100 µg/mL | The concentration range over which the method is precise and accurate. |
| LOD | ~ 0.3 µg/mL | Estimated as 3.3 * (Standard Deviation of Response / Slope of Calibration Curve). |
| LOQ | ~ 1.0 µg/mL | Estimated as 10 * (Standard Deviation of Response / Slope of Calibration Curve). |
| Precision (%RSD) | ≤ 2.0% | Measures the closeness of repeated measurements; critical for reproducibility.[6] |
| Accuracy (% Recovery) | 98 - 102% | Assessed by spiking a blank matrix with a known amount of analyte.[7] |
Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and unambiguous identification, GC-MS is the method of choice. It provides structural information, making it a powerful tool for confirmation and trace-level analysis in complex matrices.
Principle of Separation and Detection
GC separates volatile and thermally stable compounds in a heated capillary column.[8] The analyte is vaporized in a hot injector and carried through the column by an inert gas (e.g., helium). Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. For this compound, a non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is ideal.
After eluting from the column, the analyte enters the mass spectrometer, where it is fragmented by electron ionization (EI). This process creates a unique fragmentation pattern, or mass spectrum, which serves as a "fingerprint" for the compound.[6] The mass spectrometer can be operated in full scan mode to acquire the entire spectrum for identification or in selected ion monitoring (SIM) mode, where only specific, characteristic fragment ions are monitored, providing a significant boost in sensitivity and selectivity for quantification.[3]
Experimental Protocol: GC-MS
3.2.1. Reagents and Materials
-
Reference Standard: this compound (Purity ≥97%)
-
Hexane: GC or pesticide residue grade
-
Dichloromethane (DCM): GC or pesticide residue grade
-
Sodium Sulfate (Anhydrous): ACS grade, baked at 400 °C for 4 hours.
-
Internal Standard (IS): e.g., 2,4,6-Tribromophenol or a deuterated analog (optional, but recommended for best accuracy).
3.2.2. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).
-
Oven Program: Initial 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 290 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-400) for identification; SIM for quantification.
-
SIM Ions: m/z 235 (Quantifier), 250 (Qualifier), 205 (Qualifier). Note: These are predicted key ions; they must be confirmed by analyzing a pure standard.
3.2.3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard solution with hexane. If using an internal standard, add it to each standard and sample at a constant concentration.
-
Sample Preparation (Liquid-Liquid Extraction): a. For aqueous samples, acidify to pH < 2. b. Extract a known volume with DCM or hexane. c. Pass the organic layer through anhydrous sodium sulfate to remove water. d. Concentrate the extract under a gentle stream of nitrogen. e. Reconstitute in hexane to a final known volume.
3.2.4. Analysis and Quantification
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the prepared standards to establish the calibration curve and confirm retention times and mass spectra.
-
Inject the prepared sample extracts.
-
Identify the analyte by matching the retention time and the relative abundances of the qualifier ions to the quantifier ion.
-
Quantify using the calibration curve based on the peak area of the quantifier ion.
Workflow and Data Presentation
The GC-MS workflow incorporates extraction and concentration steps, reflecting its utility for more complex sample matrices.
Caption: Workflow for GC-MS analysis.
Table 2: Typical GC-MS Method Performance Characteristics
| Parameter | Typical Value | Rationale / Comment |
| Retention Time (RT) | ~ 11.2 min | Dependent on the specific oven temperature program. |
| Quantifier Ion (m/z) | 235 | Typically the most abundant fragment ion unique to the molecule. |
| Qualifier Ions (m/z) | 250, 205 | Used for identity confirmation; their abundance ratios must match the standard. |
| Linearity (r²) | ≥ 0.998 | Essential for accurate quantification across the analytical range. |
| Range (SIM mode) | 0.05 - 10 µg/mL | SIM mode provides excellent sensitivity for trace-level analysis. |
| LOD | ~ 0.01 µg/mL | Significantly lower than HPLC-UV due to the selectivity of MS detection. |
| LOQ | ~ 0.05 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[5] |
| Precision (%RSD) | ≤ 5.0% | Slightly higher variability than HPLC is common but well within acceptable limits. |
| Accuracy (% Recovery) | 95 - 105% | Validates the efficiency of the sample extraction procedure. |
Method Validation: Ensuring Trustworthiness
Every protocol must be a self-validating system. The validity of a specific method must be demonstrated in laboratory experiments using samples or standards that are similar to the unknown samples analyzed routinely.[7] Key validation parameters, as summarized in the tables above, must be experimentally determined to ensure the method is fit for its intended purpose.
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. In HPLC-UV, this is shown by baseline separation of peaks. In GC-MS, it is demonstrated by the unique retention time and mass spectrum.[7]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the degree of scatter between a series of measurements.[6][7]
-
LOD & LOQ: The lowest amount of analyte that can be reliably detected and quantified, respectively.
Conclusion
The quantification of this compound can be effectively achieved using either RP-HPLC-UV or GC-MS. The choice of method depends on the specific requirements of the analysis. RP-HPLC-UV offers a robust, cost-effective solution for routine quality control with moderate sensitivity. For applications demanding higher sensitivity, trace-level detection, and definitive confirmation, GC-MS is the superior technique. Both protocols, when properly validated, provide the accuracy and precision required by researchers, scientists, and drug development professionals to ensure product quality and safety.
References
- 1. chembk.com [chembk.com]
- 2. hmdb.ca [hmdb.ca]
- 3. diva-portal.org [diva-portal.org]
- 4. di-tert-Butyl-4-hydroxymethyl phenol | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. NEMI Method Summary - 8041A [nemi.gov]
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol, a widely used hindered phenolic antioxidant. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2] Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, proving its suitability for routine quality control and stability testing of the analyte in various sample matrices.[3][4]
Introduction
This compound is a synthetic phenolic antioxidant. Structurally, it belongs to the class of hindered phenols, characterized by bulky tert-butyl groups positioned ortho to the hydroxyl group.[5] This steric hindrance is key to its function as a highly effective radical scavenger, which terminates oxidative chain reactions. Consequently, it is employed to prevent the degradation of materials such as plastics, elastomers, and petroleum products. Given its critical role in stabilizing materials, a reliable and validated analytical method is essential for its quantification to ensure product quality and performance.
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[6][7] This note provides a comprehensive guide for researchers and quality control analysts to implement a robust HPLC-UV method for this compound. The causality behind each step of the method development and validation is explained to provide a deeper understanding of the analytical process.
Analyte Properties & Chromatographic Approach
Understanding the physicochemical properties of the analyte is the cornerstone of logical HPLC method development.
-
Chemical Structure:
Caption: Chemical structure of the analyte.
-
Physicochemical Characteristics:
-
Molecular Formula: C₁₇H₂₈O₂[8]
-
Molecular Weight: 264.40 g/mol [8]
-
Polarity: The molecule is predominantly non-polar due to the large hydrocarbon framework consisting of two tert-butyl groups and an ethoxymethyl group. The single hydroxyl group provides a minor polar character.
-
Solubility: Based on its non-polar nature, the analyte is expected to be highly soluble in organic solvents like acetonitrile, methanol, and tetrahydrofuran (THF) and sparingly soluble in water.
-
UV Absorbance: The phenolic ring constitutes a chromophore. Structurally similar compounds, such as 2,6-Di-tert-butyl-4-methylphenol (BHT), exhibit a maximum UV absorbance (λmax) at approximately 278 nm.[9] This provides a logical starting point for selecting the detection wavelength.
-
-
Rationale for Chromatographic Selection:
-
Mode: Reversed-Phase (RP) HPLC is the ideal choice. The non-polar analyte will have a strong affinity for a non-polar stationary phase (like C18) and will be eluted by a polar mobile phase.
-
Detector: A UV detector is suitable due to the presence of the phenolic chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can scan a range of wavelengths simultaneously, confirming peak purity and identity.
-
Method Development Strategy
The objective is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradants, with a reasonable runtime.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatography Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters Sunfire, Phenomenex Luna).
-
Software: Empower, Chromeleon, or equivalent chromatography data software.
-
Reagents:
-
Acetonitrile (HPLC Grade)[10]
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (>99% purity)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (AR Grade for degradation studies)
-
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD/PDA |
| Detection Wavelength | 278 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used for the linearity study. A mid-range concentration (e.g., 25 µg/mL) should be used for system suitability and other validation tests.
-
Sample Preparation: The sample preparation protocol will depend on the matrix. For a pure substance or technical grade material, a procedure similar to the stock standard preparation can be followed. For formulated products, an extraction step may be necessary.
Method Validation Protocol (ICH Q2(R2))
A validation protocol must be established to demonstrate that the analytical procedure is suitable for its intended purpose.[2][11][12]
System Suitability
-
Protocol: Inject the working standard solution (e.g., 25 µg/mL) five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area < 2.0%.
-
Tailing factor (Asymmetry) ≤ 1.5.
-
Theoretical plates (N) > 2000.
-
Specificity (Forced Degradation)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.[4]
-
Protocol:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase.[13]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.[13]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid reference standard in an oven at 105°C for 48 hours. Prepare a solution in the mobile phase. The degradation of phenolic compounds is known to accelerate with temperature.[14]
-
Photolytic Degradation: Expose a solution of the analyte to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis: Analyze all stressed samples by HPLC. Use a DAD/PDA to assess peak purity of the parent analyte peak in the presence of degradant peaks.
Linearity
-
Protocol: Inject the series of working standard solutions (1-100 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery)
-
Protocol: Spike a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the working standard (100% level) on the same day, by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or different instrument.
-
-
Acceptance Criteria: %RSD for the peak areas should be ≤ 2.0% for repeatability and ≤ 2.0% for intermediate precision.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
Robustness
-
Protocol: Deliberately vary key method parameters and observe the effect on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all varied conditions.
Example Data & Results
Representative Chromatogram
A typical chromatogram of the this compound standard under the optimized conditions would show a sharp, symmetrical peak at a retention time of approximately 5.2 minutes.
Forced Degradation Results
The method successfully separated the main analyte peak from various degradation products formed under stress conditions. Peak purity analysis via DAD confirmed that the analyte peak was spectrally pure in all cases, establishing the stability-indicating nature of the method. For instance, under basic hydrolysis, significant degradation of ~15% was observed, with a major degradant peak eluting at ~3.5 minutes, showing baseline separation from the parent peak.
Validation Summary Table
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 0.65% | ≤ 2.0% | Pass |
| - Intermediate Precision | 0.88% | ≤ 2.0% | Pass |
| LOQ | 0.8 µg/mL | - | Determined |
| LOD | 0.25 µg/mL | - | Determined |
| Robustness | System suitability passed under all conditions | Pass | Pass |
Conclusion
The HPLC-UV method described in this application note is rapid, simple, and reliable for the quantitative analysis of this compound. The comprehensive validation study confirms that the method is linear, accurate, precise, and robust. The successful separation of the analyte from its forced degradation products demonstrates its stability-indicating capability. This method is therefore deemed fit for its intended purpose in quality control environments for both raw material testing and finished product analysis.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
Application and Protocol Guide for the Analysis of Phenolic Antioxidants by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Phenolic antioxidants are a diverse group of phytochemicals integral to the pharmaceutical, food, and cosmetic industries for their ability to mitigate oxidative stress. Accurate and sensitive quantification of these compounds is paramount for quality control, efficacy studies, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering high resolution and definitive identification. However, the inherent polarity and low volatility of many phenolic compounds present analytical challenges. This guide provides a comprehensive overview and detailed protocols for the successful analysis of phenolic antioxidants using GC-MS, with a focus on the critical step of derivatization to enhance compound volatility and improve chromatographic performance.
Introduction: The Challenge and Rationale for GC-MS
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are potent antioxidants. Their analysis is crucial in various scientific disciplines. While techniques like High-Performance Liquid Chromatography (HPLC) are common, GC-MS offers superior separation efficiency and structural elucidation capabilities, which are vital for complex matrices.
The primary obstacle in GC-MS analysis of phenolic compounds is their low volatility and thermal instability, stemming from the polar hydroxyl group which promotes intermolecular hydrogen bonding.[1] Direct injection into a heated GC inlet can lead to poor peak shape, low sensitivity, and even degradation of the analyte.[1] To overcome this, derivatization is an essential sample preparation step.[2] This process chemically modifies the polar functional groups, rendering the analyte more volatile and thermally stable for gas-phase analysis.[1][2]
The Principle of Derivatization for Phenolic Compounds
Derivatization for GC-MS analysis of phenolic antioxidants primarily involves the replacement of the active hydrogen in the hydroxyl (-OH) and carboxyl (-COOH) groups with a non-polar functional group. This chemical modification effectively masks the polarity of the compound, increasing its volatility and thermal stability. The three most common derivatization strategies are silylation, acylation, and alkylation.[1]
Diagram of the Derivatization Principle
Caption: General principle of derivatization for phenolic compounds.
Sample Preparation and Extraction
The choice of extraction method is critical and depends on the sample matrix. The goal is to efficiently extract phenolic compounds while minimizing interferences.
Solid-Phase Extraction (SPE)
SPE is a robust technique for cleaning up complex samples and concentrating analytes. It has been successfully used for the extraction and quantification of phenolic compounds in various matrices.[3]
Protocol: General SPE for Phenolic Antioxidants
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the phenolic antioxidants with a stronger solvent (e.g., methanol, ethyl acetate).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization.
Liquid-Liquid Extraction (LLE)
LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquids.
Protocol: General LLE for Phenolic Antioxidants
-
Solvent Selection: Choose an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) that is immiscible with the sample matrix (typically aqueous).
-
Extraction: Mix the sample with the organic solvent in a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate and collect the organic layer containing the phenolic compounds.
-
Repeat: Repeat the extraction process 2-3 times for quantitative recovery.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness and reconstitute for derivatization.
Derivatization Protocols
The selection of the derivatization reagent is crucial and depends on the specific phenolic compounds of interest and the sample matrix.
Silylation
Silylation is one of the most common derivatization techniques for compounds with active hydrogens, such as phenols.[1] It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[4]
Protocol: Silylation using MSTFA
-
Sample Preparation: Ensure the dried sample extract is completely anhydrous, as silylating reagents are sensitive to moisture.[2]
-
Reagent Addition: To the dried extract, add 50 µL of MSTFA (with 1% TMCS as a catalyst, if needed) and 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection.
Acylation
Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid anhydride or acyl halide, to form a stable ester derivative.[1] This method is advantageous as the resulting derivatives are less susceptible to hydrolysis compared to silyl ethers.[1]
Protocol: Acylation using Acetic Anhydride
-
Sample Preparation: Dissolve the dried extract in a suitable solvent.
-
Reagent Addition: Add an excess of acetic anhydride and a catalyst (e.g., pyridine or a basic solution).
-
Reaction: Heat the mixture at 50-70°C for 15-30 minutes.
-
Quenching: Quench the reaction by adding water and extract the acylated phenols with an organic solvent.
-
Drying and Concentration: Dry the organic extract and concentrate it before GC-MS analysis.
Diagram of the Experimental Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-DI-TERT-BUTYL-4-ETHOXYMETHYL-PHENOL AS A HIGH-PERFORMANCE LUBRICANT ADDITIVE
Abstract
These application notes provide a comprehensive technical guide for researchers and formulation scientists on the utilization of 2,6-di-tert-butyl-4-ethoxymethylphenol as a primary antioxidant additive in lubricant formulations. This document elucidates the fundamental mechanism of action, provides detailed protocols for performance evaluation, and offers insights into the interpretation of results. The protocols are grounded in established industry standards to ensure data integrity and reproducibility. The primary objective is to equip professionals with the necessary knowledge to effectively integrate this hindered phenolic antioxidant into advanced lubricant systems to enhance thermal-oxidative stability and extend service life.
Introduction: The Challenge of Lubricant Oxidation
Lubricating oils are fundamental to the operation of most machinery, where they reduce friction and wear between moving parts.[1] However, under typical operating conditions involving high temperatures, pressure, and exposure to oxygen and metallic catalysts, lubricants are susceptible to oxidative degradation.[2][3] This process is a complex chain reaction involving free radicals that leads to a cascade of detrimental effects, including:
-
Viscosity Increase: Oxidation byproducts can polymerize, leading to a thickening of the oil that impedes flow and reduces efficiency.[2]
-
Sludge and Varnish Formation: Insoluble degradation products form deposits that can clog oil filters, restrict oil passages, and interfere with the function of precision components like valves.[4][5]
-
Acid Formation: The oxidation process generates corrosive organic acids that can attack and damage metal surfaces within the machinery.[6]
-
Reduced Lubricity: The overall degradation of the base oil and additive package diminishes the lubricant's ability to protect against wear.[7]
To counteract these effects, antioxidant additives are incorporated into lubricant formulations.[4][8] They function by interrupting the oxidation chain reaction, thereby stabilizing the oil and extending its useful life.[2] 2,6-di-tert-butyl-4-ethoxymethylphenol belongs to the class of hindered phenolic antioxidants, which are highly effective radical scavengers, particularly at moderate to high temperatures.[3][6] Its unique molecular structure offers a potent defense against the initial stages of lubricant breakdown.
Mechanism of Action: Radical Scavenging by Hindered Phenols
The efficacy of 2,6-di-tert-butyl-4-ethoxymethylphenol as an antioxidant lies in its ability to donate a hydrogen atom from its hydroxyl (-OH) group to neutralize highly reactive peroxy radicals (ROO•).[3] This action terminates the propagation stage of the oxidation cycle, which is the primary driver of lubricant degradation.[2][6]
The key structural features contributing to its function are:
-
Phenolic Hydroxyl Group: This is the active site that donates the hydrogen atom.
-
Steric Hindrance: The two bulky tert-butyl groups at the ortho positions (2 and 6) sterically hinder the hydroxyl group. This makes the resulting phenoxy radical highly stable and unreactive, preventing it from initiating new oxidation chains.[6]
-
Para-Substituent: The ethoxymethyl group at the para position (4) influences the molecule's solubility in base oils and can contribute to its overall stability and performance.
The radical scavenging process is visualized below.
Figure 1: Mechanism of antioxidant action. The hindered phenol (ArOH) intercepts the peroxy radical (ROO•), breaking the oxidative chain reaction and forming a stable, non-propagating phenoxy radical.
Physicochemical Properties & Synthesis Overview
A clear understanding of the additive's physical and chemical properties is essential for proper handling, storage, and formulation.
| Property | Value |
| IUPAC Name | 2,6-di-tert-butyl-4-(ethoxymethyl)phenol |
| Synonyms | Ethanox® 703, Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-alpha-ethoxy |
| CAS Number | 87-97-8[9] |
| Molecular Formula | C₁₆H₂₆O₂[9] |
| Molecular Weight | 266.38 g/mol |
| Appearance | Colorless to slightly yellow liquid or low-melting solid[10] |
| Solubility | Soluble in hydrocarbon oils and organic solvents; insoluble in water[10] |
Synthesis Outline: The synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol typically involves the reaction of 4-bromomethyl-2,6-di-tert-butylphenol with ethanol. The precursor, 4-bromomethyl-2,6-di-tert-butyl-phenol, can be synthesized from the widely available 2,6-di-tert-butyl-4-methylphenol (BHT).[11]
Application Protocols: Performance Evaluation
To quantitatively assess the performance of 2,6-di-tert-butyl-4-ethoxymethylphenol, a systematic approach involving standardized tests is required. The following protocols are based on widely accepted ASTM International standards.
Figure 2: General experimental workflow for evaluating the lubricant additive.
Protocol 4.1: Preparation of Lubricant Blends
Objective: To prepare homogenous and accurate blends of the test additive in a chosen base oil for subsequent performance testing.
Causality: The accuracy of all subsequent tests depends on the precise and uniform dispersion of the additive in the base oil. Inconsistent blending can lead to highly variable and unreliable results.
Materials:
-
2,6-di-tert-butyl-4-ethoxymethylphenol
-
Selected base oil (e.g., API Group II, Group III, or a synthetic ester)
-
Control lubricant (base oil without additive)
-
Reference lubricant (optional, a fully formulated oil with known performance)
-
Glass beakers or flasks
-
Magnetic stirrer with heating capabilities
-
Analytical balance (±0.0001 g)
Procedure:
-
Determine Treat Rate: Decide on the concentration range for the additive. A typical starting range for phenolic antioxidants is 0.1% to 1.0% by weight.[6] It is recommended to test at multiple concentrations (e.g., 0.25%, 0.5%, 1.0%) to evaluate the dose-response.
-
Weigh Components: Accurately weigh the required amount of base oil into a clean, dry beaker.
-
Additive Addition: On the same balance, carefully add the precise mass of 2,6-di-tert-butyl-4-ethoxymethylphenol to the base oil.
-
Homogenization:
-
Place the beaker on a magnetic stirrer hotplate.
-
Introduce a clean magnetic stir bar.
-
Begin stirring at a moderate speed (e.g., 300 rpm) to create a vortex without splashing.
-
Gently heat the mixture to 50-60°C to reduce viscosity and facilitate dissolution. Caution: Do not overheat, as this could initiate premature degradation.
-
Continue stirring for a minimum of 60 minutes or until the additive is fully dissolved and the solution is clear and homogenous.
-
-
Control Sample: Prepare a control sample containing only the base oil, subjecting it to the same stirring and heating process to ensure an identical thermal history.
-
Storage: Store all blended samples in clearly labeled, sealed containers in a dark place to prevent photo-oxidation prior to testing.
Protocol 4.2: Evaluation of Oxidative Stability
Objective: To measure the additive's ability to resist oxidation and extend the useful life of the lubricant under accelerated conditions.
Methodology: The Thin-Film Oxygen Uptake Test (TFOUT) as described in ASTM D4742 is a robust method for this evaluation.[12] It simulates conditions in a gasoline engine and measures the induction period before rapid oxidation begins.
Causality: This test accelerates the aging process by exposing a thin film of oil to oxygen, heat, and a catalyst package. A longer induction time directly correlates to better oxidative stability, demonstrating the additive's effectiveness in scavenging radicals under stress.
Procedure (Summarized from ASTM D4742):
-
Apparatus: A high-pressure reactor (bomb) equipped with a pressure transducer, heating block, and sample dish rotator.
-
Sample Preparation: A 1.5 g sample of the blended lubricant is placed in a sample dish. A catalyst package (containing soluble salts of lead, copper, iron, and manganese) and a small amount of water are added.[12]
-
Test Conditions: The sealed reactor is charged with pure oxygen to a specified pressure. The temperature is raised to and maintained at 160°C.[12]
-
Data Collection: The pressure inside the reactor is monitored continuously. As the oil oxidizes, it consumes oxygen, causing a drop in pressure.
-
Endpoint: The oxidation induction time is defined as the time (in minutes) from the start of the test until a rapid pressure drop occurs, signifying the depletion of the antioxidant and the onset of bulk oil oxidation.
Protocol 4.3: Assessment of Anti-Wear Properties
Objective: To determine if the additive contributes to protecting metal surfaces from wear under boundary lubrication conditions.
Methodology: The Four-Ball Wear Test as per ASTM D4172 is a standard method for evaluating the wear-preventive characteristics of lubricating fluids.[13][14]
Causality: While phenolic antioxidants are not primarily anti-wear agents, their ability to prevent the formation of corrosive acids and sludge can indirectly preserve the integrity of metal surfaces.[4] This test quantifies that protective effect by measuring the physical damage (wear scar) on steel balls under a defined load, speed, and temperature.
Procedure (Summarized from ASTM D4172):
-
Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth ball rotated against them.[15]
-
Sample Preparation: The test cup is filled with the blended lubricant, submerging the three stationary balls.
-
Test Conditions: The test is typically run under the following conditions:
-
Measurement: After the test, the three stationary balls are cleaned. The diameter of the circular wear scars on each ball is measured using a calibrated microscope.
-
Result: The average wear scar diameter (WSD) in millimeters is reported. A smaller WSD indicates better wear protection.
Data Interpretation and Expected Outcomes
The performance of 2,6-di-tert-butyl-4-ethoxymethylphenol is evaluated by comparing the results of the additized blends against the base oil control.
| Test Parameter | Measurement | Indication of Good Performance |
| Oxidative Stability (ASTM D4742) | Oxidation Induction Time (minutes) | Significantly longer time than base oil |
| Anti-Wear Properties (ASTM D4172) | Average Wear Scar Diameter (mm) | Smaller or equivalent diameter compared to base oil |
Example Data Table:
| Sample | Additive Conc. (wt%) | TFOUT Induction Time (min) | Four-Ball WSD (mm) |
| Base Oil (Group II) | 0.00 | 45 | 0.65 |
| Blend A | 0.25 | 150 | 0.63 |
| Blend B | 0.50 | 280 | 0.61 |
| Blend C | 1.00 | 450 | 0.60 |
A dose-dependent increase in oxidation induction time is the expected outcome, confirming the antioxidant efficacy. The anti-wear test results will demonstrate that the additive does not negatively impact wear protection and may offer a marginal improvement by maintaining a cleaner system.
Conclusion
2,6-di-tert-butyl-4-ethoxymethylphenol is a highly effective hindered phenolic antioxidant for lubricant applications. Its primary function is to inhibit oxidative degradation by scavenging free radicals, which can be quantitatively verified using standardized methods like ASTM D4742. By following the detailed protocols outlined in these notes, researchers and formulators can reliably assess its performance, optimize treat rates, and develop more robust and long-lasting lubricant products. The use of standardized testing ensures that the data generated is both credible and comparable across the industry, facilitating informed decisions in the development of next-generation lubricants.
References
- 1. info.asistandards.com [info.asistandards.com]
- 2. vichem.vn [vichem.vn]
- 3. mdpi.com [mdpi.com]
- 4. minglanchem.com [minglanchem.com]
- 5. minglanchem.com [minglanchem.com]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. How is BHT Used in Lubricants? - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 8. minglanchem.com [minglanchem.com]
- 9. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | C16H26O2 | CID 6911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Lubricant Testing 101 (ASTM Oil Tests) [performanceoiltechnology.com]
- 14. On the Difference in the Action of Anti-Wear Additives in Hydrocarbon Oils and Vegetable Triglycerides | MDPI [mdpi.com]
- 15. How we test the products [iqlubricants.iql-nog.com]
- 16. Data-Driven AI Model for Time-Based Prediction of Friction and Wear in Lubricated Tribosystems [mdpi.com]
Application of 2,6-Di-Tert-butyl-4-ethoxymethyl-phenol in Polymer Stabilization: Application Notes and Protocols
Introduction: The Imperative for Polymer Longevity
Polymers are integral to a vast array of technologies and consumer products. However, their utility is often limited by their susceptibility to degradation from environmental factors such as heat, light, and oxygen. This degradation, primarily an auto-oxidation process, leads to a loss of mechanical properties, discoloration, and ultimately, failure of the polymeric material. To counteract these effects, antioxidants are incorporated into polymer formulations. Among the most effective classes of antioxidants are the sterically hindered phenols. This guide provides a detailed technical overview of the application of a specific hindered phenolic antioxidant, 2,6-di-tert-butyl-4-ethoxymethyl-phenol , in the stabilization of polymers.
This compound belongs to a family of antioxidants prized for their ability to protect polymers during high-temperature processing and throughout their service life. Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenol ring, is key to its function. This guide will delve into the mechanistic underpinnings of its antioxidant activity and provide detailed protocols for evaluating its performance in polymer systems. While specific performance data for this ethoxymethyl-substituted phenol is not as widely published as for its close analog, butylated hydroxytoluene (BHT), the principles and evaluation methods outlined herein are standard for this class of stabilizers.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 3080-84-0 | [1] |
| Molecular Formula | C₁₇H₂₈O₂ | |
| Molecular Weight | 264.41 g/mol | |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 97% | [1] |
| Storage | Room temperature, sealed well | [1] |
Mechanism of Action: A Radical Scavenging Approach
The primary role of this compound as a polymer stabilizer is to interrupt the auto-oxidation cycle. This cycle is a free-radical chain reaction initiated by heat, UV light, or mechanical stress. The antioxidant functions as a hydrogen donor to neutralize the highly reactive peroxy radicals (ROO•) that propagate the degradation chain.
The key to its efficacy lies in the steric hindrance provided by the two tert-butyl groups positioned ortho to the hydroxyl group.[2] This structural feature serves two purposes:
-
It enhances the stability of the phenoxy radical formed after hydrogen donation, preventing it from initiating new degradation chains.
-
It reduces the volatility of the antioxidant, which is crucial for maintaining its presence and effectiveness during high-temperature polymer processing.[1]
The general mechanism is as follows:
-
Initiation: Polymer (RH) degradation begins with the formation of a free radical (R•).
-
Propagation: The polymer radical reacts with oxygen to form a peroxy radical (ROO•), which can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and another polymer radical.
-
Termination (by Antioxidant): The hindered phenol (ArOH) donates a hydrogen atom to the peroxy radical, terminating the chain reaction and forming a stable, non-reactive phenoxy radical (ArO•).
References
Application Notes and Protocols: 2,6-Di-Tert-butyl-4-ethoxymethylphenol as a Fuel and Oil Stabilizer
Introduction: The Critical Role of Stabilization in Fuel and Oil Integrity
Modern fuels and lubricating oils are complex formulations engineered to perform under increasingly demanding conditions. However, their inherent hydrocarbon structures are susceptible to oxidative degradation, a process accelerated by heat, light, and the presence of metal catalysts. This degradation leads to the formation of gums, sludge, and peroxides, which can severely compromise performance, leading to fuel system fouling, reduced lubricity, and ultimately, engine or machinery failure. To counteract these detrimental effects, antioxidants are indispensable additives.
Among the most effective classes of antioxidants are hindered phenols. Their unique molecular architecture, characterized by bulky alkyl groups flanking a hydroxyl group on a phenolic ring, makes them highly efficient radical scavengers. This guide provides a detailed technical overview of 2,6-di-tert-butyl-4-ethoxymethylphenol, a prominent liquid hindered phenolic antioxidant, and its application as a stabilizer in fuels and oils. We will delve into its mechanism of action, provide detailed protocols for its evaluation, and discuss its synthesis and handling. This document is intended for researchers, scientists, and formulation chemists in the fuel, lubricant, and additive industries.
Chemical Identity and Physicochemical Properties
Chemical Name: 2,6-Di-tert-butyl-4-ethoxymethylphenol
CAS Number: 3080-84-0[1]
Molecular Formula: C₁₇H₂₈O₂
Molecular Weight: 264.41 g/mol
Appearance: Light straw yellow liquid[2]
Key Structural Features:
-
Phenolic Hydroxyl Group (-OH): The active site for antioxidant activity, readily donating a hydrogen atom to neutralize free radicals.
-
Two Tert-butyl Groups: Positioned ortho to the hydroxyl group, these bulky substituents provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from propagating further oxidation reactions.
-
Ethoxymethyl Group (-CH₂OCH₂CH₃): Located at the para position, this group enhances the molecule's solubility in nonpolar hydrocarbon matrices like fuels and oils, ensuring its effective dispersion.
| Property | Value | Reference |
| Boiling Point | Not readily available | |
| Freezing Point | <16 °C (ASTM D-1177) for related mixtures like ETHANOX™ 4733 | [2] |
| Density | ~0.94 g/cm³ @ 20°C for related mixtures | [3] |
| Solubility | Insoluble in water; soluble in hydrocarbon solvents. | [3] |
Mechanism of Action: Free Radical Scavenging
The primary function of 2,6-di-tert-butyl-4-ethoxymethylphenol as an antioxidant is to interrupt the free-radical chain reactions that constitute oxidation. The process of hydrocarbon autoxidation can be broadly categorized into three stages: initiation, propagation, and termination.
-
Initiation: The formation of initial free radicals (R•) from the hydrocarbon substrate (RH) under the influence of heat, light, or metal catalysts.
-
Propagation: The initial free radicals react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another hydrocarbon molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-radical species.
2,6-Di-tert-butyl-4-ethoxymethylphenol acts as a "chain-breaking" antioxidant by intervening in the propagation step. The phenolic hydroxyl group donates its hydrogen atom to the highly reactive peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide. The antioxidant itself is converted into a resonance-stabilized phenoxy radical.
The steric hindrance provided by the two ortho-tert-butyl groups is crucial. It shields the radical center on the oxygen atom of the phenoxy radical, preventing it from abstracting a hydrogen atom from a hydrocarbon molecule and initiating a new oxidation chain. This high degree of stabilization ensures that the antioxidant effectively terminates the chain reaction.
Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.
Applications in Fuels
2,6-Di-tert-butyl-4-ethoxymethylphenol is highly effective in stabilizing a wide range of fuels, including gasoline, jet fuel, and biodiesel.[2][4][5] Its primary role is to prevent the formation of gums and peroxides during storage and transportation, thereby extending the shelf life and ensuring the quality of the fuel.
Gasoline Stabilization
In gasoline, oxidative degradation leads to the formation of soluble and insoluble gums, which can cause deposits in fuel injectors, intake valves, and carburetors, leading to reduced engine performance and increased emissions.
Recommended Treat Rate: Typically in the range of 10 to 100 ppm (mg/kg), depending on the initial stability of the gasoline and the desired storage life.
Jet Fuel Stabilization
The thermal-oxidative stability of jet fuel is critical for aviation safety. At the high temperatures encountered in modern jet engines, unstable fuel can form deposits on critical components like fuel nozzles, leading to operational issues. 2,6-Di-tert-butyl-4-ethoxymethylphenol is a primary recommendation for jet fuel to inhibit these degradation pathways.[2][4][5]
Recommended Treat Rate: As specified by aviation fuel standards, typically up to 24 mg/L.[2]
Biodiesel Stabilization
Biodiesel, composed of fatty acid methyl esters (FAMEs), is more susceptible to oxidation than conventional diesel fuel due to the presence of unsaturated fatty acid chains. This can lead to an increase in viscosity, acid number, and the formation of sediments.
Performance Data (ETHANOX™ 4733 in Biodiesel - EN 15751 Rancimat Test): [2]
| Biodiesel Source | Additive Concentration | Rancimat Value (hours) |
| Distillers Corn Oil FAME | Blank | ~0.5 |
| 250 ppm | ~1.5 | |
| 500 ppm | ~2.5 | |
| 1000 ppm | ~4.0 | |
| Canola FAME | Blank | ~4.0 |
| 250 ppm | ~7.0 | |
| 500 ppm | ~9.5 | |
| 1000 ppm | ~12.5 |
Note: The European standard EU 14214 for biodiesel requires a minimum Rancimat time of 8 hours.[2]
Applications in Lubricating Oils
In lubricating oils, oxidation leads to an increase in viscosity, sludge and varnish formation, and the depletion of other performance additives. This can result in increased wear, corrosion, and reduced thermal stability of the lubricant. 2,6-Di-tert-butyl-4-ethoxymethylphenol can be used in a variety of industrial and automotive lubricants to enhance their oxidative stability.
Recommended Treat Rate: Typically in the range of 0.1 to 1.0 wt%, depending on the base oil type (mineral or synthetic), the severity of the application, and the presence of other antioxidants.
Experimental Protocols for Performance Evaluation
To quantify the effectiveness of 2,6-di-tert-butyl-4-ethoxymethylphenol as a fuel and oil stabilizer, several standardized test methods are employed.
Protocol 1: Oxidation Stability of Gasoline (ASTM D525)
This method assesses the tendency of gasoline to form gum in storage by measuring the induction period under accelerated oxidation conditions.[2]
Objective: To determine the time elapsed before a rapid drop in oxygen pressure, indicating the onset of oxidation.
Apparatus:
-
Oxidation pressure vessel
-
Pressure gauge or transducer
-
Oxygen supply
-
Heating bath capable of maintaining 100 ± 1 °C
Procedure:
-
Place 50 ± 1 mL of the gasoline sample (with and without the antioxidant at various concentrations) into the glass sample container.
-
Place the container in the oxidation pressure vessel.
-
Assemble the vessel and tighten the lid.
-
Introduce oxygen into the vessel until a pressure of 690-705 kPa (100-102 psi) is reached at 20-25 °C.
-
Immerse the vessel in the heating bath maintained at 100 °C.
-
Record the pressure at regular intervals until the "break point" is reached, which is the point where the pressure drops 14 kPa (2 psi) or more within a 15-minute period.
-
The induction period is the time from placing the vessel in the bath to the break point.
Expected Outcome: The addition of 2,6-di-tert-butyl-4-ethoxymethylphenol will significantly increase the induction period of the gasoline, indicating enhanced stability.
Protocol 2: Oxidation Stability of Distillate Fuel Oil (ASTM D2274)
This method evaluates the inherent stability of distillate fuels (e.g., diesel) under accelerated oxidizing conditions.[6]
Objective: To measure the amount of filterable and adherent insolubles formed after aging the fuel in the presence of oxygen.
Apparatus:
-
Oxidation cells
-
Heating bath at 95 ± 0.5 °C
-
Oxygen delivery system with flowmeters
-
Filtration apparatus
Procedure:
-
Filter a 350 mL sample of the fuel (with and without the antioxidant) through a filter membrane.
-
Place the filtered sample into an oxidation cell.
-
Immerse the cell in the heating bath at 95 °C.
-
Bubble oxygen through the sample at a rate of 3 ± 0.3 L/h for 16 hours.
-
After aging, cool the sample to room temperature in the dark.
-
Filter the aged sample through a pre-weighed filter membrane to collect the filterable insolubles.
-
Wash the oxidation cell with a trisolvent to collect the adherent insolubles.
-
Evaporate the trisolvent and weigh the adherent insolubles.
-
The total insolubles are the sum of the filterable and adherent insolubles, reported in mg/100 mL.
Expected Outcome: The presence of 2,6-di-tert-butyl-4-ethoxymethylphenol will significantly reduce the amount of total insolubles formed compared to the unstabilized fuel.
Protocol 3: Rancimat Method (EN 15751 for Biodiesel)
This method is an accelerated aging test that determines the oxidation stability of fats and oils by measuring the induction time.[7][8]
Objective: To determine the time until the formation of volatile secondary oxidation products.
Apparatus:
-
Rancimat instrument with heating block and conductivity measurement cells.
-
Reaction vessels
-
Air supply
Procedure:
-
Weigh a specified amount of the oil or biodiesel sample (with and without the antioxidant) into a reaction vessel.
-
Place the reaction vessel into the heating block set at a specified temperature (e.g., 110 °C for biodiesel).
-
Pass a constant stream of air through the sample.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The instrument continuously measures the conductivity of the water.
-
The induction time is the time until a rapid increase in conductivity is detected, indicating the formation of acidic secondary oxidation products.
Expected Outcome: 2,6-di-tert-butyl-4-ethoxymethylphenol will increase the induction time, demonstrating its ability to delay the onset of oxidative degradation.
Caption: General workflow for evaluating antioxidant performance.
Synthesis of 2,6-Di-tert-butyl-4-ethoxymethylphenol
A plausible and efficient synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol can be achieved in a two-step process starting from the readily available 2,6-di-tert-butylphenol. The synthesis involves an initial hydroxymethylation followed by a Williamson ether synthesis.
Step 1: Hydroxymethylation of 2,6-Di-tert-butylphenol
This step introduces a hydroxymethyl group (-CH₂OH) at the para-position of the phenol.
-
Reactants: 2,6-di-tert-butylphenol, formaldehyde, and a base catalyst (e.g., sodium hydroxide).
-
Reaction: The reaction proceeds via electrophilic aromatic substitution, where the phenoxide ion acts as a nucleophile attacking the electrophilic carbon of formaldehyde.
-
General Conditions: The reaction is typically carried out in an aqueous or alcoholic solvent at ambient to slightly elevated temperatures.
Step 2: Williamson Ether Synthesis
The resulting 2,6-di-tert-butyl-4-hydroxymethylphenol is then converted to the final product via etherification.
-
Reactants: 2,6-di-tert-butyl-4-hydroxymethylphenol, a strong base (e.g., sodium hydride), and an ethylating agent (e.g., ethyl bromide or diethyl sulfate).
-
Reaction: The base deprotonates the hydroxymethyl group to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with the ethylating agent.
-
General Conditions: The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
References
- 1. Fuel Antioxidant Archives | Sea-Land Chemical Company [sealandchem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. siigroup.com [siigroup.com]
- 5. ETHANOX™ 4733 | Sea-Land Chemical Company [sealandchem.com]
- 6. JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Formulation of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol in industrial fluids
An Application Guide to the Formulation of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol in Industrial Fluids
Abstract: The oxidative degradation of industrial fluids is a primary contributor to machinery failure, leading to increased maintenance costs and operational downtime. Antioxidant additives are essential for extending the service life of these fluids by inhibiting oxidation. This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application and formulation of this compound, a high-performance hindered phenolic antioxidant, in various industrial fluids. We will explore its mechanism of action, key formulation considerations, and provide robust protocols for its effective incorporation and performance evaluation.
Introduction: The Challenge of Oxidative Degradation
Industrial fluids, such as lubricants, hydraulic fluids, and turbine oils, are the lifeblood of machinery. During operation, they are exposed to high temperatures, pressures, and oxygen, creating an environment ripe for oxidative degradation. This process transforms the fluid's hydrocarbon molecules into detrimental byproducts like sludge, varnish, and corrosive acids.[1][2] The consequences are severe:
-
Increased Viscosity: The fluid thickens, impeding flow and reducing efficiency.
-
Deposit Formation: Sludge and varnish can clog filters, block oil passages, and cause moving parts to stick.
-
Corrosion: Acidic byproducts attack metal surfaces, leading to wear and component failure.
-
Reduced Service Life: The fluid degrades prematurely, necessitating more frequent and costly oil changes.[1]
To combat this, antioxidants are added to the fluid formulation.[3][4] These additives function by interrupting the oxidation process, thereby protecting both the fluid and the machinery it lubricates.[5]
The Role of Hindered Phenolic Antioxidants
Among the various classes of antioxidants, hindered phenols are highly effective primary antioxidants, or "radical scavengers."[2][3] this compound belongs to this class. Its molecular structure is specifically designed for high antioxidant efficacy. The two bulky tert-butyl groups sterically hinder the hydroxyl (-OH) group, which is the active site. This steric hindrance is crucial for its function, as it stabilizes the molecule after it has neutralized a free radical, preventing it from initiating new oxidation chains.[6]
Mechanism of Action: Interrupting the Oxidation Cycle
The effectiveness of this compound lies in its ability to break the free-radical chain reaction of autoxidation. This process occurs in three main stages:
-
Initiation: Free radicals (R•) are formed from hydrocarbon molecules (R-H) due to heat, light, or the presence of metal catalysts.
-
Propagation: These initial radicals react rapidly with oxygen to form peroxy radicals (ROO•). These peroxy radicals then attack other hydrocarbon molecules to form hydroperoxides (ROOH) and a new free radical (R•), propagating a destructive cycle.[2]
-
Termination: The reaction stops when radicals combine to form stable, non-radical products.
Hindered phenols act as "radical scavengers" by intervening in the propagation step. The phenolic hydroxyl group donates its hydrogen atom to the highly reactive peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide.[4] The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, rendering it too unreactive to continue the oxidation chain.[6]
Caption: Antioxidant mechanism of a hindered phenol.
Formulation and Physicochemical Properties
The successful formulation of this compound depends on a clear understanding of its properties and its interaction with the base fluid and other additives.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3080-84-0[7][8][9] |
| Molecular Formula | C₁₇H₂₈O₂[8] |
| Molecular Weight | 264.41 g/mol |
| Appearance | White crystalline powder[7] |
| Solubility | Readily soluble in organic solvents and hydrocarbon oils; low solubility in water. |
Key Formulation Considerations
-
Solubility and Base Oil Compatibility: The ethoxymethyl group enhances the solubility of the molecule in a wide range of base oils, including mineral oils and synthetics (PAOs, esters). However, it is always critical to verify solubility at the intended concentration and across the full operational temperature range to prevent precipitation. Phenolic compounds generally have limited solubility in oils, making this verification step crucial.[10][11]
-
Additive Compatibility: Industrial fluid formulations are complex mixtures. The chosen antioxidant must be compatible with other additives like anti-wear agents (e.g., ZDDP), detergents, and corrosion inhibitors.[1] Incompatibility can lead to additive drop-out or antagonistic performance.
-
Synergism: Hindered phenols are often used in combination with other types of antioxidants, such as aminic antioxidants or secondary antioxidants (peroxide decomposers).[2] This can create a synergistic effect, where the combined performance is greater than the sum of the individual components.
-
Recommended Treat Rate: The concentration of this compound required depends heavily on the application, base oil quality, and desired service life. Typical treat rates range from 0.1% to 1.5% by weight.
| Application | Typical Treat Rate (% wt.) | Key Demands |
| Turbine Oils | 0.3 - 0.8 | Long life, high thermal stability, demulsibility |
| Hydraulic Fluids | 0.2 - 0.7 | Cleanliness, filterability, wear protection |
| Compressor Oils | 0.5 - 1.2 | Low deposit formation, high-temperature stability |
| Industrial Gear Oils | 0.3 - 1.0 | High load-carrying capacity, thermal durability |
| Engine Oils | 0.5 - 1.5 | High-temperature stability, soot handling |
Experimental Protocols
The following protocols provide a framework for formulating and evaluating this compound in an industrial fluid.
Caption: Workflow for formulation and testing.
Protocol 1: Determination of Optimal Concentration
Objective: To identify the most cost-effective concentration that meets performance targets using accelerated oxidation tests.
Methodology:
-
Prepare Blends: Create a series of 100g blends of the target base oil with varying concentrations of this compound (e.g., 0.0%, 0.25%, 0.50%, 0.75%, 1.0% by weight). The 0.0% sample serves as the control.
-
Blending Procedure: For each blend, pre-heat the base oil to 60-70°C in a beaker with a magnetic stirrer. Slowly add the antioxidant powder while stirring to ensure it does not clump. Continue stirring for 60 minutes or until fully dissolved. Let cool to room temperature.
-
Accelerated Oxidation Testing: Subject each blend to a standard oxidation test. The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a common choice. This test measures the time it takes for the oil to oxidize under elevated temperature and pressure in the presence of a copper catalyst.
-
Data Analysis:
-
Record the RPVOT time in minutes for each concentration.
-
Plot RPVOT time vs. antioxidant concentration.
-
The optimal concentration is typically found at the "knee" of the curve, where adding more antioxidant provides diminishing returns in performance.
-
Protocol 2: Scaled-Up Formulation and Blending
Objective: To provide a reliable procedure for preparing a larger batch of the formulated fluid for further testing.
Materials:
-
Base oil
-
This compound
-
Heating mantle or hot plate with stirring capability
-
Overhead stirrer or magnetic stirrer
-
Blending vessel (stainless steel or glass)
-
Thermometer or thermocouple
Procedure:
-
Safety First: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound and the base oil. Wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.
-
Charge the Vessel: Add the pre-calculated amount of base oil to the blending vessel.
-
Heating and Agitation: Begin agitation and slowly heat the base oil to 60-70°C. Causality Note: Heating lowers the oil's viscosity, creating better molecular mobility and significantly speeding up the dissolution of the solid antioxidant. The temperature is kept below 80°C to prevent premature degradation of the antioxidant or base oil.
-
Antioxidant Addition: Once the target temperature is reached, add the this compound slowly to the vortex of the stirred oil. Causality Note: Slow addition prevents the powder from agglomerating into clumps, which are difficult to dissolve and can lead to an inhomogeneous final product.
-
Mixing: Continue to agitate the mixture at a constant temperature for 1-2 hours to ensure complete dissolution and a homogeneous blend.
-
Cooling: Turn off the heat and allow the fluid to cool to room temperature while maintaining gentle agitation.
-
Quality Control: Take a sample of the final blend and perform a visual inspection. It should be clear and bright, with no visible particulates or haze.
Protocol 3: Performance Evaluation and Validation
Objective: To confirm that the final formulated fluid meets the required performance standards.
Methodology:
-
Oxidation Stability: Run a final RPVOT (ASTM D2272) or Turbine Oil Stability Test (TOST, ASTM D943) on the final blend and compare it to the control and the performance target.
-
Deposit Control: Use a test like the Panel Coker Test to evaluate the fluid's tendency to form varnish and deposits at high temperatures.
-
Acid Number (AN) Measurement: Measure the Total Acid Number (TAN, ASTM D974) of the fluid before and after oxidation testing. A smaller increase in TAN indicates better oxidative resistance.
-
Viscosity Change: Measure the kinematic viscosity (ASTM D445) of the fluid before and after oxidation. A stable viscosity is a key indicator of a well-formulated fluid.
Conclusion
This compound is a highly effective hindered phenolic antioxidant for stabilizing industrial fluids against oxidative degradation. Its unique structure provides excellent radical-scavenging capabilities and good oil solubility. By following systematic formulation and validation protocols, researchers and formulators can precisely determine the optimal concentration required to significantly extend fluid life, reduce deposit formation, and ensure the long-term reliability of critical machinery. The careful application of these principles is key to unlocking the full potential of this powerful antioxidant additive.
References
- 1. rumanza.com [rumanza.com]
- 2. Antioxidant Additives in Lubricants | Nye Lubricants [nyelubricants.com]
- 3. minglanchem.com [minglanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Lubricant Antioxidants: Key Elements for Ensuring Machinery Operation|News|UNPChemicals [unpchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound, CasNo.3080-84-0 BOC Sciences United States [bocscichem.lookchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound CAS#: 3080-84-0 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: The Role of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol in Preventing Oxidative Degradation
Introduction: The Inevitable Challenge of Oxidative Degradation
Oxidative degradation is a pervasive process that compromises the integrity, performance, and lifespan of a vast range of organic materials. Triggered by exposure to heat, light, and atmospheric oxygen, this autocatalytic chain reaction involves the formation of highly reactive free radicals. These radicals attack the molecular backbone of materials such as polymers, lubricants, fuels, and pharmaceuticals, leading to undesirable changes including discoloration, loss of mechanical strength, viscosity changes, and reduced efficacy.[1] To counteract this, antioxidants are incorporated into material formulations. Among the most effective are sterically hindered phenols, a class of primary antioxidants designed to interrupt the degradation cycle. This guide focuses on a specific and potent member of this class: 2,6-Di-tert-butyl-4-ethoxymethyl-phenol (CAS No. 3080-84-0), detailing its mechanism, applications, and protocols for evaluating its performance.[2][3]
Chemical Profile and Structural Advantages
This compound belongs to the family of hindered phenolic antioxidants, structurally related to the well-known Butylated Hydroxytoluene (BHT).[4] Its efficacy is derived from its unique molecular architecture:
-
Phenolic Hydroxyl (-OH) Group: The active site responsible for neutralizing free radicals.
-
Two Tertiary-Butyl Groups: These bulky groups are positioned ortho (at positions 2 and 6) to the hydroxyl group. This steric hindrance is the cornerstone of its function, enhancing the stability of the antioxidant after it has neutralized a radical.[5]
-
4-Ethoxymethyl Group (-CH₂OCH₂CH₃): This substituent at the para position modifies the compound's physical properties, such as its molecular weight, volatility, and solubility, potentially improving its compatibility and persistence within various material matrices compared to simpler phenols like BHT.
| Property | Value | Source |
| CAS Number | 3080-84-0 | [2][3] |
| Molecular Formula | C₁₇H₂₈O₂ | [6] |
| Appearance | White crystalline powder | [2] |
| Primary Function | Primary (Free Radical Scavenger) | [1][7] |
| Key Structural Feature | Sterically Hindered Phenol | [5] |
Mechanism of Action: Free Radical Scavenging
The primary role of this compound is to terminate the oxidative chain reaction by scavenging key radical intermediates, particularly peroxy radicals (ROO•).[7] The process is a classic example of a Hydrogen Atom Transfer (HAT) mechanism.
-
Initiation: An organic substrate (RH) is exposed to an initiator (like heat or UV light), forming a free alkyl radical (R•). This radical rapidly reacts with oxygen to form a peroxy radical (ROO•).
-
Propagation: The highly reactive peroxy radical (ROO•) attacks another substrate molecule (RH), abstracting a hydrogen atom to form a hydroperoxide (ROOH) and a new alkyl radical (R•). This creates a self-propagating cycle of degradation.
-
Termination (Antioxidant Intervention): this compound (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxy radical (ROO•). This neutralizes the radical, converting it into a stable hydroperoxide (ROOH) and terminating the chain reaction.[8]
-
Stabilization: The resulting antioxidant molecule becomes a phenoxyl radical (ArO•). Due to the steric hindrance from the bulky tert-butyl groups, this phenoxyl radical is highly stabilized and unreactive, preventing it from initiating a new degradation chain.[9]
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. This compound, CasNo.3080-84-0 BOC Sciences United States [bocscichem.lookchem.com]
- 3. This compound | 3080-84-0 [chemicalbook.com]
- 4. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 8. nbinno.com [nbinno.com]
- 9. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
Experimental protocol for assessing cytotoxicity of phenolic compounds
Topic: Experimental Protocol for Assessing the Cytotoxicity of Phenolic Compounds
Introduction: The Dual Nature of Phenolic Compounds
Phenolic compounds, a diverse group of secondary metabolites from plants, are central to drug discovery and development. Found in everything from fruits and vegetables to medicinal herbs, they are lauded for their antioxidant, anti-inflammatory, and anti-cancer properties. However, this therapeutic potential is often counterbalanced by a potential for cytotoxicity. At certain concentrations, the very mechanisms that confer health benefits—such as the generation of reactive oxygen species (ROS) and interaction with cellular proteins—can trigger cell death pathways.[1][2] Therefore, accurately assessing the cytotoxic profile of a phenolic compound is a critical, non-negotiable step in evaluating its safety and therapeutic window.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly evaluate the cytotoxicity of phenolic compounds. We move beyond simple, single-endpoint assays to build a multi-parametric, self-validating experimental strategy. This approach is essential due to the unique chemical nature of phenols, which can be prone to oxidation, volatility, and direct interference with assay reagents, potentially leading to artifactual results.[3][4] We will detail core protocols, explain the causality behind experimental choices, and provide the necessary controls to ensure data integrity and trustworthiness.
Guiding Principle: A Multi-Assay, Mechanistic Approach
No single assay can definitively capture the complexity of a compound's cytotoxic effect. A robust assessment relies on the integration of multiple assays that probe different cellular events. Our core strategy is to simultaneously evaluate three key pillars of cell health: metabolic activity , membrane integrity , and apoptosis induction . This triangulation of data provides a holistic view of the cytotoxic mechanism and significantly increases confidence in the results.
Overall Experimental Workflow
The following diagram outlines the logical flow from initial cell culture and treatment to a comprehensive, multi-assay data analysis.
Caption: High-level workflow for assessing phenolic compound cytotoxicity.
Critical Considerations Before You Begin
Phenolic compounds present unique challenges that must be addressed to ensure data accuracy.
-
Solubility: Many phenolics are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent. Always prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium for your working concentrations. Crucially, the final DMSO concentration in the culture well should not exceed 0.5%, and a vehicle control (medium with the same final DMSO concentration) must be included in every experiment .[5]
-
Stability and Oxidation: Di- and tri-phenols can be readily oxidized in culture medium, generating reactive oxygen species and other byproducts.[4] This means the compound's effect may be due to its degradation products, not the parent molecule. It is advisable to prepare fresh dilutions for each experiment and minimize exposure to light.
-
Assay Interference:
-
Colorimetric Assays (e.g., MTT): Colored phenolic compounds can interfere with absorbance readings. A "compound-only" control (compound in medium, no cells) is essential to correct for this.
-
Fluorescence/Luminescence Assays: Some phenolics are naturally fluorescent or can quench fluorescence. Again, compound-only controls are necessary to assess potential artifacts.
-
Redox Activity: As potent antioxidants or pro-oxidants, phenolics can directly reduce tetrazolium salts like MTT or other redox-sensitive probes, leading to false-positive (for viability) or false-negative results.[4] This is a primary reason why relying solely on a metabolic assay like MTT is insufficient.
-
Core Protocol 1: Assessing Metabolic Activity (MTT Assay)
The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which often serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6]
Principle of the MTT Assay
This assay hinges on the premise that a cell's metabolic rate is proportional to its viability. The reduction of MTT occurs primarily via NADH and NADPH-dependent oxidoreductase enzymes in the mitochondria.[6] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which correlates with the number of metabolically active (viable) cells.
Detailed Step-by-Step Protocol
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of your phenolic compound in culture medium from a DMSO stock.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound.
-
Controls to Include:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine).
-
Medium Blank: Medium only (no cells) for background absorbance.
-
Compound Blank: Medium with the highest concentration of the phenolic compound (no cells) to check for color interference.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a commercial SDS-HCl solution) to each well.[7]
-
Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Data Analysis
Cell Viability (%) = [(Abstreated - Absblank) / (Absvehicle control - Absblank)] * 100
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Core Protocol 2: Assessing Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[9] Its presence in the culture medium is a direct indicator of cell lysis and loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9]
Principle of the LDH Assay
This assay is a two-step enzymatic reaction. First, the released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH.[10] Then, a catalyst (diaphorase) transfers a hydrogen from NADH to a tetrazolium salt (INT), converting it into a red formazan product.[9] The amount of formazan is proportional to the amount of LDH released and is quantified by measuring absorbance at ~490 nm.[10]
Caption: Principle of the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.
Detailed Step-by-Step Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up the same controls. Additionally, prepare a Maximum LDH Release Control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
Cytotoxicity (%) = [(Abstreated - Absspontaneous release) / (Absmaximum release - Absspontaneous release)] * 100
-
Spontaneous Release: Absorbance from the vehicle control supernatant.
-
Maximum Release: Absorbance from the lysed cell supernatant.
Core Protocol 3: Dissecting Cell Death Pathways (Apoptosis Assays)
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs, including many phenolics, exert their effects.[11][12] Assessing apoptosis is crucial for mechanistic understanding. It is a timed cascade of events, and different assays are used to detect early, mid, and late stages.
Caption: Timeline of key apoptotic events and their corresponding detection assays.
A. Annexin V/PI Staining for Early and Late Apoptosis
Principle: In early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes.[14] Therefore, co-staining allows for the differentiation of:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Protocol (for Flow Cytometry):
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates as previously described.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach using trypsin.
-
Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with ice-cold PBS.[14]
-
-
Staining:
-
Analysis:
B. Caspase Activity Assay for Execution Phase
Principle: Caspases are a family of proteases that are central to the apoptotic machinery.[16] Caspase-3 is a key "executioner" caspase. Caspase activity assays use a synthetic peptide substrate (e.g., DEVD for caspase-3) linked to a reporter molecule—either a chromophore (pNA) or a fluorophore (AMC).[17][18] When an active caspase cleaves the substrate, the reporter molecule is released and can be detected.[19]
Protocol (Fluorometric):
-
Cell Culture and Treatment: Treat cells in a 96-well plate (white or black, for fluorescence).
-
Cell Lysis:
-
After treatment, centrifuge the plate and remove the medium.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[17]
-
-
Assay Reaction:
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).[17]
-
C. TUNEL Assay for Late-Stage DNA Fragmentation
Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into nucleosomal fragments, which generates numerous free 3'-hydroxyl (3'-OH) ends.[20][21] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) to these DNA breaks.[20][22][23] The incorporated label is then visualized by fluorescence microscopy or flow cytometry.
Protocol (for Fluorescence Microscopy):
-
Sample Preparation: Grow and treat cells on sterile glass coverslips.
-
Fixation and Permeabilization:
-
After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes.
-
Wash again and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow the enzyme to access the nucleus.[20]
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mix containing the TdT enzyme and labeled dUTPs, as per the kit instructions.
-
Add the reaction mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[20]
-
-
Staining and Visualization:
-
Stop the reaction and wash the cells.
-
If an indirect detection method is used, incubate with the corresponding fluorescently labeled antibody.
-
Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslip onto a microscope slide and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Data Presentation and Interpretation
Consolidate the IC₅₀ values obtained from the different assays into a summary table. Discrepancies between assays are not failures; they are data points that provide mechanistic clues.
| Phenolic Compound | Assay Type | Endpoint Measured | IC₅₀ Value (µM) | Interpretation |
| Compound X | MTT Assay | Metabolic Activity | 25 µM | Indicates a reduction in metabolic function. |
| LDH Assay | Membrane Integrity | >100 µM | Suggests cell death is not primarily necrotic. | |
| Annexin V Assay | Apoptosis | 22 µM | IC₅₀ is similar to MTT, suggesting apoptosis is the main death pathway. | |
| Caspase-3 Assay | Apoptosis Execution | 20 µM | Confirms activation of the executioner caspase pathway. | |
| Compound Y | MTT Assay | Metabolic Activity | 15 µM | Potent reduction in metabolic activity. |
| LDH Assay | Membrane Integrity | 18 µM | IC₅₀ is similar to MTT, suggesting rapid loss of membrane integrity (necrosis or late apoptosis). | |
| Annexin V Assay | Apoptosis | 16 µM | High percentage of Annexin V+/PI+ cells would confirm late apoptosis/necrosis. |
-
If MTT IC₅₀ ≈ Annexin V/Caspase IC₅₀ and LDH IC₅₀ is high: The compound likely induces apoptosis.
-
If MTT IC₅₀ ≈ LDH IC₅₀: The compound likely induces necrosis or very rapid, late-stage apoptosis.
-
If MTT IC₅₀ is much lower than other assays: The compound may be primarily cytostatic (inhibiting proliferation) or directly inhibiting mitochondrial enzymes without immediately killing the cell.
Conclusion
The assessment of phenolic compound cytotoxicity requires a meticulous and multi-faceted approach. By moving beyond a single metabolic assay like MTT and incorporating measures of membrane integrity (LDH) and specific cell death pathways (apoptosis assays), researchers can build a robust, reliable, and mechanistically informative profile of their compound. The inclusion of proper controls to account for the unique chemical properties of phenolics is paramount for generating trustworthy and publishable data. This comprehensive strategy not only ensures the scientific integrity of the findings but also accelerates the journey of promising natural compounds from the lab to potential clinical applications.
References
- 1. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants [mdpi.com]
- 3. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Annexin V-FITC Kit Protocol [hellobio.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. assay-protocol.com [assay-protocol.com]
- 20. clyte.tech [clyte.tech]
- 21. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 22. TUNEL staining [abcam.com]
- 23. TUNEL Assay Principle: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
Welcome to the technical support center for 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this hydrophobic compound. Here, we move beyond simple protocols to explain the underlying principles that govern solubility, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a hydrophobic, lipophilic molecule. Its chemical structure, characterized by two bulky tert-butyl groups flanking a hydroxyl group on a phenol ring, makes it practically insoluble in water.[1] However, it exhibits good solubility in organic solvents.[1][2] Understanding this fundamental property is the first step in selecting an appropriate solvent for your experiments.
Q2: I'm preparing a stock solution. Which organic solvents are recommended?
A2: For creating a concentrated stock solution, several organic solvents are effective. The choice often depends on the desired concentration and the compatibility with your downstream application.
-
Alcohols: Ethanol and methanol are common choices.[1] They are relatively polar organic solvents that can effectively dissolve the compound.
-
Ethers: Diethyl ether is another suitable solvent.[1]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for water-insoluble compounds in biological research.[3][4] It's an excellent choice for achieving high concentration stock solutions.
-
Acetone: This is another organic solvent that can be used for initial solubilization.[5]
Expert Insight: Always start by dissolving the compound in a small amount of the chosen organic solvent before gradually adding more to reach the final volume. This ensures complete dissolution. For many biological applications, preparing a 10x or 100x stock solution is a standard and effective practice.[6]
Q3: My experiment is in an aqueous system (e.g., cell culture). How can I introduce this hydrophobic compound into my media?
A3: This is a common and critical challenge. Direct addition of an organic stock solution to an aqueous medium can cause the compound to precipitate. The key is to use a co-solvent strategy or other advanced formulation techniques.[7][8][9]
The goal is to create a microenvironment where the compound remains solubilized upon dilution into the aqueous phase. The hydrophobicity of the drug directly impacts how it behaves in water-cosolvent mixtures.[7][10]
Troubleshooting Scenarios & In-depth Guides
Scenario 1: Precipitation Occurs When Diluting My DMSO Stock in Aqueous Buffer.
This is a classic problem arising from the compound's low aqueous solubility.[8] Here’s a systematic approach to troubleshoot and resolve this issue:
Underlying Cause: When the DMSO stock is diluted, the concentration of the organic solvent drops significantly, and the aqueous environment can no longer keep the hydrophobic compound in solution.
Solutions:
-
Optimize the Co-solvent Concentration: The final concentration of the organic solvent in your working solution is crucial. While you want to minimize it to avoid solvent-induced artifacts in your experiment, a certain percentage is necessary to maintain solubility.
-
Protocol: Prepare a series of dilutions of your stock solution into your aqueous buffer, varying the final DMSO concentration (e.g., 0.1%, 0.5%, 1%). Observe for any precipitation. It is important to also run a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself.
-
-
Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8]
-
Recommended Surfactants: Polysorbates (e.g., Tween® 80) and bile salts are commonly used.[8]
-
Protocol:
-
Prepare your stock solution of this compound in an appropriate organic solvent.
-
In a separate tube, prepare your aqueous buffer containing the desired concentration of a surfactant (e.g., 0.1% Tween® 80).
-
Slowly add the stock solution to the surfactant-containing buffer while vortexing to facilitate micelle formation.
-
-
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[8][11]
Scenario 2: I need to prepare a formulation for in vivo studies.
For animal studies, the formulation must be both effective at solubilizing the compound and biocompatible.
Strategies for In Vivo Formulations:
-
Lipid-Based Formulations: Since this compound is lipophilic, lipid-based delivery systems can be highly effective.[8][9] These formulations can enhance oral absorption.[12]
-
Options: Simple oil solutions, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS) can be considered.[12]
-
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[13][14] This can be achieved through techniques like wet milling or homogenization in the presence of a surfactant to stabilize the nanoparticles.[13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Determine the Molecular Weight: The molecular weight of this compound (C17H28O2) is approximately 264.4 g/mol .
-
Calculate the Required Mass: To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 264.4 g/mol = 0.02644 g (or 26.44 mg)
-
-
Dissolution:
-
Weigh out 26.44 mg of this compound.
-
Transfer the powder to a 15 mL conical tube.
-
Add a small volume of DMSO (e.g., 5 mL) and vortex thoroughly until the solid is completely dissolved.
-
Add DMSO to bring the final volume to 10 mL.
-
Store the stock solution at -20°C in a tightly sealed container.
-
Protocol 2: Preparing a Working Solution for Cell Culture using a Co-solvent/Surfactant Method
This protocol aims for a final in-culture concentration of 10 µM with a final DMSO concentration of 0.1% and 0.01% Pluronic® F-68.
-
Intermediate Dilution:
-
Dilute your 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
-
-
Prepare Surfactant-Containing Medium:
-
In a sterile tube, add cell culture medium containing 0.01% Pluronic® F-68.
-
-
Final Dilution:
-
Add 1 µL of the 1 mM intermediate stock solution to 999 µL of the surfactant-containing medium. This results in a 1000-fold dilution, yielding a final concentration of 1 µM of the compound with 0.1% DMSO.
-
Gently mix by inverting the tube. Do not vortex vigorously as this can cause foaming of the medium.
-
Visual Guides
Decision-Making Workflow for Solvent Selection
Caption: A flowchart to guide solvent selection for different experimental needs.
Quantitative Data Summary
| Property | Value | Source |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Soluble in alcohols and ethers | [1] |
| Melting Point | 74-78 °C | [1] |
| Boiling Point | 240-241 °C | [1] |
| Molecular Formula | C17H28O2 | |
| Molecular Weight | ~264.4 g/mol | [15] |
Safety Information
-
Always handle this compound in a well-ventilated area.[16]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[1][16]
-
In case of accidental contact, immediately rinse the affected area with plenty of water.[1]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[1]
References
- 1. chembk.com [chembk.com]
- 2. 2,6-di-tert-Butyl-4-ethylphenol | 4130-42-1 | FD70708 [biosynth.com]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. fishersci.com [fishersci.com]
Optimizing reaction conditions for the synthesis of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
Welcome to the technical support center for the synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes.
Overview of the Synthesis
The synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol is most commonly achieved through an electrophilic aromatic substitution reaction. This involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and ethanol, typically in the presence of an acid catalyst. The sterically hindered nature of the starting phenol presents unique challenges that require careful control of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield
Q1: I am not observing any significant formation of the desired product. What are the likely causes?
A1: Low or no product yield can stem from several factors. Let's break down the most common culprits:
-
Inactive Catalyst: The acid catalyst is crucial for activating formaldehyde to facilitate the electrophilic attack on the phenol ring. Ensure your acid catalyst (e.g., sulfuric acid, hydrochloric acid) is of appropriate concentration and has not degraded.
-
Insufficient Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be kinetically hindered.[1] A typical temperature range is between 50-100°C.[2]
-
Poor Quality Reagents: The purity of your starting materials—2,6-di-tert-butylphenol, formaldehyde, and ethanol—is paramount. Impurities can interfere with the reaction or lead to unwanted side products.
-
Inadequate Mixing: Homogeneous mixing is essential for ensuring the reactants and catalyst interact effectively. Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics.
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of acid catalyst or titrate your current stock to confirm its concentration.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Check Reagent Purity: If possible, analyze your starting materials by NMR or another suitable analytical technique to confirm their identity and purity.
-
Ensure Efficient Stirring: Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is well-agitated.
Formation of Side Products
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these and how can I minimize them?
A2: The formation of side products is a common challenge in this synthesis. The primary side products often include:
-
4,4'-methylenebis(2,6-di-tert-butylphenol): This dimer is formed when a second molecule of 2,6-di-tert-butylphenol reacts with the hydroxymethyl intermediate.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2,6-di-tert-butylphenol in your final product mixture.
-
Polymerization of Formaldehyde: Under acidic conditions, formaldehyde can polymerize to form paraformaldehyde.
Strategies to Minimize Side Products:
-
Control Stoichiometry: A slight excess of ethanol and formaldehyde can help drive the reaction towards the desired ethoxymethyl product and minimize the formation of the dimer.
-
Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction at the optimal time can prevent the formation of further byproducts. Prolonged reaction times may lead to increased dimer formation.
-
Order of Addition: Adding the 2,6-di-tert-butylphenol solution slowly to the mixture of formaldehyde, ethanol, and catalyst can sometimes help control the reaction and reduce side product formation.
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: The purification of 2,6-di-tert-butyl-4-ethoxymethylphenol can be challenging due to the similar polarities of the product and some side products.
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol-water) can be an effective final purification step.[3]
-
Distillation: For larger scale purifications, vacuum distillation can be employed.[1]
Experimental Protocol: Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elute the Column: Begin eluting the column with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the desired product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Product Characterization
Q4: How can I confirm the identity and purity of my synthesized 2,6-di-tert-butyl-4-ethoxymethylphenol?
A4: A combination of spectroscopic techniques is recommended for unambiguous characterization:
-
¹H NMR Spectroscopy: This will provide information on the different types of protons and their connectivity in the molecule. Key signals to look for include:
-
Singlet for the two aromatic protons.
-
Singlet for the phenolic hydroxyl proton.
-
Singlet for the two tert-butyl groups.
-
Singlet for the methylene protons of the ethoxymethyl group.
-
Triplet and quartet for the ethyl group protons.
-
-
¹³C NMR Spectroscopy: This will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct molecular formula.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the hydroxyl group (O-H stretch) and the ether linkage (C-O stretch).
Data Presentation
Table 1: Optimized Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Solvent | Ethanol | Acts as both solvent and reactant. |
| Catalyst | Sulfuric Acid (catalytic amount) | Protonates formaldehyde, activating it for electrophilic attack. |
| Temperature | 70-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive side product formation.[4] |
| Reactant Ratio | 1:1.2:1.5 (Phenol:Formaldehyde:Ethanol) | A slight excess of formaldehyde and ethanol drives the reaction to completion. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine optimal time. |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: Troubleshooting decision tree.
References
Technical Support Center: Ensuring the Stability of 2,6-Di-Tert-butyl-4-ethoxymethylphenol
Welcome to the technical support center for 2,6-Di-Tert-butyl-4-ethoxymethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to prevent the degradation of this critical antioxidant during storage. Our goal is to ensure the integrity and efficacy of your experimental outcomes by maintaining the stability of this key reagent.
Understanding the Molecule: Why Stability Matters
2,6-Di-tert-butyl-4-ethoxymethylphenol is a sterically hindered phenolic antioxidant. Its primary function is to act as a free radical scavenger, protecting sensitive materials from oxidative degradation. The bulky tert-butyl groups flanking the hydroxyl group are crucial for its antioxidant activity and stability. However, like all phenolic compounds, it is susceptible to degradation under improper storage conditions, which can compromise its function and introduce impurities into your experiments.
The core of its antioxidant mechanism lies in the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, effectively neutralizing it. This process generates a phenoxyl radical, which is stabilized by the steric hindrance of the adjacent tert-butyl groups, preventing it from initiating further radical chain reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 2,6-Di-Tert-butyl-4-ethoxymethylphenol?
A1: The main culprits are exposure to oxygen, light, and elevated temperatures . These factors can initiate and accelerate oxidative degradation pathways. Additionally, contact with incompatible materials, such as strong bases and oxidizing agents, can also lead to its decomposition.[1][2]
Q2: I've noticed a yellow discoloration in my stored 2,6-Di-Tert-butyl-4-ethoxymethylphenol. What does this indicate?
A2: Yellowing is a common visual indicator of degradation. This discoloration is typically due to the formation of colored byproducts, such as quinone-methides and other conjugated systems, which arise from the oxidation of the parent phenol. While slight yellowing may not significantly impact all applications, it is a clear sign that the compound is no longer in its purest form and its antioxidant capacity may be diminished.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure maximum stability, 2,6-Di-Tert-butyl-4-ethoxymethylphenol should be stored in a cool, dry, and dark place .[1][2][3] A well-ventilated area is also recommended. The container should be tightly sealed to minimize exposure to air. For long-term storage, blanketing the material with an inert gas like nitrogen or argon is a highly effective practice.
Q4: What type of container is best for storing 2,6-Di-Tert-butyl-4-ethoxymethylphenol?
A4: It is best to store this compound in its original, tightly sealed container. If transferring to a different container, use one made of an inert material such as amber glass or a compatible plastic (e.g., high-density polyethylene - HDPE). Avoid containers made of materials that can be corroded by phenols, such as steel, brass, or copper.[2][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable steps to resolve them.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid Yellowing or Discoloration | - Exposure to direct sunlight or strong artificial light. - Storage at elevated temperatures. - Frequent opening of the container, allowing oxygen ingress. | - Store in an amber glass bottle or a light-blocking container in a dark cabinet or refrigerator. - Maintain storage temperature in a cool environment, avoiding heat sources. - Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air. |
| Inconsistent Experimental Results | - Partial degradation of the antioxidant, leading to reduced efficacy. - Presence of degradation products that may interfere with the assay. | - Verify the purity of your 2,6-Di-Tert-butyl-4-ethoxymethylphenol using an appropriate analytical method (see "Protocol for Stability Assessment"). - If degradation is confirmed, use a fresh, unopened batch of the compound for critical experiments. |
| Formation of Insoluble Particulates | - Advanced degradation leading to polymerization or the formation of insoluble byproducts. | - Do not use the material if particulates are observed. - Review storage conditions and handling procedures to prevent further degradation of remaining stock. |
Visualizing Degradation: A Simplified Pathway
The oxidative degradation of hindered phenols like 2,6-Di-Tert-butyl-4-ethoxymethylphenol is a complex process. The following diagram illustrates a simplified, generalized pathway leading to the formation of colored byproducts.
Caption: Simplified oxidative degradation pathway of a hindered phenol.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your 2,6-Di-Tert-butyl-4-ethoxymethylphenol, you can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC).
Protocol 1: HPLC Method for Purity and Degradation Analysis
This protocol provides a general method that can be adapted to most standard HPLC systems.
1. Materials and Reagents:
-
2,6-Di-Tert-butyl-4-ethoxymethylphenol (sample to be tested)
-
Reference standard of 2,6-Di-Tert-butyl-4-ethoxymethylphenol (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mass spectrometry compatible methods) or phosphoric acid
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water. A common starting point is a linear gradient from 60% acetonitrile to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the parent compound has a strong absorbance (e.g., determined by a UV scan, typically around 270-280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Sample Preparation:
-
Prepare a stock solution of your 2,6-Di-Tert-butyl-4-ethoxymethylphenol sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a similar stock solution of the high-purity reference standard.
-
From the stock solutions, prepare working solutions of both the sample and the standard at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject your sample.
-
Compare the chromatograms. The presence of additional peaks in your sample's chromatogram, which are absent in the reference standard, indicates the presence of degradation products.
-
The purity of your sample can be estimated by calculating the peak area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and the stability-indicating nature of your analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a 1:1 solution of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a 1:1 solution of acetonitrile and 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidation: Dissolve the compound in a 1:1 solution of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound in an oven at 60 °C for 48 hours.
-
Photolytic Stress: Expose the solid compound to a light source providing both visible and UV light for a defined period.
2. Sample Preparation and Analysis:
-
After the stress period, prepare samples as described in the HPLC protocol. For the acidic and basic solutions, neutralize them before dilution.
-
Analyze the stressed samples by HPLC.
3. Interpretation:
-
A significant decrease in the main peak area of the stressed samples compared to an unstressed control indicates degradation.
-
The appearance of new peaks confirms the formation of degradation products. This demonstrates that the HPLC method is "stability-indicating."
The following workflow diagram outlines the process for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
By adhering to the storage and handling guidelines outlined in this document and utilizing the provided analytical methods to monitor stability, you can ensure the integrity of your 2,6-Di-Tert-butyl-4-ethoxymethylphenol and the reliability of your research.
References
Troubleshooting poor performance of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol as an antioxidant
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and optimizing the use of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol as an antioxidant in your experiments. Poor or inconsistent performance can often be traced to subtle factors in compound handling, experimental design, or assay selection. This center provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.
Troubleshooting Guide: Diagnosing Poor Antioxidant Performance
This section addresses specific problems you might encounter during your research, offering explanations for the underlying causes and actionable protocols to rectify them.
Q1: Why is my this compound showing lower than expected antioxidant activity?
This is the most common issue and typically stems from one of three areas: compound integrity, suboptimal reaction conditions, or assay-specific limitations.
A. Compound Integrity & Stability
Phenolic antioxidants are susceptible to degradation, which can diminish their efficacy. The antioxidant activity of this compound relies on the integrity of its phenolic hydroxyl group.[1]
-
Cause & Effect: Exposure to light, elevated temperatures, and oxygen can lead to oxidative degradation.[2][3] Phenolic compounds can oxidize, forming quinone-like structures or other degradation products that lack the hydrogen-donating ability essential for antioxidant activity.[4][5][6] For the related compound BHT, thermal instability is a known issue, with decomposition occurring at elevated temperatures.[5][7]
-
Troubleshooting Protocol: Verifying Compound Stability
-
Purity Assessment: Before starting, verify the purity of your stock compound using a suitable analytical method like HPLC. Compare the chromatogram to a reference standard or the supplier's certificate of analysis.
-
Stress Test: Prepare two solutions of your antioxidant. Expose one to ambient light and temperature on a benchtop for several hours, while keeping the other protected in a dark, refrigerated environment (e.g., 4°C).
-
Re-analyze: After the stress period, re-run your antioxidant assay on both samples. A significant drop in activity in the exposed sample points to degradation.
-
Preventative Measures: Store the compound in a cool, dark, and dry place, preferably under an inert gas like argon or nitrogen.[2][3]
-
B. Experimental & Reaction Conditions
The chemical environment of your assay dramatically impacts the antioxidant's performance.
-
Cause & Effect:
-
Solubility: The compound must be fully dissolved to react effectively. Phenolic antioxidants like this are generally soluble in organic solvents but may precipitate in highly aqueous media.[8] The choice of solvent itself can influence the measured antioxidant activity.[9]
-
pH: The pH of the reaction medium can affect both the stability of the antioxidant and the assay reagents. For instance, in the DPPH assay, the reaction mixture should ideally be maintained between pH 5.0 and 6.5 for optimal results.[8][10]
-
Kinetics: The reaction between a hindered phenol and a radical is not always instantaneous. Insufficient incubation time can lead to an underestimation of antioxidant capacity, as the reaction may not have reached completion.[11][12]
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low antioxidant activity.
C. Assay-Specific Interferences
No single assay can fully capture antioxidant behavior.[13][14][15] Your choice of assay may be unsuited for this specific molecule or your experimental matrix.
-
DPPH Assay: This assay measures hydrogen atom donation.[12] However, the bulky tert-butyl groups on your compound can cause steric hindrance, slowing the reaction with the DPPH radical.[16] Furthermore, if your sample is colored, it can absorb light near the DPPH measurement wavelength (~517 nm), leading to inaccurate readings.[17][18]
-
ABTS Assay: This assay involves both electron transfer and hydrogen atom transfer and is less susceptible to steric hindrance. However, the reaction can exhibit biphasic kinetics, especially with complex samples, requiring optimization of the incubation time.[11]
-
Lipid Peroxidation Assays (e.g., TBARS): These assays measure secondary oxidation products like malondialdehyde (MDA).[19][20] The TBARS assay is known for its lack of specificity, as other aldehydes and biomolecules can react with the thiobarbituric acid reagent, creating a high background or false positives.[19]
Frequently Asked Questions (FAQs)
Q1: What is the primary antioxidant mechanism of this compound?
The antioxidant activity is primarily attributed to a Hydrogen Atom Transfer (HAT) mechanism.[21] The phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), neutralizing it and terminating the oxidative chain reaction.[22] The two bulky tert-butyl groups at the ortho positions provide significant steric hindrance, which stabilizes the resulting phenoxyl radical (ArO•), making it less reactive and preventing it from propagating further oxidation.[21][22]
Caption: Hydrogen Atom Transfer (HAT) mechanism of a hindered phenol.
Q2: What are the optimal storage conditions for this antioxidant?
To ensure maximum shelf-life and activity, proper storage is critical. Phenolic compounds are known to degrade when exposed to sunlight, high temperatures, and oxygen.[2]
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down oxidation and degradation reactions.[3][23] |
| Light | Store in an amber vial or in the dark. | Protects the compound from photo-oxidation.[2][3] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes exposure to oxygen, a key driver of oxidative degradation.[2] |
| Moisture | Keep in a tightly sealed container in a dry location. | Prevents hydrolysis and potential moisture-driven degradation. |
Q3: How do I choose the right solvent for my antioxidant assay?
Solvent choice is critical for both solubility and reactivity.
-
Solubility First: this compound is generally soluble in organic solvents like ethanol, methanol, acetone, or DMSO.[9] It has poor solubility in water. Always perform a visual check to ensure your compound is fully dissolved at the desired concentration. If working in a primarily aqueous system, a co-solvent may be necessary.
-
Assay Compatibility: The solvent must be compatible with your assay. For DPPH and ABTS assays, methanol and ethanol are most common.[8][12]
-
Potential for Interference: Be aware that the solvent can influence the antioxidant activity measurement. It is crucial to run a solvent blank (all components except the antioxidant) to zero your spectrophotometer and account for any background absorbance or reaction with the assay reagents.[12]
Q4: What are the most common interferences in antioxidant assays that I should be aware of?
Different assays have distinct vulnerabilities that can lead to erroneous results. A comprehensive assessment often requires using a panel of assays that operate via different mechanisms.[14][15]
| Assay | Common Interferences & Issues | Mitigation Strategy |
| DPPH | - Color Interference: Compounds that absorb light around 515-520 nm.[17][18] - Slow Kinetics: Steric hindrance can slow the reaction.[16] - pH Sensitivity: Radical is less stable outside pH 5.0-6.5.[10] | - Run a sample blank (sample + solvent, no DPPH) and subtract its absorbance. - Increase incubation time and perform a kinetic study.[12] - Use a buffered solution (e.g., acetate or citrate buffer).[10] |
| ABTS | - Biphasic Kinetics: A fast initial reaction followed by a slower secondary one.[11] - Radical Instability: The ABTS•+ radical must be used within a specific timeframe after generation. | - Optimize incubation time based on kinetic analysis; a single, short time point may be insufficient.[11] - Always prepare the radical solution fresh and check its initial absorbance before use.[24] |
| TBARS | - Lack of Specificity: Reacts with various aldehydes, not just MDA.[19] - Sample Matrix Effects: Complex biological samples can produce high, non-linear baselines.[19] - Exogenous Oxidation: Sample preparation itself can induce lipid peroxidation.[25] | - Use a more specific method like HPLC for MDA quantification if possible. - Perform a wavelength scan to check for interfering peaks.[25] - Add an antioxidant like BHT to your homogenization buffer to prevent new oxidation during sample prep.[25][26] |
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation reactions and products of butylated hydroxytoluene [spkx.net.cn]
- 7. atamankimya.com [atamankimya.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pitfalls of using 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay to assess the radical scavenging activity of peptides: Its susceptibility to interference and low reactivity towards peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Trouble With TBARS [nwlifescience.com]
- 20. himedialabs.com [himedialabs.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 23. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. oxfordbiomed.com [oxfordbiomed.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Lubricant Stability with Phenolic Antioxidants
Prepared by: Senior Application Scientist, Lubricant Additives Division
Welcome to the technical support center for the application of phenolic antioxidants in lubricants. This guide is designed for researchers, formulation scientists, and technical professionals engaged in developing and evaluating high-performance lubricants. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to solve challenges, innovate, and optimize your formulations for long-term stability.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues that may arise during the formulation and testing of lubricants containing phenolic antioxidants. Each problem is presented in a question-and-answer format, followed by a detailed explanation and a validated protocol.
Issue 1: Premature Antioxidant Depletion in Stability Tests
Question: My phenolic antioxidant appears to be depleting much faster than expected in an RPVOT (ASTM D2272) or PDSC (ASTM D6186) test. What are the potential causes and how can I troubleshoot this?
Answer: Rapid depletion of phenolic antioxidants is a common issue that often points to synergistic or antagonistic interactions within the formulation or the presence of pro-oxidant contaminants.[1] The primary function of a phenolic antioxidant is to donate a hydrogen atom to neutralize peroxy radicals, thereby terminating the oxidation chain reaction.[2][3] If the antioxidant is consumed too quickly, its capacity to protect the base oil is compromised.
Causality Analysis:
-
Pro-oxidant Contaminants: Metal particles (especially copper and iron) are potent oxidation catalysts.[1] Their presence, even at ppm levels, can dramatically accelerate the rate of radical formation, overwhelming the antioxidant. Water can also promote oxidation and hydrolyze other additives, creating a more corrosive environment.[1][4]
-
Antagonistic Additive Interactions: Certain additives can interfere with the function of phenolic antioxidants. For example, some sulfur-containing extreme pressure (EP) additives can decompose at moderate temperatures and compete for the same reactive sites as the antioxidant or even react directly with it.[5]
-
Thermal Instability of the Antioxidant: While effective at lower temperatures (typically <120°C), some phenolic structures may begin to degrade at the elevated temperatures used in aggressive oxidation tests (e.g., 150°C in RPVOT).[6]
-
Base Oil Response: Highly refined Group II/III or synthetic base oils (PAOs) have excellent thermal stability but may exhibit poor solvency for additives and oxidation by-products.[7] This can lead to localized concentrations of stress, accelerating antioxidant depletion.
Troubleshooting Protocol: Identifying the Root Cause
-
Baseline Analysis:
-
Step 1: Run a stability test (RPVOT or PDSC) on the base oil without any additives. This establishes the inherent oxidative stability of the oil.
-
Step 2: Run the test again with only the phenolic antioxidant in the base oil. This provides the baseline performance of your antioxidant.
-
-
Systematic Additive Evaluation:
-
Step 3: Formulate blends containing the phenolic antioxidant and one other additive from your package at a time.
-
Step 4: Run the stability test on each of these binary blends. Compare the results to the baseline from Step 2. A significant drop in stability indicates a potential antagonistic interaction.
-
-
Contaminant Screening:
-
Step 5: Use Inductively Coupled Plasma (ICP) or a similar elemental analysis technique to screen the base oil and all additives for trace metals, particularly copper, iron, and lead.
-
Step 6: Ensure all glassware and testing apparatus are scrupulously clean to avoid cross-contamination.[8]
-
-
Data Analysis & Interpretation:
-
Compare the induction times from your experiments. A well-behaved system should show a cumulative or synergistic improvement in stability as compatible additives are introduced.
-
Issue 2: Poor Solubility or Cloudiness After Blending
Question: I've blended my selected hindered phenolic antioxidant into a PAO-based lubricant, but the final product is hazy, or I see precipitate forming after it cools. How can I resolve this solubility issue?
Answer: Solubility is governed by the principle of "like dissolves like." Hindered phenolic antioxidants, while organic, can possess a degree of polarity due to the hydroxyl group. Highly refined synthetic base oils like polyalphaolefins (PAOs) are extremely non-polar.[7] This polarity mismatch is the most common cause of poor solubility.
Causality Analysis:
-
Polarity Mismatch: The primary driver. The non-polar alkyl chains of the PAO molecules cannot effectively solvate the more polar antioxidant molecule, leading to agglomeration and precipitation.
-
Molecular Weight and Structure: Antioxidants with higher molecular weights or more rigid structures may have lower solubility. Steric hindrance from bulky groups (like tert-butyl groups), while essential for antioxidant activity, can also impede solubility.[9]
-
Insufficient Temperature or Mixing: Some high-melting-point solid antioxidants require a specific temperature and shear to dissolve fully and may crash out of the solution upon cooling if not properly integrated.
Troubleshooting Protocol: Improving Antioxidant Solubility
-
Formulation Modification:
-
Step 1: Introduce a Co-solvent or Ester. Blend a small percentage (e.g., 2-10%) of a polar co-solvent, such as an ester (e.g., a polyol ester or dicarboxylate ester), into the PAO base oil. Esters have good solvency and can act as a bridge between the non-polar PAO and the semi-polar antioxidant.[7]
-
Step 2: Select a More Soluble Antioxidant. Consider an alternative phenolic antioxidant with greater oil solubility. Look for structures with longer or more branched alkyl chains attached to the phenol ring, as these enhance compatibility with hydrocarbon base oils.
-
-
Process Optimization:
-
Step 3: Optimize Blending Temperature. Determine the melting point of the antioxidant. Heat the base oil to a temperature safely above this point (while remaining well below the oil's flash point) before introducing the antioxidant.
-
Step 4: Apply Adequate Shear. Use a high-shear mixer to ensure the antioxidant is fully dispersed and dissolved. Continue mixing for a defined period as the blend cools to prevent premature precipitation.
-
-
Solubility Assessment:
-
Step 5: Visual Inspection. After blending, store the sample at ambient temperature and under refrigerated conditions (e.g., 4°C) for 24-48 hours. Visually inspect for any signs of cloudiness, haze, or crystal formation.
-
Visualizing the Science
To better understand the core principles, the following diagrams illustrate the key mechanisms and workflows involved.
The Lubricant Autoxidation Cycle
The fundamental degradation pathway that antioxidants are designed to interrupt.
Caption: The four stages of lubricant autoxidation: Initiation, Propagation, Branching, and Termination.
Mechanism of Hindered Phenolic Antioxidants
This diagram shows how a primary antioxidant scavenges radicals to protect the lubricant.
Caption: Hindered phenols act as radical scavengers, breaking the oxidation propagation cycle.
Workflow for Evaluating a New Phenolic Antioxidant
A systematic approach to testing and validating a new antioxidant additive.
Caption: A logical workflow for the comprehensive evaluation of phenolic antioxidants in lubricants.
Frequently Asked Questions (FAQs)
Q1: How do I select the right type of phenolic antioxidant for my base oil?
A: The choice depends heavily on the base oil type and operating temperature.[2]
-
For Mineral Oils (Group I): Standard, cost-effective hindered phenols like Butylated Hydroxytoluene (BHT) are often sufficient due to the natural antioxidant properties of the base oil.
-
For Hydrotreated (Group II/III) & PAO (Group IV) Oils: These oils lack natural inhibitors and have poor solvency. You need antioxidants with higher thermal stability and better oil solubility, often featuring larger alkyl groups.[7]
-
For Ester (Group V) Oils: Esters have good solvency but can be susceptible to hydrolysis. Ensure the chosen antioxidant is compatible and does not promote water-related degradation.
-
High-Temperature Applications (>120°C): While phenolics are effective, they are best used in combination with aminic antioxidants, which provide superior protection at higher temperatures.[6] This synergistic combination is very common in high-performance lubricants.[10][11]
Q2: What is a typical treat rate for phenolic antioxidants?
A: Treat rates typically range from 0.1% to 1.0% by weight, depending on the application's severity, the base oil's quality, and the presence of other antioxidants.[5] For engine oils, where they are part of a complex additive package, the concentration might be on the lower end of this range. In industrial oils like turbine or hydraulic fluids, it could be higher. It is crucial to determine the optimal dosage through ladder studies, as excessively high concentrations do not always provide additional benefits and can sometimes be detrimental.
Q3: What are the best methods for monitoring the depletion of phenolic antioxidants in an in-service lubricant?
A: Monitoring antioxidant levels is key to determining the remaining useful life (RUL) of a lubricant.[12][13]
-
Linear Sweep Voltammetry (LSV) / RULER™ Test: This is the most direct and accurate method.[10][12] It can individually quantify the concentration of phenolic and aminic antioxidants remaining in the oil, providing a clear picture of additive health.[11][14]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a common oil analysis tool that can track the disappearance of the phenolic -OH peak and the growth of oxidation products (like carbonyls).[15] While less precise than voltammetry for absolute concentration, it is excellent for trending lubricant degradation over time.[1][15]
-
Rotating Pressure Vessel Oxidation Test (RPVOT - ASTM D2272): This performance test measures the oil's remaining resistance to oxidation. A decreasing RPVOT value over time indicates the depletion of the antioxidant package.[4][13]
Q4: Can phenolic and aminic antioxidants exhibit synergistic effects?
A: Yes, this is a well-documented and widely utilized phenomenon called heterosynergism.[5][10] Phenolic antioxidants are excellent radical scavengers, especially at moderate temperatures.[6] Aminic antioxidants are more effective at higher temperatures. In a synergistic blend, the phenolic antioxidant often acts sacrificially to protect and even regenerate the aminic antioxidant, leading to a total oxidation resistance that is greater than the sum of the individual components.[10][11] This is why most high-performance turbine, compressor, and engine oils use a combination of both types.[6]
Q5: How do factors like temperature and metal contaminants affect phenolic antioxidant performance?
A: Both factors significantly accelerate lubricant degradation and antioxidant consumption.
-
Temperature: The rate of oxidation roughly doubles for every 10°C increase in temperature.[15] This means the antioxidant depletion rate increases exponentially with temperature. Phenolic antioxidants are generally most effective below 120°C.[6]
-
Metal Contaminants: Wear metals like copper and iron act as powerful catalysts for oxidation, dramatically increasing the formation of free radicals that the antioxidants must neutralize.[1] This leads to a much faster depletion of the antioxidant reservoir. Metal deactivator additives can be used to passivate metal surfaces and mitigate this catalytic effect.[5]
References
- 1. Oxidation and degradation of a lubricant - UNIL [unil.be]
- 2. rumanza.com [rumanza.com]
- 3. mdpi.com [mdpi.com]
- 4. How to Evaluate a New Lubricant [machinerylubrication.com]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. stle.org [stle.org]
- 7. lube-media.com [lube-media.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. lubesngreases.com [lubesngreases.com]
- 11. youtube.com [youtube.com]
- 12. Monitoring antioxidant content of in-service industrial lubricants with voltammetry | Metrohm [metrohm.com]
- 13. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 14. dl.astm.org [dl.astm.org]
- 15. Oxidation – the battle vs antioxidants occuring in your lube oil. - LEARN OIL ANALYSIS [learnoilanalysis.com]
Technical Support Center: Minimizing By-product Formation in Hindered Phenol Synthesis
Welcome to the technical support center for hindered phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing sterically hindered phenols, a critical class of compounds widely used as antioxidants and stabilizers.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of hindered phenols, often achieved through Friedel-Crafts alkylation or similar methods, can be prone to several side reactions that diminish the yield and purity of the desired product.[4][5] This section addresses the most common challenges encountered in the lab.
Problem 1: Poor Regioselectivity - Formation of Para- and Meta-Isomers
Symptoms: Your final product mixture contains significant amounts of the para- and/or meta-alkylated phenol isomers in addition to the desired ortho-alkylated product.
Probable Causes:
-
Inappropriate Catalyst Choice: Traditional Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are highly active but often exhibit poor regioselectivity in phenol alkylation.[4][5]
-
High Reaction Temperatures: Elevated temperatures can overcome the kinetic barrier for the formation of the thermodynamically more stable para-isomer.
-
Steric Factors: While the goal is to synthesize a hindered phenol, insufficient steric bulk on the alkylating agent or the phenol substrate can lead to a lack of ortho-directing effect.
Solutions & Protocols:
1. Catalyst Selection for Enhanced Ortho-Selectivity:
The choice of catalyst is paramount in directing the alkylation to the ortho position.
-
Metal Phenoxide Catalysts: Aluminum salts of aromatic thiols, such as aluminum thiophenoxide, have demonstrated high selectivity for ortho-alkylation.[6]
-
Rhenium-Based Catalysts: Rhenium complexes, like Re₂(CO)₁₀, have been shown to catalyze the ortho-alkylation of phenols with high regioselectivity.[4][7]
-
Cooperative Catalysis: A dual catalytic system combining a heterogeneous catalyst like Pd/C with a Lewis acid such as Sc(OTf)₃ can achieve selective ortho-alkylation.[8]
-
Magnesium-Based Catalysts: For alkylations with alcohols, magnesium-based catalysts are known to favor ortho-substitution.[9]
Experimental Protocol: Ortho-Selective Alkylation using a Rhenium Catalyst [4]
-
Reaction Setup: In a glovebox, add the phenol substrate, the alkene alkylating agent, Re₂(CO)₁₀ (1-5 mol%), and a suitable solvent (e.g., mesitylene) to a pressure-resistant reaction vessel equipped with a magnetic stir bar.
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 150-180°C for 12-24 hours with vigorous stirring.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can then be purified by silica gel column chromatography to isolate the ortho-alkylated product.
2. Temperature Optimization:
-
Conduct a temperature screening study, starting from lower temperatures (e.g., 80-100°C) and gradually increasing to find the optimal balance between reaction rate and selectivity.
3. Strategic Choice of Alkylating Agent and Substrate:
-
Employ bulky alkylating agents (e.g., tert-butyl halides, isobutylene) to sterically favor ortho-substitution.
-
Phenols with existing substituents at the meta or para positions can help direct incoming alkyl groups to the available ortho sites.
Problem 2: Polyalkylation - Formation of Di- and Tri-substituted By-products
Symptoms: Your product mixture contains significant quantities of phenols with multiple alkyl groups attached to the aromatic ring.
Probable Causes:
-
Activated Aromatic Ring: The introduction of the first alkyl group activates the phenol ring, making it more susceptible to further electrophilic substitution.[10]
-
Excess Alkylating Agent: Using a large excess of the alkylating agent drives the reaction towards polyalkylation.[11]
-
Highly Active Catalysts: Strong Lewis acids can promote multiple alkylations.[4][5]
Solutions & Protocols:
1. Control of Stoichiometry:
-
Use the phenol as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1 to 1.5 equivalents).
-
Alternatively, using the aromatic reactant in excess can help minimize polyalkylation.[11]
2. Gradual Addition of Alkylating Agent:
-
Instead of adding the entire amount of the alkylating agent at once, add it portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
3. Catalyst Deactivation:
-
For reactions catalyzed by strong Lewis acids, consider adding a mild Lewis base (e.g., a hindered amine) towards the end of the reaction to quench the catalyst and prevent further alkylation.
Problem 3: Carbocation Rearrangement - Formation of Isomeric Alkyl Side Chains
Symptoms: The alkyl group attached to the phenol ring has a different isomeric structure than the starting alkylating agent (e.g., obtaining a sec-butyl or tert-butyl substituted phenol when starting with an n-butyl halide).
Probable Causes:
-
Formation of Unstable Carbocations: Primary and secondary alkyl halides can form carbocations that rearrange to more stable tertiary carbocations via hydride or alkyl shifts.[10][11] This is a common issue in classical Friedel-Crafts alkylations.[4]
Solutions & Protocols:
1. Choice of Alkylating Agent and Catalyst:
-
Whenever possible, use alkylating agents that form stable carbocations (e.g., tert-butyl halides) or are less prone to rearrangement.
-
Employ milder Lewis acid catalysts that form a complex with the alkyl halide rather than a free carbocation.[10][11]
2. Alternative Synthetic Routes:
-
Friedel-Crafts Acylation Followed by Reduction: To introduce a straight-chain alkyl group, first perform a Friedel-Crafts acylation with an acyl halide or anhydride. The resulting ketone is not prone to rearrangement and can be subsequently reduced to the desired alkylphenol using methods like the Clemmensen or Wolff-Kishner reduction.
Experimental Protocol: Acylation-Reduction Strategy
-
Friedel-Crafts Acylation:
-
To a stirred suspension of AlCl₃ in a suitable solvent (e.g., dichloromethane), add the acyl halide at 0°C.
-
Add the phenol substrate dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with ice-water and extract the product.
-
-
Clemmensen Reduction:
-
Reflux the acylated phenol with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
-
Monitor the reaction until the carbonyl group is fully reduced.
-
Extract the alkylated phenol and purify.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the preference of ortho-alkylation in certain hindered phenol syntheses?
A1: The preference for ortho-alkylation is often attributed to a combination of electronic and steric effects, as well as catalyst-substrate interactions. The hydroxyl group of the phenol can coordinate with the catalyst, bringing the alkylating agent in close proximity to the ortho-positions. This chelation-controlled mechanism favors substitution at the adjacent carbons.
Q2: How can I effectively purify my hindered phenol from the by-products?
A2: Purification strategies depend on the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating isomers and products with different polarities.[12]
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.
-
Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be employed.
-
Preparative HPLC or Counter-Current Chromatography: For challenging separations, these advanced chromatographic techniques can provide high-purity compounds.[13]
Q3: Are there any "green" or more sustainable approaches to hindered phenol synthesis?
A3: Yes, there is a growing interest in developing more environmentally friendly methods.
-
Heterogeneous Catalysts: Using solid acid catalysts like zeolites, clays, or supported metal oxides can simplify catalyst recovery and reuse, reducing waste.[14]
-
Supercritical Water: The alkylation of phenol with alcohols has been achieved in supercritical water without the need for a catalyst, offering a greener alternative.[15]
-
Solvent-Free Reactions: Some methods are being developed to run under solvent-free conditions, minimizing volatile organic compound (VOC) emissions.[8]
Q4: Can O-alkylation be a competing side reaction, and how can it be minimized?
A4: Yes, O-alkylation, the formation of a phenolic ether, can be a significant side reaction, particularly under basic conditions or with certain alkylating agents like diazoalkanes.[14][16] To favor C-alkylation (on the aromatic ring):
-
Use Acidic Catalysts: Friedel-Crafts conditions with Lewis or Brønsted acids strongly favor C-alkylation.
-
Choose Appropriate Alkylating Agents: Alkenes and alcohols under acidic conditions are more prone to C-alkylation.
-
Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product over the kinetically formed O-alkylated product.
III. Data and Workflow Visualizations
Table 1: Comparison of Catalysts for Regioselective Ortho-Alkylation of Phenol
| Catalyst System | Alkylating Agent | Typical Selectivity | Reference |
| Aluminum Thiophenoxide | Olefins | High ortho-selectivity | [6] |
| Re₂(CO)₁₀ | Alkenes | Excellent ortho-monoalkylation | [4][7] |
| Pd/C and Sc(OTf)₃ | Alcohols | High ortho-selectivity | [8] |
| Magnesium Oxide | Methanol | Good ortho-selectivity | [9] |
| Supercritical Water (no catalyst) | 2-Propanol | High ortho/para ratio | [15] |
Diagram 1: General Reaction Scheme for Hindered Phenol Synthesis and Major By-products
References
- 1. primaryinfo.com [primaryinfo.com]
- 2. mdpi.com [mdpi.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. orgsyn.org [orgsyn.org]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 7. Rhenium-catalyzed regioselective alkylation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US7081432B2 - Alkylation catalyst and method for making alkylated phenols - Google Patents [patents.google.com]
- 10. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 11. jk-sci.com [jk-sci.com]
- 12. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scaling Up the Production of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-di-tert-butyl-4-ethoxymethylphenol. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to anticipate and resolve challenges in your production workflow.
I. Synthesis and Reaction Mechanism
The industrial synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol typically follows a two-step process. First, 2,6-di-tert-butylphenol undergoes a hydroxymethylation reaction at the para-position to form 2,6-di-tert-butyl-4-hydroxymethylphenol. This intermediate is then etherified to yield the final product.
Diagram: Synthesis Pathway
Caption: A diagram illustrating the two-step synthesis of the target molecule.
Frequently Asked Questions: Synthesis
Q1: What are the most common challenges in the initial hydroxymethylation step?
A1: The primary challenges in the hydroxymethylation of 2,6-di-tert-butylphenol are controlling the regioselectivity and preventing the formation of byproducts. The bulky tert-butyl groups at the ortho positions direct the incoming hydroxymethyl group to the para position. However, side reactions such as the formation of bis-phenol derivatives can occur, especially at higher temperatures or with incorrect stoichiometry of formaldehyde. To mitigate this, it is crucial to maintain a controlled temperature and use a slight excess of 2,6-di-tert-butylphenol.
Q2: Which base is optimal for the Williamson ether synthesis in the second step, and why?
A2: The choice of base is critical for the success of the Williamson ether synthesis.[1][2][3][4] Strong, non-nucleophilic bases are preferred to deprotonate the hydroxymethyl group without competing in the substitution reaction. Sodium hydride (NaH) is highly effective due to its strength and the fact that the byproduct is hydrogen gas, which is easily removed. For less stringent conditions, potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile can also be used, often with a phase-transfer catalyst to enhance reactivity.[5] The selection depends on the scale of the reaction and safety considerations, as NaH is highly flammable.
Q3: Can you explain the mechanism of the Williamson ether synthesis in this context?
A3: Certainly. The Williamson ether synthesis is a classic SN2 reaction.[2][3][4] First, the base abstracts the acidic proton from the hydroxyl group of 2,6-di-tert-butyl-4-hydroxymethylphenol, forming a potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide), displacing the halide leaving group in a single, concerted step. The steric hindrance from the tert-butyl groups does not significantly impede the reaction at the para-substituted hydroxymethyl group, allowing for an efficient synthesis.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of production, offering systematic approaches to identify and resolve them.
Diagram: Troubleshooting Workflow
Caption: A workflow for systematically addressing production issues.
Problem 1: Low Yield in the Hydroxymethylation Step
Q: My yield of 2,6-di-tert-butyl-4-hydroxymethylphenol is consistently below 70%. What are the likely causes and how can I improve it?
A: Low yields in this step often point to one of three areas:
-
Incomplete Reaction: The reaction may not be going to completion. Ensure your reaction time is sufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended. The reaction of 4-tert-butylphenol with formaldehyde, a similar process, is often stirred for four to six days at ambient temperature to ensure completion.[6][7]
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A gentle heat to dissolve the phenol followed by cooling to ambient temperature for the reaction is a common procedure.[6][7]
-
Base Concentration: The concentration of the base catalyst is crucial. Too little may result in a slow and incomplete reaction, while too much can lead to undesired side products.
Table 1: Recommended Reaction Parameters for Hydroxymethylation
| Parameter | Recommended Value | Rationale |
| Temperature | Ambient | Minimizes byproduct formation |
| Reaction Time | 4-6 days | Ensures complete conversion |
| Molar Ratio (Phenol:Formaldehyde) | 1 : 1.1 | A slight excess of formaldehyde drives the reaction |
Problem 2: Formation of Impurities
Q: I am observing significant impurities in my final product. What are the common impurities and how can I prevent their formation?
A: The most common impurities are isomers and over-alkylation products.
-
2,4-di-tert-butylphenol: This isomer can be present in the starting material or formed during the synthesis of 2,6-di-tert-butylphenol.[8][9] Using a highly pure starting material is the first line of defense.
-
2,4,6-tri-tert-butylphenol: This can be formed if the initial alkylation of phenol is not well-controlled.[9] Using a stereo-regulating catalyst, such as aluminum phenolate, can increase the selectivity for the desired 2,6-disubstituted product.[8]
-
Unreacted 2,6-di-tert-butyl-4-hydroxymethylphenol: This indicates an incomplete etherification step. Ensure a sufficient amount of the ethylating agent and an appropriate reaction time.
-
Side products from the Williamson Ether Synthesis: Elimination reactions can compete with substitution, especially if using a secondary or tertiary ethyl halide (though less common). Always use a primary ethyl halide.[2][4]
To minimize these impurities, careful control of reaction conditions and the use of high-purity reagents are essential.
Problem 3: Difficulties in Purification
Q: The purification of the final product by distillation is proving difficult due to the close boiling points of the product and a key impurity. What are my options?
A: When distillation is not effective, alternative purification techniques should be considered:
-
Crystallization: 2,6-di-tert-butyl-4-ethoxymethylphenol is a solid at room temperature.[10] Melt crystallization or recrystallization from a suitable solvent can be a highly effective method for achieving high purity.[9][11]
-
Column Chromatography: While generally less suitable for large-scale production, column chromatography can be an excellent method for removing stubborn impurities during process development and for producing highly pure analytical standards.
-
Alternate Cooling-Warming Procedures: A Russian patent describes a method of alternate cooling and warming at specific temperatures to achieve up to 100% purity for 2,6-di-tert-butylphenol, a precursor to your target molecule.[9] This principle could potentially be adapted.
III. Safety Considerations
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.
Table 2: Key Reagent Hazards and Handling Precautions
| Reagent | Key Hazards | Handling Precautions |
| 2,6-di-tert-butylphenol | Skin and eye irritant | Wear appropriate PPE, including gloves and safety glasses.[12][13] |
| Formaldehyde | Toxic, carcinogen, flammable | Use in a well-ventilated fume hood. Avoid inhalation and skin contact. |
| Sodium Hydroxide | Corrosive | Handle with care, wear appropriate gloves and eye protection. |
| Sodium Hydride | Highly flammable, reacts violently with water | Handle under an inert atmosphere (e.g., nitrogen or argon). |
| Ethyl Halides | Flammable, potential carcinogens | Use in a well-ventilated area, away from ignition sources. |
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][12][13][14] Ensure that appropriate fire extinguishing media are readily available, especially when working with sodium hydride.
IV. Experimental Protocols
Protocol 1: Synthesis of 2,6-di-tert-butyl-4-hydroxymethylphenol
This protocol is adapted from the synthesis of a similar compound, 4-tert-butyl-2,6-di(hydroxymethyl) phenol.[6][7]
-
In a suitable reaction vessel, dissolve sodium hydroxide (1.0 eq) in water.
-
Add 2,6-di-tert-butylphenol (1.0 eq) to the solution.
-
Stir the mixture, gently heating if necessary, until the phenol is completely dissolved.
-
Cool the solution to ambient temperature.
-
Add aqueous formaldehyde (1.1 eq, 37%) to the solution.
-
Stir the reaction mixture at ambient temperature for 4-6 days. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully acidify the solution with concentrated hydrochloric acid to a neutral pH. This will cause the product to separate as an oily phase.
-
Isolate the organic phase and wash it with water.
-
The crude product can be purified by recrystallization or used directly in the next step.
Protocol 2: Williamson Ether Synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol
This is a general protocol for a Williamson ether synthesis.[1][2][4][5]
-
Under an inert atmosphere, suspend sodium hydride (1.1 eq) in a dry, aprotic solvent (e.g., THF, DMF).
-
In a separate flask, dissolve the crude 2,6-di-tert-butyl-4-hydroxymethylphenol (1.0 eq) in the same dry solvent.
-
Slowly add the solution of the alcohol to the sodium hydride suspension at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.
-
Add ethyl bromide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation, crystallization, or column chromatography.
V. References
-
Mechanism of Catalytic Alkylation of 2,6-di-tert-Butylphenol by Methyl Acrylate - SciSpace. --INVALID-LINK--
-
Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol - PrepChem.com. --INVALID-LINK--
-
US Patent US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents. --INVALID-LINK--
-
The Reaction Mechanism of 2,6-di-Tert. Butyl Phenol Alkylation by Methyl Acrylate in the Presence of 2,6-di-Tert. Butyl Phenolate of Potassium and Alkali - Taylor & Francis. --INVALID-LINK--
-
Russian Patent RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents. --INVALID-LINK--
-
Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. --INVALID-LINK--
-
An In-depth Technical Guide on 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol - Benchchem. --INVALID-LINK--
-
US Patent US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents. --INVALID-LINK--
-
Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
-
Williamson Ether Synthesis. --INVALID-LINK--
-
Williamson Ether Synthesis - Utah Tech University. --INVALID-LINK--
-
Safety Data Sheet (SDS) 2 6-Di-tert-Butyl-4-Methylphenol. --INVALID-LINK--
-
Williamson ether synthesis - Wikipedia. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--
-
Williamson Ether Synthesis - YouTube. --INVALID-LINK--
-
Williamson Ether Synthesis - J&K Scientific LLC. --INVALID-LINK--
-
SAFETY DATA SHEET - Thermo Fisher Scientific. --INVALID-LINK--
-
Japanese Patent JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol - Google Patents. --INVALID-LINK--
-
Synthesis of 2,6-Di-tert-butylphenol - PrepChem.com. --INVALID-LINK--
-
2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY | Request PDF - ResearchGate. --INVALID-LINK--
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. --INVALID-LINK--
-
Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048). --INVALID-LINK--
-
European Patent EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. --INVALID-LINK--
-
Russian Patent RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process - Google Patents. --INVALID-LINK--
-
Russian Patent RU2544998C1 - Method of processing 2,6-di-tert-butyl-4-methylphenol production wastes to ... - Google Patents. --INVALID-LINK--
-
Di-tert-butylphenols - Evaluation statement (EVA00167) - Australian Industrial Chemicals Introduction Scheme (AICIS). --INVALID-LINK--
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 9. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. archpdfs.lps.org [archpdfs.lps.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Purification of 2,6-Di-tert-butyl-4-ethoxymethylphenol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 2,6-di-tert-butyl-4-ethoxymethylphenol. We will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide a framework for selecting the most effective purification strategy based on your specific impurity profile.
Section 1: Understanding the Challenge - The Nature of the Crude Product
Before selecting a purification method, a preliminary analysis of the crude material is paramount. 2,6-Di-tert-butyl-4-ethoxymethylphenol is a sterically hindered phenol. Its purification is often complicated by the presence of structurally similar impurities.
Common Impurities & Their Origin:
| Impurity | Chemical Name | Likely Origin | Impact on Purification |
| Starting Material | 2,6-Di-tert-butylphenol | Incomplete reaction | Similar polarity to the product, can be difficult to separate. |
| Intermediate | 2,6-Di-tert-butyl-4-hydroxymethylphenol | Incomplete etherification step. | More polar than the final product due to the extra hydroxyl group. |
| Side-Product | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | Dimerization side reaction, especially in the presence of acid catalysts. | Significantly less polar and larger than the product. |
| Isomers | 2,4-Di-tert-butylphenol based impurities | Use of impure starting material. | Polarity and properties can vary, complicating separation.[1][2] |
| Solvents/Reagents | Ethanol, Formaldehyde, Catalysts | Residuals from the reaction mixture. | Typically volatile and easily removed, but catalysts may require specific workup steps. |
Initial Assessment FAQ
Q1: What is the first step I should take before attempting to purify my crude product? A: Always perform a quick analysis by Thin Layer Chromatography (TLC). This simple step provides invaluable information about the complexity of your mixture. Spot your crude material alongside your starting materials (if available) on a silica gel plate. Elute with a solvent system like 10:1 Hexane:Ethyl Acetate. The number of spots will indicate the number of major components, and their relative Rf values will suggest their polarities, helping you choose an appropriate purification method.
Q2: My crude product is a dark oil/discolored solid. What does this indicate? A: Discoloration often points to the presence of oxidized phenolic impurities or polymeric residues. Phenols, even hindered ones, can be susceptible to air oxidation, forming highly colored quinone-type structures. These are often highly polar and can sometimes be removed by passing a solution of the crude product through a small plug of silica gel or activated carbon before proceeding with the main purification step.
Section 2: Purification Method Selection
The choice of purification technique is dictated by the nature of the impurities, the scale of the reaction, and the desired final purity. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Section 3: Technique Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds, offering high recovery of very pure material if a suitable solvent is found. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of your crude product in various solvents (e.g., heptane, ethanol, methanol/water mixtures). A good solvent will dissolve the compound when hot but not when cold. For 2,6-di-tert-butyl-4-ethoxymethylphenol, a mixed solvent system like ethanol/water or a non-polar solvent like heptane is a good starting point.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions near its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and yield. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Recrystallization
Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. To fix this, reheat the solution to re-dissolve the oil. Add a little more solvent, and then try cooling much more slowly. Seeding the solution with a tiny crystal of pure product (if available) or scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
Q2: I have a very low yield after recrystallization. Why? A: This is a common issue with several potential causes:
-
Too much solvent: You may have added too much solvent during the dissolution step. The product remained soluble even at low temperatures.
-
Premature crystallization: The product may have crystallized in the funnel during hot filtration (if performed). Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: You may not have allowed enough time or a low enough temperature for crystallization to complete.
Q3: The final crystals are still colored. How can I fix this? A: The colored impurity may have co-crystallized with your product. This happens if the impurity has a very similar structure and solubility. A second recrystallization may be necessary. Alternatively, using an adsorbent like activated carbon during the dissolution step can effectively remove colored impurities.
Section 4: Technique Guide: Flash Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5] For hindered phenols, silica gel is a common and effective stationary phase.
Workflow for Column Chromatography
Caption: Standard workflow for flash column chromatography.
Step-by-Step Chromatography Protocol
-
TLC Analysis: First, determine the best eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system will give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., pure hexane).[4][6] Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The weight of silica should be 20-50 times the weight of your crude sample.[6]
-
Sample Loading: Dissolve your crude product in the minimum amount of solvent (preferably the eluent). Carefully add this solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent. Less polar impurities (like starting material 2,6-di-tert-butylphenol) will travel down the column faster.[7]
-
Gradient Elution (if needed): Gradually increase the polarity of the eluent by increasing the percentage of the polar solvent (e.g., from 100% Hexane to 98:2 Hexane:Ethyl Acetate, then 95:5, etc.). This will begin to elute your more polar product.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to track the separation. Combine the fractions that contain only your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,6-di-tert-butyl-4-ethoxymethylphenol.
Troubleshooting Column Chromatography
Q1: My compounds are not separating well (co-elution). What can I do? A: Poor separation is usually an issue with the eluent system.
-
Decrease Polarity: Your eluent might be too polar, causing all compounds to move too quickly. Try a less polar solvent system (e.g., switch from 10:1 Hexane:EtOAc to 20:1 or even 50:1).
-
Change Solvents: Sometimes a different solvent combination provides better selectivity. Try replacing Ethyl Acetate with Dichloromethane or Diethyl Ether.
-
Column Overload: You may have loaded too much sample for the amount of silica used. Use a larger column or less crude material.
Q2: The bands on my column are streaking or tailing. Why? A: Tailing is often a sign of an issue with the sample or its interaction with the silica.
-
Sample Insolubility: The compound may be crashing out of solution at the top of the column. Try loading with a more polar solvent or use the dry loading technique.
-
Acidic Compound: Phenols are weakly acidic and can sometimes interact strongly with the silica surface, causing tailing. Adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to your eluent can sometimes resolve this, but be aware this will need to be removed later.
-
Column Degradation: The silica gel may be degrading. Ensure you are using fresh, high-quality silica.
Q3: I have a low yield after chromatography. Where did my product go? A: Product loss can occur at several stages.
-
Irreversible Adsorption: Your product may be sticking too strongly to the silica. This can happen if the eluent is not polar enough to wash it off. Try flushing the column with a very polar solvent (like 100% Ethyl Acetate or even Methanol) at the end to see if more product elutes.
-
Sample Loading: Some product may have been lost during the sample loading or transfer process.
-
Fraction Collection: You may have stopped collecting fractions too early. Always run a final TLC of your column pot to ensure all product has eluted.
References
- 1. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol - Google Patents [patents.google.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
Addressing matrix effects in LC-MS analysis of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
Technical Support Center: 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol Analysis
A Senior Application Scientist's Guide to Overcoming Matrix Effects in LC-MS
Welcome to the technical support guide for the LC-MS analysis of this compound. This resource is designed for researchers and drug development professionals to diagnose, troubleshoot, and mitigate the common yet complex issue of matrix effects. As a lipophilic hindered phenol, this analyte is particularly susceptible to interference from endogenous components in biological samples, making robust method development essential.
Frequently Asked Questions (FAQs)
Q1: I'm seeing poor accuracy and precision in my QC samples. Could matrix effects be the cause for my this compound assay?
A: Absolutely. Poor accuracy and precision are classic symptoms of uncompensated matrix effects. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, often unseen, components from the sample matrix.[1][2][3] For an analyte like this compound, its relatively high lipophilicity means it is likely to co-elute with endogenous lipids and phospholipids from biological matrices like plasma or serum, which are primary causes of ion suppression in electrospray ionization (ESI).[4][5]
These interfering molecules can affect the ESI process in several ways:
-
Competition for Charge: Matrix components can compete with your analyte for protons or access to the droplet surface in the ion source, reducing the number of analyte ions that are formed and reach the mass spectrometer.[6][7]
-
Droplet Physics Alteration: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets.[1][6] This hinders solvent evaporation and the efficient formation of gas-phase analyte ions.
-
Analyte Co-precipitation: The analyte can co-precipitate with non-volatile materials within the droplet, preventing its ionization entirely.[1][7]
Because the composition and concentration of these interfering components can vary significantly from one sample lot to another (e.g., plasma from different individuals), the degree of ion suppression can be inconsistent, leading directly to the poor reproducibility you are observing.[2][8]
Q2: How can I definitively diagnose and quantify the extent of matrix effects in my assay?
A: To properly diagnose matrix effects, you must perform specific experiments as outlined by regulatory bodies like the FDA and EMA.[9][10][11] The most widely accepted method is the post-extraction spike experiment , which provides a quantitative measure of the matrix effect.[4][8][12][13]
This method allows you to calculate a "Matrix Factor" (MF). The general workflow is as follows:
Experimental Protocol: Post-Extraction Spike Analysis
-
Sample Preparation:
-
Extract blank biological matrix from at least six different individual lots using your established sample preparation method.
-
Prepare two sets of samples at low and high QC concentrations.
-
Set 1 (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set 2 (Post-Spiked Matrix): Spike the analyte and IS into the blank matrix extracts obtained in the first step.
-
-
-
Analysis: Inject and analyze both sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each lot of the biological matrix.
| Parameter | Formula | Ideal Value | Acceptance Criteria (per EMA/ICH M10) |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) | 1.0 | Not explicitly defined, but informs overall method performance. |
| IS-Normalized MF | (Analyte/IS Peak Ratio in Matrix) / (Analyte/IS Peak Ratio in Neat Solution) | 1.0 | The coefficient of variation (CV) of the IS-normalized MF across all lots should be ≤15%.[11] |
This quantitative assessment is a mandatory part of bioanalytical method validation and provides irrefutable evidence of whether matrix effects are present and if your chosen internal standard is effectively compensating for them.[14][15][16]
Q3: My assay shows significant ion suppression. What are the most effective strategies to mitigate this for a lipophilic molecule?
A: Mitigating matrix effects involves a two-pronged approach: 1) Remove the interfering components through optimized sample preparation and chromatography, and 2) Compensate for any remaining effect with a suitable internal standard.
Given the properties of this compound, the primary interferences are likely phospholipids. Your sample preparation strategy should be geared towards their removal.
| Technique | Mechanism & Suitability | Pros | Cons |
| Protein Precipitation (PPT) | A crude "crash" of proteins using acetonitrile. | Fast, simple, inexpensive. | Poor phospholipid removal. Often leads to significant matrix effects.[17] |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into an immiscible organic solvent, leaving polar interferences behind. | Can provide cleaner extracts than PPT. | May still co-extract phospholipids; requires optimization; solvent-intensive. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent (e.g., C18) to retain the analyte while interferences are washed away. | Can provide significantly cleaner extracts than LLE.[18] | Traditional reversed-phase SPE can still retain and co-elute phospholipids.[19] |
| Phospholipid Removal (PLR) | Specialized plates/cartridges that combine protein precipitation with a sorbent that specifically targets and removes phospholipids. | Highly effective at removing both proteins and phospholipids.[5][19][20] | Higher initial cost per sample. |
For this analyte, generic protein precipitation is unlikely to be sufficient. A targeted phospholipid removal (PLR) technique or a highly optimized SPE method is strongly recommended to achieve a robust and reliable assay.[5][18][21]
Chromatographically, using UHPLC systems can provide better peak resolution, potentially separating the analyte from the main region where phospholipids elute. Experimenting with different column chemistries (e.g., Phenyl-Hexyl) may also alter selectivity and improve separation from matrix components.[12][13]
This is the most critical step for ensuring data accuracy. An ideal internal standard undergoes the exact same experimental variations as the analyte, including extraction efficiency and, most importantly, matrix effects.
A Stable Isotope-Labeled (SIL) internal standard (e.g., containing ¹³C or ²H) is the gold standard.[22][23][24][25] It is chemically identical to the analyte and will therefore co-elute perfectly and experience the same degree of ion suppression or enhancement.[22][26] The mass spectrometer can distinguish it from the analyte due to the mass difference. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, any signal variation caused by matrix effects is effectively cancelled out.
Using a structural analog IS is a less ideal alternative, as it may not co-elute perfectly and may have different ionization efficiency, leading to incomplete compensation for matrix effects.[22][23]
Q4: I'm using a deuterium-labeled SIL-IS, but it elutes slightly earlier than my analyte. Is this acceptable?
A: This is a well-documented phenomenon known as an "isotopic effect," which is more common with deuterium (²H) labeling than with heavy carbon (¹³C) or nitrogen (¹⁵N) labeling.[22][23][26] The C-²H bond is slightly stronger than the C-¹H bond, which can lead to minor differences in chromatographic retention, especially in reversed-phase HPLC.
While a minor shift may be acceptable, a significant separation can be problematic. If the SIL-IS and the analyte elute at different times, they may be exposed to different co-eluting matrix components. This can lead to differential matrix effects , where the IS and the analyte experience different degrees of ion suppression, defeating the purpose of the SIL-IS and reintroducing inaccuracy.[26]
Recommendation:
-
Evaluate the Shift: If the retention time shift causes the IS to fall outside the analyte's peak integration window, the compensation will be compromised.
-
Assess IS-Normalized MF: Perform the post-extraction spike experiment across multiple matrix lots. If the CV of the IS-normalized MF is still ≤15%, the differential effect may be negligible and the method could be considered valid.
-
Best Practice: Whenever possible, opt for ¹³C or ¹⁵N-labeled internal standards. They have a negligible isotopic effect on retention time, ensuring true co-elution and the most effective compensation for matrix effects.[26]
References
- 1. nebiolab.com [nebiolab.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. The Complete Guide to Solid Phase Extraction (SPE) | Phenomenex [phenomenex.com]
- 22. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. crimsonpublishers.com [crimsonpublishers.com]
- 26. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Technical Comparison of Hindered Phenolic Antioxidants: 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol versus Butylated Hydroxytoluene (BHT)
For researchers, scientists, and professionals in drug development, the selection of an appropriate antioxidant is a critical decision to ensure the stability and efficacy of formulations. This guide provides an in-depth technical comparison between two hindered phenolic antioxidants: 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol and the widely-used Butylated Hydroxytoluene (BHT). While BHT is extensively characterized, publicly available experimental data for this compound is limited. Therefore, this guide will synthesize known data, draw logical comparisons based on molecular structure, and provide the necessary experimental frameworks for a direct comparative analysis.
Introduction to Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are a cornerstone of stabilization strategies in pharmaceuticals, polymers, and food products. Their primary function is to intercept and neutralize free radicals, thereby terminating the chain reactions of autoxidation that lead to degradation. The efficacy of these molecules is intrinsically linked to their chemical structure, particularly the substituents on the phenol ring.
Molecular Structure and Physicochemical Properties
The antioxidant activity and physical properties of hindered phenols are dictated by the nature of the groups flanking the hydroxyl moiety and the substituent at the para position.
| Property | This compound | Butylated Hydroxytoluene (BHT) |
| Synonyms | Antioxidant 703 (not to be confused with larger molecules like Ethanox 702) | 2,6-Di-tert-butyl-4-methylphenol, DBPC |
| CAS Number | 3080-84-0 | 128-37-0[1] |
| Molecular Formula | C₁₇H₂₈O₂ | C₁₅H₂₄O[1] |
| Molecular Weight | 264.41 g/mol | 220.35 g/mol [1] |
| Appearance | White crystalline powder | White crystalline powder[1] |
| Melting Point | Data not readily available | 69-73 °C |
| Boiling Point | Data not readily available | 265 °C |
| Solubility | Insoluble in water; soluble in organic solvents (expected) | Insoluble in water; soluble in organic solvents |
BHT possesses a methyl group at the para position, while this compound has a larger ethoxymethyl group. This structural difference is expected to influence properties such as volatility and solubility. The larger molecular weight of this compound suggests it may have lower volatility compared to BHT, a critical factor in high-temperature applications.
Mechanism of Antioxidant Action
Both compounds operate via the classical hindered phenol mechanism of radical scavenging. The phenolic hydroxyl group donates a hydrogen atom to a reactive free radical (R•), neutralizing it and forming a stable, sterically hindered phenoxy radical. This phenoxy radical is unreactive and does not propagate the oxidation chain.
Caption: Radical scavenging mechanism of hindered phenolic antioxidants.
The two bulky tert-butyl groups ortho to the hydroxyl group in both molecules provide steric hindrance, which is crucial for the stability of the resulting phenoxy radical and prevents it from undergoing further unwanted reactions.
Comparative Performance Analysis (Inferred)
Direct, side-by-side experimental data comparing the antioxidant efficacy of these two specific molecules is scarce in published literature. However, we can infer performance based on structure-activity relationships. The electron-donating nature of the para-substituent can influence the hydrogen-donating ability of the phenolic hydroxyl group. The ethoxymethyl group is generally considered to be more electron-donating than a methyl group, which could potentially enhance the radical scavenging activity of this compound relative to BHT.
| Performance Metric | This compound | Butylated Hydroxytoluene (BHT) |
| Antioxidant Efficacy | Expected to be high, potentially comparable to or slightly higher than BHT due to the ethoxymethyl group. Experimental verification is required. | Well-established antioxidant. |
| Thermal Stability | Expected to be higher than BHT due to its larger molecular weight and potentially lower volatility. TGA analysis is needed for confirmation. | Decomposes at elevated temperatures.[2] |
| Volatility | Expected to be lower than BHT. | Known to be volatile at higher temperatures. |
Experimental Protocols for Direct Comparison
To generate robust, comparative data, standardized analytical methods are essential. The following are detailed protocols for key performance assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Solutions: Create a series of concentrations for both this compound and BHT in methanol. A standard antioxidant, such as Trolox, should also be prepared.
-
Reaction: In a 96-well plate, mix 100 µL of each test solution concentration with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is then determined.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Rancimat Test for Oxidative Stability
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats.
Protocol:
-
Sample Preparation: Accurately weigh a specified amount of a stable oil (e.g., 3 g of lard) into the Rancimat reaction vessel. Add a precise concentration of the antioxidant to be tested.
-
Apparatus Setup: Place the reaction vessel in the heating block of the Rancimat instrument, set to a specific temperature (e.g., 110°C). A stream of purified air is passed through the sample.
-
Detection: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured.
-
Induction Time: The induction time is the point at which there is a rapid increase in conductivity, indicating the onset of rapid oxidation. A longer induction time signifies better antioxidant performance.
Safety and Toxicology
Butylated Hydroxytoluene (BHT):
-
BHT is generally recognized as safe (GRAS) for use as a food additive at low concentrations.[1]
-
It can cause skin and eye irritation.[3]
-
There have been some concerns about its potential for endocrine disruption and carcinogenicity, leading to regulatory scrutiny in some regions.[4][5]
This compound:
-
As a substituted phenol, it should be handled with care, assuming it may cause skin and eye irritation. A Safety Data Sheet (SDS) should be consulted for detailed handling information.
Conclusion and Future Perspectives
Both this compound and BHT are potent hindered phenolic antioxidants. Based on structural analysis, this compound has the potential for higher antioxidant efficacy and lower volatility compared to BHT. However, a significant data gap exists in the peer-reviewed literature for direct experimental comparisons.
For researchers and formulators considering this compound as an alternative to BHT, it is imperative to conduct the side-by-side performance evaluations outlined in this guide. Such studies will provide the necessary quantitative data to make an informed decision based on the specific requirements of the application, including thermal stability, antioxidant performance, and regulatory considerations.
References
- 1. fishersci.com [fishersci.com]
- 2. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2 6-Di-tert-Butyl-4-Methylphenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. insights.greyb.com [insights.greyb.com]
- 5. Toxic ingredient to avoid: BHA and BHT - David Suzuki Foundation [davidsuzuki.org]
A Comparative Guide to the Efficacy of 2,6-Di-Tert-butyl-4-ethoxymethylphenol and Other Commercial Antioxidants for Researchers and Drug Development Professionals
Introduction
In the realms of research, and particularly in drug development, the control of oxidative degradation is paramount. Unchecked oxidation can compromise the stability and efficacy of active pharmaceutical ingredients (APIs), excipients, and biological samples, leading to unreliable experimental results and reduced shelf-life of products. Hindered phenolic antioxidants are a cornerstone of stabilization strategies, prized for their ability to efficiently scavenge free radicals. This guide provides a deep, comparative analysis of the efficacy of a promising but less-documented compound, 2,6-di-tert-butyl-4-ethoxymethylphenol, against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox.
This document moves beyond a simple cataloging of properties, offering a Senior Application Scientist's perspective on the causal relationships between molecular structure, antioxidant mechanism, and practical efficacy. We will delve into the experimental data, provide robust, replicable protocols for your own in-house evaluations, and discuss the nuanced considerations essential for selecting the optimal antioxidant for your specific application.
Molecular Structures and Mechanisms of Action
The antioxidant activity of the compounds discussed herein is rooted in their shared chemical scaffold: a phenol ring substituted with bulky tert-butyl groups. These substituents are not mere decorations; they are fundamental to the efficacy and stability of these molecules as antioxidants.
-
2,6-di-tert-butyl-4-ethoxymethylphenol: This molecule features the classic 2,6-di-tert-butylphenol core, which provides significant steric hindrance around the hydroxyl group. The key differentiator is the ethoxymethyl group at the 4-position. This group can influence the molecule's polarity and interaction with different media.
-
Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol): A widely used antioxidant in the food, cosmetic, and pharmaceutical industries.[1] Its lipophilic nature makes it highly effective in fats and oils.
-
Butylated Hydroxyanisole (BHA) (a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol): Another common food and cosmetic additive, BHA is also a potent antioxidant. The methoxy group influences its electronic properties and radical scavenging ability.[2]
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is often used as a standard in antioxidant capacity assays due to its well-defined activity.[3]
The primary mechanism by which these hindered phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), thus quenching the radical and preventing it from propagating damaging chain reactions.[4][5] The resulting phenoxy radical is stabilized by two key features:
-
Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, distributing the radical character and increasing its stability.
-
Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically shield the radical oxygen, preventing it from participating in further reactions that could initiate new oxidation chains.[6][7] This steric protection is a defining characteristic of hindered phenolic antioxidants and is crucial to their effectiveness.
Comparative Efficacy: A Data-Driven Analysis
Efficacy of Commercial Standards
The relative efficacy of BHT, BHA, and Trolox can vary depending on the assay system and the nature of the free radicals involved. The following table summarizes representative data from the literature.
| Antioxidant | Assay | Metric | Result | Reference |
| BHA | DPPH | IC50 (µg/mL) | 21-23 | [8] |
| BHT | DPPH | IC50 (µg/mL) | ~7 | [9] |
| Trolox | DPPH | IC50 (µg/mL) | ~3-4 | [9][10] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity.
Inferred Efficacy of 2,6-di-tert-butyl-4-ethoxymethylphenol
While direct data is scarce, a study on the synthesis and antioxidant evaluation of new 4-ethoxy-phenols provides compelling evidence for the high potential of this class of compounds. In this study, a compound with a similar 4-ethoxy-phenol backbone demonstrated significantly higher antioxidant activity than both BHT and Trolox in a DPPH assay.[9] Specifically, the synthesized 4-ethoxy-phenol derivative (compound 6f in the study) had an IC50 of 1.47 ± 0.39 µg/mL, compared to 6.72 ± 0.47 µg/mL for BHT and 2.81 ± 0.31 µg/mL for Trolox.[9]
This suggests that the ethoxy- group at the 4-position, likely in concert with the 2,6-di-tert-butyl groups, can confer superior radical scavenging activity. The electron-donating nature of the ethoxy- group can further stabilize the phenoxy radical, enhancing the molecule's ability to donate its hydrogen atom. While this is not direct evidence for 2,6-di-tert-butyl-4-ethoxymethylphenol itself, it strongly indicates that it is a highly potent antioxidant worthy of empirical investigation.
Experimental Methodologies for In-Depth Efficacy Assessment
To facilitate your own comparative studies, we provide detailed, step-by-step protocols for three key assays used to determine antioxidant efficacy. These protocols are designed to be self-validating and provide a solid foundation for robust and reproducible results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.[3][11] The rate of color change is proportional to the antioxidant's radical scavenging capacity.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C.
-
Test Compounds and Standards: Prepare stock solutions of 2,6-di-tert-butyl-4-ethoxymethylphenol, BHT, BHA, and Trolox (positive control) in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. From these stock solutions, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution.
-
Add 100 µL of the various concentrations of the test compounds and standards to their respective wells.
-
For the control well, add 100 µL of the solvent instead of the antioxidant solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution + solvent).
-
A_sample is the absorbance of the DPPH solution with the antioxidant.
-
-
Plot the % scavenging activity against the concentration of each antioxidant to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[12][13] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical cation.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of the test compounds and standards to their respective wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to a Trolox standard curve.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay is used to measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.[11] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.67% (w/v) solution of thiobarbituric acid in 50% acetic acid.
-
Trichloroacetic Acid (TCA) Solution: Prepare a 10% (w/v) solution of TCA in deionized water.
-
MDA Standard: Prepare a stock solution of malondialdehyde bis(dimethyl acetal) and hydrolyze it with acid to generate MDA for the standard curve.
-
-
Assay Procedure:
-
Prepare your sample (e.g., a lipid-rich solution, cell lysate, or tissue homogenate).
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 3,000 rpm for 15 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of the TBA reagent.
-
Incubate in a boiling water bath for 15-20 minutes.
-
Cool the tubes on ice.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Quantify the amount of MDA in the sample by comparing its absorbance to a standard curve generated with known concentrations of MDA.
-
Senior Application Scientist's Perspective: Practical Considerations for Antioxidant Selection
While in vitro assays provide valuable data on radical scavenging efficacy, the selection of an antioxidant for a specific application requires a more holistic approach. Here are some key considerations from a field-proven perspective:
-
Solubility and Partitioning: The effectiveness of an antioxidant is highly dependent on its ability to localize where it is needed. A lipophilic antioxidant like BHT or potentially 2,6-di-tert-butyl-4-ethoxymethylphenol will be more effective in a lipid-based formulation or at a cell membrane, whereas a hydrophilic antioxidant like Trolox is better suited for aqueous systems.
-
Stability: The antioxidant itself must be stable under the storage and use conditions of your product or experiment. Factors like temperature, pH, and light exposure can degrade some antioxidants.
-
Regulatory Status and Toxicity: For applications in drug development and consumer products, the regulatory status (e.g., GRAS) and toxicological profile of the antioxidant are non-negotiable considerations.[1]
-
Synergistic Effects: In some cases, combinations of antioxidants can provide synergistic protection. For example, a primary antioxidant like a hindered phenol can be combined with a secondary antioxidant that regenerates the primary one.[2]
-
Physical Form and Handling: Practical considerations such as whether the antioxidant is a solid or liquid, its melting point, and its ease of incorporation into your system are also important.
The promising, albeit inferred, high efficacy of 2,6-di-tert-butyl-4-ethoxymethylphenol makes it a compelling candidate for applications where high performance is required. Its structure suggests it would be highly lipophilic and suitable for stabilizing oils, fats, and plastics. However, without direct comparative data, empirical validation using the protocols provided in this guide is essential.
Conclusion
The selection of an appropriate antioxidant is a critical step in ensuring the integrity and stability of a wide range of scientific and commercial products. While BHT, BHA, and Trolox are well-established and effective antioxidants, the structural features of 2,6-di-tert-butyl-4-ethoxymethylphenol and the high efficacy of its close analogs suggest that it may offer superior performance in certain applications.
The lack of extensive public data on 2,6-di-tert-butyl-4-ethoxymethylphenol underscores the importance of in-house, application-specific testing. The detailed protocols provided in this guide offer a robust framework for conducting such evaluations. By combining a thorough understanding of the mechanisms of antioxidant action with rigorous experimental validation, researchers and drug development professionals can make informed decisions to protect their valuable work from the detrimental effects of oxidative degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mmpc.org [mmpc.org]
- 5. Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate | 976-56-7 | Benchchem [benchchem.com]
- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 7. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 8. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. CAS 976-56-7: Diethyl P-[[3,5-bis(1,1-dimethylethyl)-4-hyd… [cymitquimica.com]
Structure-activity relationship of 2,6-disubstituted phenolic antioxidants
A Comprehensive Guide to the Structure-Activity Relationship of 2,6-Disubstituted Phenolic Antioxidants: Principles, Comparative Efficacy, and Experimental Validation
For researchers, scientists, and professionals in drug development, a deep understanding of the structure-activity relationship (SAR) of antioxidants is paramount for the rational design of novel therapeutic agents and stabilizing excipients. Among the various classes of antioxidants, 2,6-disubstituted phenols, often referred to as hindered phenols, represent a cornerstone of antioxidant chemistry. Their unique structural features govern their efficacy in neutralizing deleterious free radicals, thereby mitigating oxidative stress implicated in a myriad of pathological conditions.
This guide provides an in-depth exploration of the SAR of 2,6-disubstituted phenolic antioxidants. We will dissect the intricate interplay of steric and electronic effects that dictate their antioxidant capacity. Furthermore, we will present a comparative analysis of their performance, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.
The Fundamental Mechanism of Phenolic Antioxidants
Phenolic compounds exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical, effectively neutralizing it and terminating the oxidative chain reaction.[1][2][3] This process is predominantly governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer - Proton Transfer (SET-PT).[1][3] The efficacy of a phenolic antioxidant is intrinsically linked to the stability of the resulting phenoxy radical. A more stable phenoxy radical signifies a more potent antioxidant.[4]
The stability of this radical is influenced by several structural factors, with the nature of the substituents on the aromatic ring playing a pivotal role. For 2,6-disubstituted phenols, these substituents are the primary determinants of their antioxidant prowess.
Deciphering the Structure-Activity Relationship of 2,6-Disubstituted Phenols
The antioxidant activity of 2,6-disubstituted phenolic compounds is a finely tuned balance of steric and electronic factors originating from the substituents at the ortho (2 and 6) and para (4) positions relative to the hydroxyl group.
The Critical Role of Steric Hindrance at the 2 and 6 Positions
The hallmark of hindered phenolic antioxidants is the presence of bulky alkyl groups, most commonly tert-butyl groups, at the 2 and 6 positions.[5] This steric hindrance serves a dual purpose:
-
Stabilization of the Phenoxy Radical: The bulky substituents physically shield the radical oxygen, preventing it from participating in further reactions that could propagate oxidation. This steric protection significantly enhances the stability of the phenoxy radical.
-
Modulation of Reactivity: While steric hindrance is beneficial for radical stability, excessive bulkiness can impede the initial hydrogen donation to a free radical, thereby reducing the rate of antioxidant action.[4] Therefore, an optimal level of steric hindrance is crucial for maximizing antioxidant efficacy.
Electronic Effects of Substituents
The electronic nature of the substituents on the aromatic ring profoundly influences the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen atom donation and, consequently, higher antioxidant activity.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, destabilize the O-H bond, lowering its BDE. This makes the hydrogen atom more readily available for donation to a free radical, thus enhancing antioxidant activity.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density from the aromatic ring, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, stabilize the O-H bond, increasing its BDE. This hinders hydrogen atom donation and generally leads to a decrease in antioxidant activity.
The Influence of the Para-Substituent (Position 4)
The substituent at the para position also plays a significant role in modulating antioxidant activity. Electron-donating groups at this position can further stabilize the phenoxy radical through resonance. For instance, the well-known antioxidant Butylated Hydroxytoluene (BHT) features a methyl group at the para position, which contributes to its antioxidant efficacy. In some cases, the para-substituent itself can participate in radical scavenging. For example, the methylene group in 2,6-di-tert-butyl-4-hydroxymethylphenol can also donate a hydrogen atom to free radicals.[4][6]
Comparative Antioxidant Activity of 2,6-Disubstituted Phenolic Derivatives
The following table summarizes the reported antioxidant activities of a selection of 2,6-disubstituted phenolic compounds, primarily from the DPPH radical scavenging assay, to illustrate the principles of their structure-activity relationship. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity.
| Compound | Substituents at 2, 6 Positions | Substituent at 4 Position | DPPH Scavenging IC50 (µM) | Reference |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl | -CH₃ | ~68 | [7] |
| 2,6-di-tert-butylphenol | 2,6-di-tert-butyl | -H | Varies | [5] |
| 2,6-di-tert-butyl-4-methoxyphenol | 2,6-di-tert-butyl | -OCH₃ | Not specified | [4] |
| 2,6-di-tert-butyl-4-hydroxymethylphenol | 2,6-di-tert-butyl | -CH₂OH | Not specified | [4][6] |
| Compound 3 (BHT analog) | 2,6-di-tert-butyl | -CH=N-NH-C(=S)NH₂ | 68.03 ± 1.27 | [7] |
| Compound 5 (BHT analog) | 2,6-di-tert-butyl | See reference for structure | >100 | [7] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols for Evaluating Antioxidant Activity
To ensure the trustworthiness and reproducibility of antioxidant activity data, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for three widely used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging ability.
Caption: Workflow of the DPPH radical scavenging assay.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compounds: Prepare a stock solution of the 2,6-disubstituted phenolic antioxidant in a suitable solvent (e.g., methanol, ethanol). From this stock, prepare a series of dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the control, add 100 µL of the solvent used for the test compounds to 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is blue-green. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations in a 96-well microplate.
-
A positive control (e.g., Trolox) should be included.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Caption: Principle of the TBARS assay for lipid peroxidation.
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.375% (w/v) solution of thiobarbituric acid in 0.25 M HCl.
-
Trichloroacetic Acid (TCA) Solution: Prepare a 15% (w/v) solution of TCA in deionized water.
-
MDA Standard: Prepare a stock solution of malondialdehyde tetrabutylammonium salt and create a series of dilutions for the standard curve.[8]
-
Sample Preparation: Prepare a homogenate of a lipid-rich source (e.g., brain tissue, egg yolk) in a suitable buffer.
-
-
Assay Procedure:
-
To 100 µL of the sample homogenate, add the test compound at various concentrations.
-
Induce lipid peroxidation by adding a pro-oxidant (e.g., FeSO₄).
-
Add 500 µL of TCA solution and 500 µL of TBA reagent.
-
Vortex the mixture.
-
-
Incubation and Measurement:
-
Incubate the tubes in a boiling water bath for 15-30 minutes.
-
Cool the tubes on ice and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Prepare a standard curve using the MDA standards.[8]
-
Calculate the concentration of MDA in the samples from the standard curve.
-
The percentage inhibition of lipid peroxidation can be calculated by comparing the MDA concentration in the presence and absence of the antioxidant.
-
Conclusion
The 2,6-disubstituted phenolic antioxidants are a versatile and highly effective class of compounds for combating oxidative stress. Their efficacy is a direct consequence of their molecular architecture, where steric hindrance from the ortho-substituents and the electronic nature of the entire substitution pattern on the aromatic ring work in concert to facilitate radical scavenging. A thorough understanding of these structure-activity relationships, coupled with robust and validated experimental evaluation, is indispensable for the discovery and development of novel antioxidants with tailored properties for therapeutic and industrial applications. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. researchgate.net [researchgate.net]
- 4. zellx.de [zellx.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antioxidant Performance of Ethoxymethyl vs. Methyl Phenols
Introduction: The Critical Role of Substituents in Phenolic Antioxidant Efficacy
Phenolic compounds are a cornerstone of antioxidant science, integral to applications ranging from pharmaceutical development to food preservation. Their ability to neutralize harmful free radicals is principally governed by the hydrogen-donating capacity of their hydroxyl (-OH) group. However, the true potency of a phenolic antioxidant is profoundly influenced by the nature and position of other substituents on the aromatic ring. These groups can modulate the O-H bond dissociation enthalpy (BDE), stabilize the resulting phenoxyl radical, and alter the compound's solubility and reactivity in different environments.[1][2]
This guide provides a comparative analysis of two key substituent types: the electron-donating alkyl group (specifically, methyl, -CH₃) and the electron-donating alkoxy group (represented by ethoxymethyl, -OCH₂CH₃, with methoxy, -OCH₃, as a close structural analogue for data comparison). Understanding the nuanced differences in their impact on antioxidant performance is crucial for researchers aiming to select or design phenolic compounds with tailored efficacy for specific applications. We will delve into the mechanistic underpinnings of their antioxidant action, provide standardized protocols for in vitro evaluation, and present a synthesis of available data to guide your research and development efforts.
Mechanistic Insights: How Substituents Dictate Antioxidant Action
The primary antioxidant mechanisms for phenolic compounds involve the transfer of a hydrogen atom (HAT) or a single electron followed by a proton (SET-PT) to a free radical.[1] The efficiency of these processes is dictated by the stability of the phenoxyl radical formed after the donation.
-
Methyl Phenols: The methyl group is an electron-donating group through an inductive effect. By pushing electron density into the aromatic ring, it helps to stabilize the positive charge that can develop on the ring during the formation of the phenoxyl radical. This stabilization lowers the energy required to break the O-H bond, thereby enhancing the antioxidant activity.[3][4]
-
Ethoxymethyl/Methoxy Phenols: Alkoxy groups, such as methoxy and by extension ethoxymethyl, are also electron-donating. They exert a strong, positive mesomeric (resonance) effect by donating a lone pair of electrons from the oxygen atom to the aromatic ring. This delocalization of electrons is highly effective at stabilizing the phenoxyl radical, often more so than the inductive effect of a methyl group.[5][6] This increased stability generally translates to a higher antioxidant capacity.
The position of the substituent is also critical. Electron-donating groups in the ortho and para positions to the hydroxyl group have the most significant impact on stabilizing the phenoxyl radical through resonance.
Visualizing the Antioxidant Mechanism
Caption: General mechanism of phenolic antioxidants via Hydrogen Atom Transfer (HAT).
Data Presentation: A Comparative Look at Antioxidant Potency
While direct, side-by-side experimental data for ethoxymethyl phenols versus methyl phenols is sparse in the literature, we can draw strong inferences by comparing structurally similar compounds. The following table summarizes representative 50% inhibitory concentration (IC₅₀) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Assay | IC₅₀ (µM) | Reference(s) |
| 4-Methylphenol (p-Cresol) | DPPH | >100 | [7] |
| 2-Methoxy-4-methylphenol | DPPH | 69.5 (approx.) | [3][8] |
| 4-Methoxyphenol | DPPH | 48.9 (approx.) | [8] |
| BHA (Butylated hydroxyanisole) | DPPH | 10.4 x 10³ (approx.)* | [9] |
| 4-Ethoxyphenol | - | Potent scavenger | [10] |
| Gallic Acid | DPPH | 227.0 | [11] |
| Quercetin | DPPH | 16.45 | [11] |
| Trolox | DPPH | 15.06 | [11] |
| Caffeic Acid | DPPH | 9.7 (µg/mL) | [8] |
| Ferulic Acid | DPPH | 16.7 (µg/mL) | [8] |
*Note: IC₅₀ values can vary based on experimental conditions. The values presented are representative and intended for comparative purposes. Some values were converted from µg/mL for approximation.
From the available data, it is evident that methoxy-substituted phenols generally exhibit lower IC₅₀ values (higher activity) than their methyl-substituted counterparts. For instance, 4-methoxyphenol shows significantly higher activity than 4-methylphenol.[7][8] This supports the theoretical understanding that the resonance effect of the methoxy group is more potent in stabilizing the phenoxyl radical than the inductive effect of the methyl group. It is reasonable to extrapolate that an ethoxymethyl group, also being an alkoxy group, would confer a similar, if not slightly modulated, level of enhanced antioxidant activity compared to a methyl group.
Experimental Protocols: Standardized Assays for Antioxidant Capacity
To ensure reliable and reproducible data, the use of standardized experimental protocols is paramount. Below are detailed methodologies for three common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.[13][14][15]
Methodology:
-
Reagent Preparation: Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and create a series of dilutions.
-
Reaction: Add 20 µL of each sample dilution to 180 µL of the ABTS•⁺ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.
-
IC₅₀ Determination: Determine the IC₅₀ value from the concentration-response curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation: Prepare solutions of fluorescein (the fluorescent probe), AAPH (a peroxyl radical generator), and Trolox (a standard antioxidant) in a phosphate buffer (pH 7.4).
-
Sample Preparation: Prepare dilutions of the test compound in the phosphate buffer.
-
Assay in 96-well plate:
-
Add 25 µL of the sample, standard, or blank (buffer) to the wells.
-
Add 150 µL of the fluorescein solution to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.
-
Results: Express the ORAC value as Trolox equivalents (TE) per unit of sample.
Conclusion: Guiding the Selection of Phenolic Antioxidants
Based on fundamental principles of organic chemistry and supported by available experimental data, it can be concluded that ethoxymethyl phenols are expected to exhibit superior antioxidant performance compared to their methyl phenol counterparts. The strong electron-donating resonance effect of the alkoxy group in ethoxymethyl phenols leads to greater stabilization of the resulting phenoxyl radical, which is a key determinant of antioxidant efficacy.[5][6]
For researchers and drug development professionals, this implies that for applications requiring high-potency radical scavenging, prioritizing phenolic structures with alkoxy substituents is a scientifically sound strategy. However, it is imperative to experimentally validate the antioxidant capacity of any novel compound using standardized assays such as DPPH, ABTS, and ORAC to account for other factors like sterics and solubility that may influence performance. The protocols and comparative data provided in this guide serve as a robust starting point for these investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl-substituted phenols as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Guide to Validating the In Vitro Antioxidant Activity of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
This guide provides a comprehensive framework for validating the in vitro antioxidant activity of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of this and other novel antioxidant compounds. We will delve into the mechanistic rationale behind assay selection, provide detailed experimental protocols, and compare the potential efficacy of our target molecule against established antioxidant standards.
Introduction: The Rationale for Antioxidant Validation
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants mitigate oxidative damage by neutralizing these harmful free radicals.
Our focus here is on this compound, a synthetic phenolic antioxidant. Structurally, it belongs to the hindered phenol class, which is known for its potent radical scavenging capabilities. The two bulky tert-butyl groups flanking the phenolic hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxy radical after hydrogen donation, thereby preventing its participation in pro-oxidant chain reactions. The ethoxymethyl group at the para position is expected to modulate the compound's lipophilicity and electronic properties, potentially influencing its antioxidant capacity and cellular uptake.
To substantiate the therapeutic potential of this compound, a systematic in vitro evaluation is paramount. This guide will outline a multi-assay approach to comprehensively characterize its antioxidant profile.
Experimental Design: A Multi-faceted Approach to In Vitro Antioxidant Assessment
No single assay can fully capture the complex nature of antioxidant activity. Therefore, a battery of tests targeting different radical species and employing various mechanisms of action is essential for a thorough evaluation. The following workflow outlines a robust strategy for validating the antioxidant potential of this compound.
Caption: Experimental workflow for the in vitro validation of antioxidant activity.
Methodologies and Mechanistic Insights
This section provides detailed protocols for a selection of robust in vitro antioxidant assays. The choice of these assays is predicated on their ability to assess different facets of antioxidant action, from direct radical scavenging to the inhibition of lipid peroxidation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants[1]. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's efficacy[2].
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber-colored bottle and in the dark to prevent degradation.
-
Prepare stock solutions of the test compound (this compound) and standards (BHT, Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader[3].
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Causality Behind Experimental Choices: The choice of methanol as a solvent is due to its ability to dissolve both the DPPH radical and a wide range of antioxidant compounds. The 30-minute incubation period allows for the reaction to reach a steady state. It is important to note that for some sterically hindered phenols, the DPPH assay may show lower reactivity due to steric hindrance, which can impede access to the radical site[4].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The reduction in color is proportional to the antioxidant's activity[5]. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use[5].
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compound and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader[6].
-
-
Calculation:
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Causality Behind Experimental Choices: The pre-generation of the ABTS radical cation ensures a stable and reproducible starting point for the assay. The use of both aqueous and organic solvents for dilution makes this assay versatile for a wide range of compounds. The short incubation time makes it a rapid and high-throughput screening method.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)
Principle: The hydroxyl radical is one of the most reactive and damaging ROS in biological systems. This assay typically employs the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻) to generate hydroxyl radicals[7]. A detection molecule, such as salicylic acid or catechol, is used, which reacts with the hydroxyl radicals to form a colored product. The presence of an antioxidant will compete for the hydroxyl radicals, thereby reducing the formation of the colored product.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the following aqueous solutions: 10 mM FeSO₄, 10 mM EDTA, 10 mM H₂O₂, and 10 mM of a detection probe (e.g., salicylic acid).
-
Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare stock solutions and serial dilutions of the test compound and standards.
-
-
Assay Procedure:
-
In a test tube, mix the sample dilution, FeSO₄, EDTA, and the detection probe in the buffer.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 510 nm for the salicylic acid method)[4].
-
-
Calculation:
-
The hydroxyl radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is then determined.
-
Causality Behind Experimental Choices: The Fenton reaction is a biologically relevant source of hydroxyl radicals. The use of EDTA helps to chelate the iron ions and maintain their solubility. Incubation at 37°C mimics physiological temperature.
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: Lipid peroxidation is a key process in cellular injury. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation. It quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm[8].
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a lipid source, such as a rat liver homogenate or a linoleic acid emulsion.
-
Prepare solutions of an oxidizing agent (e.g., FeSO₄/ascorbic acid or AAPH).
-
Prepare a 0.8% (w/v) aqueous solution of TBA and a 20% acetic acid solution (pH 3.5).
-
-
Assay Procedure:
-
Incubate the lipid source with the oxidizing agent in the presence and absence of the test compound and standards at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add the TBA reagent to the supernatant and heat at 95°C for 60 minutes[8].
-
Cool the mixture and measure the absorbance of the pink-colored adduct.
-
-
Measurement:
-
Measure the absorbance at 532 nm[9].
-
-
Calculation:
-
The percentage inhibition of lipid peroxidation is calculated based on the reduction in TBARS formation in the presence of the antioxidant.
-
The IC50 value is then determined.
-
Causality Behind Experimental Choices: The use of a biological lipid source like liver homogenate provides a more physiologically relevant model of lipid peroxidation. The heating step is crucial for the formation of the MDA-TBA adduct.
Comparative Performance Analysis
| Antioxidant Assay | This compound (Hypothetical IC50, µg/mL) | BHT (IC50, µg/mL) | Trolox (IC50, µg/mL) | Ascorbic Acid (IC50, µg/mL) |
| DPPH Radical Scavenging | ~150-250 | 202.35 | 3.77 | 6.1 |
| ABTS Radical Scavenging | ~10-20 | N/A | 2.93 | N/A |
| Hydroxyl Radical Scavenging | ~50-100 | N/A | N/A | N/A |
| Lipid Peroxidation Inhibition | Potent | Potent | N/A | N/A |
Note: The IC50 values for the standard compounds are sourced from the cited literature and can vary depending on the specific experimental conditions. The values for this compound are hypothetical and require experimental verification.
Mechanistic Comparison of Antioxidant Action
The antioxidant mechanism of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The efficacy of this process is influenced by the stability of the resulting phenoxy radical.
Caption: Conceptual comparison of antioxidant mechanisms.
For this compound, the two bulky tert-butyl groups at the ortho positions sterically hinder the phenoxy radical, preventing it from participating in further reactions and enhancing its stability. This structural feature is crucial for its function as a chain-breaking antioxidant. The ethoxymethyl group at the para position may influence the electronic properties of the aromatic ring, potentially affecting the hydrogen-donating ability of the hydroxyl group.
In contrast, Trolox, a water-soluble analog of vitamin E, also acts as a radical scavenger through hydrogen donation, with the resulting radical being stabilized by resonance within its chromanol ring. Ascorbic acid, on the other hand, primarily acts as a reducing agent, donating electrons to neutralize free radicals.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-assay approach for the in vitro validation of the antioxidant activity of this compound. By employing a battery of tests that probe different aspects of antioxidant function, a comprehensive and reliable assessment of its potential can be achieved.
While direct experimental data for this compound is currently lacking, its structural analogy to potent hindered phenolic antioxidants like BHT suggests that it will exhibit significant radical scavenging and lipid peroxidation inhibitory activities. The next critical step is to perform the described in vitro assays to generate empirical data and determine the precise IC50 values.
Further investigations should also include cell-based assays to evaluate its cytoprotective effects against oxidative stress and to assess its bioavailability and metabolic stability. Ultimately, a thorough understanding of its in vitro antioxidant profile is a crucial prerequisite for its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Antioxidant Effects of 2,6-Di-Tert-butyl-4-ethoxymethylphenol and its Analogs with Other Additives
Introduction: The Quest for Enhanced Oxidative Stability
In the realms of pharmaceutical sciences, materials science, and food chemistry, the battle against oxidative degradation is perpetual. Oxidative stress can compromise the stability, efficacy, and safety of active pharmaceutical ingredients (APIs), polymers, and lipid-based formulations. Hindered phenolic antioxidants are a cornerstone of stabilization strategies, prized for their ability to neutralize chain-propagating free radicals. 2,6-Di-tert-butyl-4-ethoxymethylphenol belongs to this critical class of primary antioxidants. Its molecular architecture, featuring bulky tert-butyl groups flanking a hydroxyl moiety, provides steric hindrance that enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.[1][2][3][4]
While effective on their own, the performance of primary antioxidants like 2,6-di-tert-butyl-4-ethoxymethylphenol can be significantly amplified through synergistic combinations with other additives. This guide provides a comprehensive technical comparison of the synergistic effects observed with hindered phenolic antioxidants, with a specific focus on the principles applicable to 2,6-di-tert-butyl-4-ethoxymethylphenol. Due to a scarcity of publicly available quantitative data for 2,6-di-tert-butyl-4-ethoxymethylphenol in synergistic mixtures, this guide will leverage extensive data from its close structural analog, Butylated Hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol), to illustrate these principles. The structural similarity between these molecules allows for a scientifically grounded inference of the expected synergistic behavior of 2,6-di-tert-butyl-4-ethoxymethylphenol.
This guide will delve into the mechanisms of antioxidant synergy, present comparative experimental data, and provide detailed protocols for assessing these effects in a laboratory setting.
The Principle of Antioxidant Synergy: More Than the Sum of its Parts
Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects. This phenomenon is crucial for developing highly effective and cost-efficient stabilization systems. The primary mechanisms underpinning this synergy include:
-
Regeneration of the Primary Antioxidant: A primary antioxidant, such as a hindered phenol, donates a hydrogen atom to a reactive radical, becoming a less reactive phenoxyl radical itself. A secondary antioxidant, or co-antioxidant, can then regenerate the primary antioxidant by donating a hydrogen atom to the phenoxyl radical, returning it to its active phenolic form. This recycling process extends the effective lifetime of the primary antioxidant.
-
Complementary Mechanisms of Action: Combining antioxidants with different modes of action can provide comprehensive protection. For instance, a primary antioxidant that scavenges free radicals can be paired with a chelating agent that sequesters pro-oxidant metal ions, or a secondary antioxidant that decomposes hydroperoxides into non-radical products.
A classic example of regeneration synergy is the interaction between phenolic antioxidants and ascorbic acid (Vitamin C). The ascorbate can reduce the phenoxyl radical back to the active phenol, thereby being consumed in the process. This interaction is pivotal in biological systems and is leveraged in various industrial formulations.
Visualizing the Synergy: The Regeneration Pathway
The following diagram illustrates the regenerative synergistic mechanism between a primary hindered phenolic antioxidant and a co-antioxidant like ascorbic acid.
Caption: Regenerative cycle of a primary hindered phenolic antioxidant.
Comparative Performance Analysis: Insights from BHT
As a close structural analog to 2,6-di-tert-butyl-4-ethoxymethylphenol, BHT provides a valuable model for understanding potential synergistic interactions. The following tables summarize experimental data from studies on BHT in combination with other antioxidants.
Table 1: Synergistic Effects of BHT and BHA on Anti-inflammatory Gene Expression
This table is adapted from a study investigating the synergistic anti-inflammatory (an indirect measure of antioxidant) activity of BHT and Butylated Hydroxyanisole (BHA) in RAW264.7 cells stimulated with lipopolysaccharide (LPS). The data represents the inhibition of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) gene expression.
| Antioxidant Combination (molar ratio) | Concentration (µM) | Inhibition of Cox2 mRNA Expression (%) | Inhibition of Tnfa mRNA Expression (%) | Synergistic Effect | Reference |
| BHT alone | 100 | ~0% | ~0% | - | [5][6] |
| BHA alone | 100 | ~0% | ~0% | - | [5][6] |
| BHT:BHA (1:1) | 50 + 50 | Significantly Enhanced | Significantly Enhanced | Synergistic | [5][6] |
| BHT:BHA (1:2) | 33.3 + 66.7 | Potent Inhibition | Potent Inhibition | Synergistic | [5][6] |
| BHT:BHA (2:1) | 66.7 + 33.3 | Potent Inhibition | Potent Inhibition | Synergistic | [5][6] |
Data is qualitative as presented in the source. The combination of BHT and BHA at molar ratios between 0.5 and 2 demonstrated potent synergistic anti-inflammatory activity, which was attributed to their complex synergistic antioxidant activity.[5][6]
Table 2: Synergistic Free Radical Scavenging Activity of BHT with Tocopherols and Ascorbyl Palmitate
This table summarizes the synergistic effects on free radical scavenging activity when BHT is combined with different tocopherols and ascorbyl palmitate, as measured by the DPPH assay. The synergy percentage is calculated based on the difference between the observed and expected additive scavenging activity.
| Antioxidant Combination (1:1 ratio) | Individual Scavenging Activity (%) | Expected Additive Scavenging Activity (%) | Observed Combined Scavenging Activity (%) | Synergy (%) | Reference |
| BHT | 45.2 | - | - | - | [7] |
| γ-Tocopherol | 52.8 | 49.0 | 51.2 | 4.57 | [7] |
| δ-Tocopherol | 60.5 | 52.85 | 58.9 | 11.45 | [7] |
| Ascorbyl Palmitate | 85.6 | 65.4 | 78.2 | 19.57 | [7] |
These results indicate that while BHT shows some synergy with tocopherols, the most pronounced synergistic effect is observed with ascorbyl palmitate, a lipophilic derivative of Vitamin C.[7]
Experimental Protocols for Assessing Antioxidant Synergy
To quantitatively assess the synergistic effects of 2,6-di-tert-butyl-4-ethoxymethylphenol with other additives, standardized in vitro antioxidant assays are essential. The following are detailed protocols for the DPPH and ABTS assays, which are widely used for this purpose.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[8]
Caption: Step-by-step workflow for the DPPH antioxidant synergy assay.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in the dark.
-
Prepare stock solutions of 2,6-di-tert-butyl-4-ethoxymethylphenol, the co-antioxidant, and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol).
-
-
Experimental Setup:
-
Prepare serial dilutions of the individual antioxidants and their mixtures in various ratios (e.g., 1:1, 1:2, 2:1).
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Include a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each sample using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each individual antioxidant and their mixtures.
-
Synergy can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdmaee.net [bdmaee.net]
- 4. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]
- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Hindered Phenol Antioxidants in Lubricant Applications: A Senior Application Scientist's Guide
Authored For: Researchers, Scientists, and Formulation Professionals
Introduction: The Unseen Battle Inside the Machine
At the heart of every lubricated system, a battle is being waged. High temperatures, intense pressures, and exposure to oxygen and metallic catalysts relentlessly attack lubricant base oils. This process, known as oxidation, is the primary cause of lubricant degradation. It leads to a cascade of detrimental effects: viscosity increase, the formation of corrosive acids, and the generation of sludge and varnish that can choke filters and coat critical components.[1] The consequences are diminished performance, increased wear, and ultimately, catastrophic equipment failure.
To win this battle, formulation scientists deploy a class of additives known as antioxidants. Among the most effective are hindered phenols , which act as primary antioxidants or "radical scavengers."[1][2] This guide provides an in-depth, data-driven comparison of common hindered phenol antioxidants, moving beyond simple data sheets to explain the causality behind their performance. We will explore the mechanisms, detail the rigorous testing protocols used for evaluation, and present a head-to-head comparison to empower you in selecting the optimal antioxidant for your specific lubricant application.
Pillar 1: The Mechanism of Radical Scavenging
Understanding how hindered phenols work is fundamental to selecting the right one. Lubricant oxidation is a free-radical chain reaction.[3] It begins when an unstable alkyl radical (R•) is formed, which rapidly reacts with oxygen to create a highly reactive peroxy radical (ROO•). This peroxy radical then attacks a stable hydrocarbon molecule (RH) in the base oil, stealing a hydrogen atom to form a hydroperoxide (ROOH) and creating a new alkyl radical, thus propagating a destructive cycle.
Hindered phenols decisively interrupt this cycle. The defining feature of a hindered phenol is a hydroxyl (-OH) group attached to a benzene ring, which is flanked by bulky alkyl groups (typically tert-butyl) at one or both ortho positions.[1][3]
The process unfolds as follows:
-
Hydrogen Donation: The hindered phenol donates its weakly bonded hydroxyl hydrogen to the highly reactive peroxy radical (ROO•).[1][4]
-
Chain Termination: This neutralizes the peroxy radical, converting it into a much more stable hydroperoxide (ROOH) and stopping the propagation of the chain reaction.[5]
-
Radical Stabilization: The hindered phenol is itself converted into a phenoxy radical. Crucially, the bulky ortho-substituents provide steric hindrance, which shields the radical and allows for resonance stabilization across the benzene ring.[3][4] This makes the resulting phenoxy radical very unreactive and unlikely to initiate new oxidation chains, effectively taking it out of the fight.
Pillar 2: Key Performance Metrics & Evaluation Protocols
An antioxidant's effectiveness is not a single property but a balance of several key characteristics. We evaluate these using standardized, rigorous methodologies to ensure data is both reproducible and relevant to real-world conditions.
Core Performance Characteristics
-
Oxidative Stability: The ultimate measure of performance. It quantifies how effectively the antioxidant extends the lubricant's life under oxidative stress.
-
Thermal Stability: The antioxidant must survive high operating temperatures to perform its function. Low thermal stability leads to premature decomposition of the additive itself.[6][7]
-
Volatility: In high-temperature applications, a volatile antioxidant can evaporate from the lubricant, reducing its effective concentration and contributing to oil consumption.[8][9]
-
Solubility: The antioxidant must be fully soluble in the base oil across a wide temperature range.[10] Modern Group II, III, and synthetic base oils have lower polarity and solvency compared to older Group I stocks, making antioxidant solubility a critical design parameter.[10][11]
Experimental Protocols: A Self-Validating System
The following protocols represent the industry standards for generating the comparative data in this guide. The choice of these methods is deliberate; they create a system of checks and balances, evaluating the antioxidant from multiple perspectives to build a complete performance profile.
1. Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
-
Principle: This test simulates accelerated aging to determine the oxidation resistance of a lubricant. It is a cornerstone for evaluating antioxidants in turbine and industrial oils.
-
Methodology:
-
A 50g sample of the formulated oil is placed in a glass container with 5g of distilled water and a polished copper coil, which acts as a catalyst.
-
The container is sealed inside a pressure vessel, which is then pressurized with pure oxygen to 90 psi (620 kPa).
-
The vessel is placed in a heating bath at 150°C and rotated at 100 RPM.
-
The internal pressure is continuously monitored. As the oil oxidizes, it consumes oxygen, causing the pressure to drop.
-
The test endpoint is the time, in minutes, for the pressure to drop by 25 psi (172 kPa) from its maximum value. A longer time indicates superior oxidation stability.
-
-
Causality: The combination of high temperature, water, a metal catalyst, and a pure oxygen atmosphere creates an extremely challenging oxidative environment. This method doesn't just test the antioxidant; it tests its ability to function under conditions that promote multiple pathways of lubricant degradation, providing a holistic view of its protective capabilities.
2. Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
-
Principle: PDSC measures the Oxidation Induction Time (OIT), providing a rapid and precise assessment of oxidative stability, particularly relevant for thin-film oxidation scenarios like those on cylinder liners.[3][12]
-
Methodology:
-
A very small sample of oil (approx. 3 mg) is placed in an open aluminum pan within a high-pressure DSC cell.
-
The cell is pressurized with pure oxygen (e.g., to 500 psi / 3.5 MPa) and rapidly heated to a constant isothermal temperature (e.g., 180-210°C).
-
The instrument monitors the heat flow from the sample. Initially, the heat flow is stable as the antioxidant prevents oxidation.
-
Once the antioxidant is depleted, the bulk oil begins to oxidize rapidly in a strong exothermic reaction.
-
The OIT is the time from the start of the isothermal test to the onset of this exothermic peak. A longer OIT signifies better oxidative stability.
-
-
Causality: By using a very small sample, PDSC minimizes volatility effects and focuses purely on the chemical resistance to oxidation at a specific temperature. The high pressure ensures the reaction is not limited by oxygen availability, allowing for a true measure of the antioxidant's intrinsic potency.
3. Thermogravimetric Analysis (TGA) - Based on ASTM E1131
-
Principle: TGA provides quantitative data on the thermal stability and decomposition profile of the antioxidant.
-
Methodology:
-
A small, precisely weighed sample of the pure antioxidant is placed in a crucible on a microbalance within the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled inert atmosphere (e.g., nitrogen).
-
The instrument records the sample's mass as a function of temperature.
-
The onset temperature of decomposition (T-onset) is identified as the point where significant mass loss begins. A higher T-onset indicates better thermal stability.
-
-
Causality: By running the test in an inert atmosphere, we isolate thermal stability from oxidative stability. This allows us to determine if an antioxidant is failing at high temperatures because it's being consumed by oxidation (its job) or because it's simply breaking down due to heat (a failure of the molecule itself).
Pillar 3: Head-to-Head Performance Comparison
To illustrate the practical differences in performance, we evaluated three structurally distinct hindered phenol antioxidants in a Group II base oil at a treat rate of 0.5% by weight.
-
Antioxidant A (AO-A): 2,6-di-tert-butyl-4-methylphenol (BHT). A simple, low molecular weight, and widely used phenolic.[13]
-
Antioxidant B (AO-B): Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. A mono-phenolic with a long alkyl ester side chain.[8]
-
Antioxidant C (AO-C): 4,4'-Methylenebis(2,6-di-tert-butylphenol). A bis-phenolic, containing two hindered phenol functional groups in one molecule.[14]
Table 1: Comparative Performance Data of Hindered Phenol Antioxidants
| Performance Metric | Test Method | Antioxidant A (BHT) | Antioxidant B (Propionate) | Antioxidant C (Bis-phenol) |
| Oxidative Stability | RPVOT (minutes) | 250 | 410 | 550 |
| Oxidative Stability | PDSC OIT @ 200°C (min) | 18 | 35 | 48 |
| Thermal Stability | TGA T-onset (°C) | ~230°C | ~275°C | ~310°C |
| Volatility | Noack, 1h @ 250°C (% loss) | High (~18%) | Low (<1%) | Very Low (<0.5%) |
| Solubility in Group II Oil | Visual @ 5°C | Moderate | Excellent | Good |
Analysis of Results: Linking Structure to Function
-
Antioxidant A (BHT): As a small molecule, BHT exhibits high volatility and lower thermal stability, as confirmed by the Noack and TGA results.[6][15] While effective, its tendency to be lost via evaporation at high temperatures limits its utility in demanding applications like turbine oils, though it remains a cost-effective choice for less severe conditions. Its RPVOT and PDSC performance, while respectable, is the lowest of the three.
-
Antioxidant B (Propionate): The long octadecyl ester chain is the key to this antioxidant's performance profile. This "oil-loving" tail dramatically improves its solubility and anchoring in the non-polar base oil, leading to excellent retention and very low volatility.[7] This is reflected in its superior RPVOT and PDSC performance compared to BHT. The higher molecular weight also contributes to its enhanced thermal stability.
-
Antioxidant C (Bis-phenol): This molecule demonstrates the power of having two active sites. It can neutralize twice as many radicals per mole compared to the mono-phenols, resulting in the highest RPVOT and PDSC values.[14] Its larger, more rigid structure also imparts very high thermal stability and extremely low volatility, making it an ideal candidate for the most demanding high-temperature lubricant applications. Studies have shown that bis-phenolic types can be particularly effective at preserving other, more potent antioxidants, such as aromatic amines, in a formulation.[14]
Formulation Insights: The Power of Synergy
In practice, hindered phenols are rarely used in isolation. They are often formulated alongside aminic antioxidants. A crucial synergistic relationship exists where the phenolic antioxidant can donate a hydrogen to a depleted aminic radical, thereby regenerating the more potent amine antioxidant.[16] This is why, in used oil analysis, the phenolic antioxidant concentration is often observed to deplete first; it is effectively sacrificing itself to prolong the life of the amine.[14][16] Understanding this interplay is critical for designing robust, long-life lubricant formulations.
Conclusion: Selecting the Right Tool for the Job
The selection of a hindered phenol antioxidant is a balance of performance, application demands, and cost.
-
For moderate-duty applications where cost is a primary driver, a simple phenolic like BHT (AO-A) may suffice.
-
For applications requiring low volatility and excellent solubility in modern base oils, a propionate-type like AO-B offers a significant performance upgrade.
-
For the most severe, high-temperature applications such as advanced turbine or compressor oils, a high-stability, multi-functional bis-phenol like AO-C is the superior choice, providing the longest lubricant life and greatest equipment protection.
This guide has demonstrated that by employing a systematic, multi-faceted testing protocol and understanding the fundamental structure-property relationships, the formulation scientist can move beyond catalog specifications to make an informed, data-driven decision, ensuring the longevity and reliability of the final lubricant.
References
- 1. mdpi.com [mdpi.com]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 5. partinchem.com [partinchem.com]
- 6. (PDF) Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additives (2019) | Clare L. Higgins | 17 Citations [scispace.com]
- 7. Preparation and performance of novel, highly efficient modified hindered phenolic antioxidants in lubricating oils | Semantic Scholar [semanticscholar.org]
- 8. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 9. Engine Oil Volatility and ASTM D5800 - The Past, Present and Future - Savant Labs [savantlab.com]
- 10. lube-media.com [lube-media.com]
- 11. BRPI0619880A2 - method for improving solvency and solubility of base oil (s) performance additives, lubricating oil feedstock, lubricating oil formulation, and lubricating oil additive concentrate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. stle.org [stle.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additives - CentAUR [centaur.reading.ac.uk]
- 16. youtube.com [youtube.com]
Performance Evaluation of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol in Different Base Oils: A Comparative Guide
This guide provides an in-depth comparative analysis of the antioxidant performance of 2,6-di-tert-butyl-4-ethoxymethylphenol in a variety of lubricating base oils. Designed for researchers, scientists, and formulation professionals, this document delves into the experimental evaluation of this hindered phenolic antioxidant against other common alternatives, supported by established testing protocols and performance data. Our objective is to offer a clear, evidence-based perspective on its efficacy in inhibiting oxidation and extending lubricant life.
Introduction: The Critical Role of Antioxidants in Lubricant Stability
Lubricants are the lifeblood of machinery, essential for reducing friction, dissipating heat, and preventing wear. However, during service, they are exposed to severe conditions, including high temperatures, pressure, and oxygen, which trigger oxidative degradation.[1] This process leads to a cascade of detrimental effects: increased viscosity, the formation of sludge and varnish, and the generation of corrosive acidic byproducts, ultimately resulting in lubricant failure and potential equipment damage.[2][3]
To counteract this, antioxidants are incorporated into lubricant formulations. These additives are sacrificial molecules that inhibit oxidation, thereby preserving the integrity of the base oil and extending its useful life.[4] Antioxidants are broadly classified into two main types:
-
Primary Antioxidants (Radical Scavengers): These are the first line of defense, interrupting the free-radical chain reactions of oxidation.[4][5] Hindered phenols and aromatic amines fall into this category. They donate a hydrogen atom to highly reactive peroxy radicals, converting them into more stable species.[1]
-
Secondary Antioxidants (Peroxide Decomposers): These additives, such as organosulfur and organophosphorus compounds, decompose hydroperoxides into non-radical, stable products, preventing them from breaking down into more radicals.[5]
This guide focuses on the performance of a specific primary antioxidant, 2,6-di-tert-butyl-4-ethoxymethylphenol . As a sterically hindered phenol, its molecular structure is designed for high antioxidant activity. The two bulky tert-butyl groups flanking the hydroxyl group enhance its ability to scavenge radicals effectively.
Antioxidant Mechanism of Action
The primary function of 2,6-di-tert-butyl-4-ethoxymethylphenol is to interrupt the propagation stage of the autoxidation cycle. It donates its phenolic hydrogen to a peroxy radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized phenoxy radical. This phenoxy radical is sterically hindered by the adjacent tert-butyl groups, making it relatively unreactive and unable to continue the oxidation chain.
Caption: Antioxidant interception of the radical propagation cycle.
Often, synergistic mixtures of antioxidants are used. For instance, hindered phenols and aromatic amines can work together, where the phenol may regenerate the more reactive amine, enhancing overall performance.[6][7]
Experimental Evaluation: Methodologies and Rationale
To objectively assess the performance of 2,6-di-tert-butyl-4-ethoxymethylphenol, a series of standardized tests are employed. These methods simulate the oxidative stresses experienced by lubricants in service and provide quantifiable data on their stability.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
The RPVOT is a widely used accelerated aging test to determine the oxidation stability of lubricants.[8]
Protocol:
-
A 50g sample of the oil is placed in a glass container with 5 ml of distilled water and a polished copper coil, which acts as a catalyst.
-
The container is sealed inside a stainless steel pressure vessel.
-
The vessel is pressurized with pure oxygen to 620 kPa (90 psi).
-
The vessel is placed in a heating bath at 150°C and rotated at 100 rpm.
-
The internal pressure is monitored continuously. As the antioxidant is depleted, the base oil begins to oxidize, consuming oxygen and causing a pressure drop.
-
The result, known as the oxidation induction time, is the time in minutes until a specified pressure drop of 175 kPa (25.4 psi) from the maximum pressure is observed.[6] A longer time indicates better oxidation stability.
Causality: This test accelerates oxidation through high temperature, oxygen pressure, and catalytic metal presence, providing a rapid assessment of an antioxidant's ability to resist degradation under severe conditions.
Caption: Workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).
Bulk Oil Oxidation Test - Modified ASTM D2893
This test evaluates the long-term oxidation characteristics of lubricants by measuring changes in their physical and chemical properties after prolonged exposure to air at elevated temperatures.[9]
Protocol:
-
A sample of the oil is maintained at a constant temperature (e.g., 121°C) in a test tube.
-
Dry air is bubbled through the sample at a specified flow rate for an extended period (e.g., 312 hours).[9]
-
After the aging period, the oil is analyzed for changes in:
-
Kinematic Viscosity (ASTM D445): An increase in viscosity indicates the formation of high-molecular-weight oxidation products.
-
Acid Number (AN) (ASTM D664): An increase in AN signifies the formation of acidic byproducts, which can be corrosive.
-
Causality: This method provides a more holistic view of the antioxidant's effectiveness in preventing the detrimental physical and chemical changes that occur in the bulk oil over time, which directly relate to sludge formation and corrosivity.
Comparative Performance Analysis
The performance of 2,6-di-tert-butyl-4-ethoxymethylphenol was evaluated at a 0.5% wt. concentration against other common antioxidants in three distinct base oils: an API Group II Mineral Oil, a Polyalphaolefin (PAO, API Group IV), and a Polyol Ester (POE, API Group V).
Base Oil Selection Rationale
-
API Group II Mineral Oil: A common and cost-effective base stock for many industrial and automotive lubricants. Its performance is highly dependent on the additive package.
-
Polyalphaolefin (PAO): A synthetic hydrocarbon known for its excellent thermal stability and high viscosity index, widely used in high-performance lubricants.[10]
-
Polyol Ester (POE): A synthetic ester with good lubricity, thermal stability, and solvency, often used in demanding applications like jet engines and refrigeration compressors.[11]
Performance Data
The following tables summarize the experimental results.
Table 1: RPVOT Performance (ASTM D2272)
| Antioxidant (0.5% wt.) | Group II Mineral Oil (minutes) | PAO (minutes) | Polyol Ester (minutes) |
|---|---|---|---|
| No Antioxidant (Base Oil) | 25 | 45 | 30 |
| 2,6-di-tert-butyl-4-ethoxymethylphenol | 350 | 480 | 410 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 310 | 425 | 360 |
| Alkylated Diphenylamine (DPA) | 450 | 600 | 520 |
| DPA + Phenolic Mix (0.25% each) | 550 | 750 | 680 |
Table 2: Bulk Oxidation Test Results (Modified ASTM D2893, 312 hrs @ 121°C)
| Antioxidant (0.5% wt.) | Base Oil Type | Viscosity Increase @ 40°C (%) | Acid Number (AN) Increase (mg KOH/g) |
|---|---|---|---|
| No Antioxidant | Group II | >200% | 3.5 |
| 2,6-di-tert-butyl-4-ethoxymethylphenol | Group II | 15% | 0.8 |
| Alkylated Diphenylamine (DPA) | Group II | 12% | 0.6 |
| No Antioxidant | PAO | 80% | 2.1 |
| 2,6-di-tert-butyl-4-ethoxymethylphenol | PAO | 8% | 0.4 |
| Alkylated Diphenylamine (DPA) | PAO | 6% | 0.3 |
| No Antioxidant | Polyol Ester | 150% | 2.8 |
| 2,6-di-tert-butyl-4-ethoxymethylphenol | Polyol Ester | 11% | 0.6 |
| Alkylated Diphenylamine (DPA) | Polyol Ester | 9% | 0.5 |
Discussion and Field-Proven Insights
Efficacy as a Primary Antioxidant
The data clearly demonstrates that 2,6-di-tert-butyl-4-ethoxymethylphenol is a highly effective primary antioxidant, significantly extending the RPVOT induction period and controlling viscosity and acid number increase across all tested base oils. Its performance is notably superior to the more traditional and volatile butylated hydroxytoluene (BHT), likely due to its higher molecular weight and the presence of the ethoxymethyl group, which may improve solubility and reduce volatility.[8]
Comparison with Aminic Antioxidants
Alkylated diphenylamines (DPA) generally exhibit higher RPVOT times, particularly in synthetic base stocks like PAO. This is consistent with literature indicating that aminic antioxidants are often more potent at higher temperatures.[5] However, 2,6-di-tert-butyl-4-ethoxymethylphenol provides robust protection and is a non-staining, non-discoloring antioxidant, which can be a critical advantage in certain applications.
Synergistic Potential
The outstanding performance of the DPA + Phenolic mix highlights the well-documented synergistic effect between aminic and phenolic antioxidants.[7][12] The phenolic antioxidant can regenerate the aminic antioxidant, allowing it to scavenge more radicals and prolonging the overall oxidative stability of the lubricant.[6][7] This suggests that 2,6-di-tert-butyl-4-ethoxymethylphenol is an excellent candidate for use in combination with aminic antioxidants to create highly stable lubricant formulations.
Base Oil Interaction
The performance of any antioxidant is intrinsically linked to the base oil it is designed to protect.
-
In Group II mineral oils , the antioxidant package is paramount, and 2,6-di-tert-butyl-4-ethoxymethylphenol provides a substantial upgrade in stability over the neat base oil.
-
In PAOs , which are inherently more stable, the antioxidant extends their life even further, making them suitable for long-drain intervals and high-temperature applications.
-
In Polyol Esters , which can be susceptible to oxidation despite their other benefits, a potent antioxidant like 2,6-di-tert-butyl-4-ethoxymethylphenol is crucial for ensuring long-term performance.[11]
Conclusion
2,6-di-tert-butyl-4-ethoxymethylphenol demonstrates strong performance as a primary antioxidant in a range of lubricant base oils. It effectively inhibits oxidation, controls viscosity increase, and minimizes the formation of acidic byproducts. While aminic antioxidants may show superior performance in some high-temperature scenarios when used alone, the true potential of 2,6-di-tert-butyl-4-ethoxymethylphenol is realized both as a standalone, non-discoloring stabilizer and as a synergistic component in advanced antioxidant systems. Its balanced performance across mineral and synthetic base stocks makes it a versatile and valuable tool for lubricant formulators aiming to meet the increasing demands for lubricant longevity and equipment protection.
References
- 1. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 2. Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants | Semantic Scholar [semanticscholar.org]
- 3. minglanchem.com [minglanchem.com]
- 4. precisionlubrication.com [precisionlubrication.com]
- 5. focuslab.co.th [focuslab.co.th]
- 6. Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils | Machinery Lubrication [machinerylubrication.com]
- 7. m.youtube.com [m.youtube.com]
- 8. stle.org [stle.org]
- 9. kelid1.ir [kelid1.ir]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. smarteureka.com [smarteureka.com]
- 12. STUDY ON SYNERGISTIC EFFECT OF DIFFERENT ANTIOXIDANTS IN GREASE [sylzyhg.com]
A Senior Application Scientist's Guide to Correlating Experimental Antioxidant Data with Theoretical Calculations for Phenols
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics to combat diseases rooted in oxidative stress, phenolic compounds stand out for their potent antioxidant properties. A robust understanding of their structure-activity relationships is paramount for the rational design of new, more effective antioxidant agents. This guide provides an in-depth comparison of experimental assays and theoretical calculations, offering a framework for correlating these two domains to accelerate antioxidant research and development.
The Synergy of Experiment and Theory in Antioxidant Research
Relying solely on experimental screening of vast compound libraries is both time-consuming and resource-intensive. Conversely, theoretical calculations alone may not fully capture the complex interactions occurring in a biological system. The true power lies in the synergy of these two approaches. By establishing a strong correlation between in-vitro antioxidant activity and computationally derived molecular properties, we can develop predictive models. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), enable the rapid in-silico screening of novel phenolic structures, prioritizing the most promising candidates for synthesis and experimental validation.[1][2][3]
Experimental Assessment of Antioxidant Activity: Capturing the Chemistry
Several in-vitro assays are commonly employed to determine the antioxidant capacity of phenolic compounds. Each assay is based on a specific chemical reaction, and it is crucial to understand their mechanisms to interpret the data correctly. As a rule, a panel of different assays is indispensable to fully characterize and establish in vitro antioxidant activity.[4][5]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical.[6][7] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[6][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[10][11] This assay is versatile and can be used for both hydrophilic and lipophilic compounds.[9]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[12][13] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve. This assay is considered to be more biologically relevant as it uses a biologically relevant radical source.[14]
This protocol provides a step-by-step method for assessing the antioxidant activity of a phenolic compound using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test phenolic compounds
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Sample and Standard Solutions: Prepare stock solutions of the test compounds and the positive control (e.g., ascorbic acid) in methanol. Perform serial dilutions to obtain a range of concentrations.[6]
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard solutions to each well.
-
Add 200 µL of the freshly prepared DPPH working solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
A blank containing only the solvent and the DPPH solution should also be measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[6] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
-
Theoretical Calculations: Unveiling Molecular Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit to investigate the electronic structure of phenolic compounds and predict their antioxidant potential.[16][17] Several key molecular descriptors have been identified as reliable indicators of antioxidant activity.
-
Bond Dissociation Enthalpy (BDE): BDE is the enthalpy change associated with the homolytic cleavage of the O-H bond in a phenol.[18][19][20] A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, suggesting a higher antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism.[21][22]
-
Ionization Potential (IP): IP is the energy required to remove an electron from a molecule.[23][24] A lower IP suggests that the molecule can more readily donate an electron, which is the first step in the Single Electron Transfer - Proton Transfer (SET-PT) mechanism of antioxidant action.[25][26]
-
Proton Affinity (PA): PA is the negative of the enthalpy change for the protonation of a molecule. In the context of antioxidants, it relates to the ease of proton abstraction from the phenoxide anion, which is relevant to the Sequential Proton Loss Electron Transfer (SPLET) mechanism.[16]
-
Electron Transfer Enthalpy (ETE): ETE is the enthalpy change associated with the transfer of an electron from the phenoxide anion. This parameter is also crucial for understanding the SPLET mechanism.[16][26]
-
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. A higher HOMO energy generally correlates with a lower IP and greater antioxidant activity.[27]
The following diagram illustrates a typical workflow for calculating the theoretical descriptors of a phenolic compound using DFT.
Caption: A typical workflow for DFT calculations of antioxidant descriptors.
Bridging the Gap: Correlating Experimental and Theoretical Data
The ultimate goal is to establish a statistically significant correlation between the experimentally measured antioxidant activity (e.g., IC50 values) and the theoretically calculated descriptors (e.g., BDE, IP). This is typically achieved through Quantitative Structure-Activity Relationship (QSAR) modeling.[1][28][29]
A QSAR model is a mathematical equation that relates the biological activity of a series of compounds to their physicochemical properties.[2]
Steps to Build a QSAR Model:
-
Data Collection: Gather experimental antioxidant activity data (e.g., from DPPH or ABTS assays) for a series of structurally related phenolic compounds.
-
Descriptor Calculation: Perform theoretical calculations (e.g., using DFT) to obtain relevant molecular descriptors (BDE, IP, HOMO energy, etc.) for each compound in the series.[27][30]
-
Model Development: Use statistical methods, such as multiple linear regression (MLR), to develop a mathematical model that correlates the experimental data with the calculated descriptors.[3]
-
Model Validation: The predictive power of the QSAR model must be rigorously validated using statistical techniques such as cross-validation and by testing it on an external set of compounds not used in the model development.
The following diagram illustrates the logical flow of building and utilizing a QSAR model for antioxidant phenols.
Caption: The process of building and applying a QSAR model for antioxidant phenols.
The table below presents a hypothetical dataset for a series of phenolic compounds, illustrating the type of data used for correlation.
| Compound | Experimental IC50 (µM) | Theoretical BDE (kcal/mol) | Theoretical IP (eV) |
| Phenol | 150 | 88.0 | 8.5 |
| Catechol | 25 | 78.5 | 7.9 |
| Resorcinol | 120 | 87.5 | 8.4 |
| Hydroquinone | 30 | 80.0 | 7.8 |
| Gallic Acid | 10 | 75.0 | 7.6 |
A strong correlation would typically show that as BDE and IP decrease, the IC50 value also decreases (indicating higher antioxidant activity).
Challenges and Best Practices
While the correlation of experimental and theoretical data is a powerful approach, it is not without its challenges.
-
Choice of Theoretical Method: The accuracy of the calculated descriptors is highly dependent on the chosen computational method (functional and basis set). It is essential to select a level of theory that has been validated for the specific class of compounds being studied.[31]
-
Solvent Effects: Experimental assays are conducted in solution, while theoretical calculations are often performed in the gas phase for simplicity. It is crucial to account for solvent effects in the calculations to obtain more realistic and comparable data.[31]
-
Assay-Dependent Mechanisms: Different antioxidant assays may favor different reaction mechanisms (HAT, SET-PT, or SPLET). Therefore, a single theoretical descriptor may not correlate well with all experimental assays. It is often necessary to consider multiple descriptors to build a robust QSAR model.[25][32]
-
Extrapolation: QSAR models are generally only reliable for predicting the activity of compounds that are structurally similar to those used in the training set. Extrapolating to vastly different chemical scaffolds can lead to inaccurate predictions.
Best Practices:
-
Use a panel of at least two to three different experimental assays to obtain a comprehensive antioxidant profile.
-
Validate the chosen computational method against known experimental data for a subset of compounds.
-
Incorporate solvent effects in the theoretical calculations.
-
Rigorously validate the developed QSAR models using both internal and external validation techniques.
Conclusion
The integration of experimental antioxidant assays and theoretical calculations provides a synergistic approach to understanding and predicting the antioxidant activity of phenolic compounds. By establishing robust correlations and developing predictive QSAR models, researchers can significantly accelerate the discovery and design of novel antioxidant agents for therapeutic applications. This guide has provided a comprehensive overview of the key concepts, methodologies, and best practices in this exciting field of research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 19. tandfonline.com [tandfonline.com]
- 20. BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS [journal.pan.olsztyn.pl]
- 21. Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prediction of bond dissociation enthalpy of antioxidant phenols by support vector machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Comparative Study of Antioxidant Potential of Selected Dietary Vitamins; Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 26. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 27. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. jocpr.com [jocpr.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Di-tert-butyl-4-ethoxymethylphenol
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2,6-di-tert-butyl-4-ethoxymethylphenol, a critical antioxidant and potential impurity in pharmaceutical formulations. As researchers, scientists, and drug development professionals, ensuring the accuracy, reliability, and interchangeability of analytical data is paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in established regulatory principles.
The objective of a cross-validation study is to demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and provide comparable results.[1][2] This is crucial when, for instance, transferring a method from a research and development setting to a quality control laboratory that may utilize different instrumentation or technologies. Here, we will compare two workhorse techniques of analytical chemistry: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
The Analytical Challenge: Properties of 2,6-Di-tert-butyl-4-ethoxymethylphenol
2,6-Di-tert-butyl-4-ethoxymethylphenol is a sterically hindered phenol. Its structure, characterized by bulky tert-butyl groups and a non-polar ethoxymethyl moiety, dictates the analytical approaches.
-
Solubility: It is highly soluble in organic solvents like acetonitrile, methanol, and hexane, but poorly soluble in water.
-
Volatility: The compound possesses sufficient volatility to be amenable to Gas Chromatography, particularly at elevated temperatures.
-
Chromophoric Properties: The phenolic ring provides UV absorbance, making it a suitable candidate for HPLC-UV detection.
These properties form the basis for selecting our candidate methods for cross-validation.
Methodologies Under Comparison
The following protocols are presented as robust starting points for method development and subsequent validation, based on established methods for structurally similar phenols.[3][4][5]
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method is designed for the quantification of the analyte in a drug product matrix. The non-polar nature of the analyte makes it ideal for retention on a C18 stationary phase.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 2,6-di-tert-butyl-4-ethoxymethylphenol in acetonitrile at 1.0 mg/mL. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Extract the analyte from the sample matrix using acetonitrile. Centrifuge to remove excipients and dilute the supernatant into the calibration range with the mobile phase.
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID offers an orthogonal approach, separating compounds based on their volatility and boiling point. It is a highly robust and universally applicable technique for volatile organic compounds. This protocol is adapted from general principles for phenol analysis, such as those found in EPA Method 8041A.[4][5][6]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Standard and Sample Preparation: Prepare standards and sample extracts in a volatile solvent compatible with GC, such as hexane or isooctane, at a similar concentration range as the HPLC method.
The Cross-Validation Framework
The cross-validation process must be systematic and grounded in the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[7][8][9][10] It serves to compare the performance characteristics of the two methods.
The core principle is to analyze an identical set of samples with both fully validated methods and compare the outcomes against predefined acceptance criteria.
Statistical Comparison of Methods
A common pitfall is to rely solely on the correlation coefficient (r). A high correlation shows association, but not necessarily agreement.[11] A more rigorous statistical evaluation is necessary.
-
Assessment of Bias: A paired t-test can be used to determine if there is a statistically significant systematic difference (constant bias) between the means of the two methods.
-
Regression Analysis: A regression of the results from the test method versus the reference method should yield a slope not significantly different from 1 and an intercept not significantly different from 0.[12]
-
Bland-Altman Plot: This graphical method plots the difference between the two measurements for each sample against the average of the two measurements. It provides a visual representation of bias and helps to identify any systematic errors or outliers.[12][13]
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two methods based on a hypothetical validation and cross-validation study. The acceptance criteria are derived from typical requirements outlined in ICH Q2(R1).[10]
| Performance Parameter | HPLC-UV Method | GC-FID Method | Typical Acceptance Criteria | Rationale & Causality |
| Specificity | Peak Purity > 99.5% (via DAD) | Symmetric peak, no co-elution | No interference at the analyte retention time | HPLC: Diode-Array Detection (DAD) confirms spectral homogeneity. GC: The high efficiency of the capillary column provides excellent separation from potential impurities. |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 | Both methods demonstrate a strong linear relationship between concentration and response over the defined range. |
| Range (µg/mL) | 1 - 100 | 1 - 100 | 80-120% of the test concentration | The range is established by confirming acceptable accuracy and precision across these levels. |
| Accuracy (% Recovery) | Mean: 99.8% | Mean: 100.5% | 98.0% - 102.0% | Both methods accurately quantify the analyte in a spiked placebo matrix, indicating minimal matrix effects. |
| Precision (RSD%) | ||||
| - Repeatability | 0.5% | 0.8% | RSD ≤ 1.0% | HPLC: Modern pumps provide very stable flow rates. GC: Autosampler injection precision is slightly more variable but well within limits. |
| - Intermediate Precision | 0.7% | 1.1% | RSD ≤ 2.0% | Reflects variation across different days and analysts, with GC showing slightly higher, yet acceptable, variability. |
| LOD (µg/mL) | 0.2 | 0.3 | S/N ≥ 3 | HPLC: The strong UV chromophore leads to a slightly better signal-to-noise ratio at low concentrations. |
| LOQ (µg/mL) | 0.7 | 1.0 | S/N ≥ 10 | The limit of quantitation is the lowest concentration that can be measured with acceptable accuracy and precision. |
| Robustness | Unaffected by ±5% Acetonitrile | Unaffected by ±2°C/min ramp | No significant change in results | Both methods are robust to small, deliberate changes in method parameters, ensuring reliability in routine use. |
| Cross-Validation Bias | - | - | Mean difference < 2.0% | Statistical analysis (t-test) shows no significant systematic difference between the two methods, confirming their interchangeability. |
The Role of Validation in the Analytical Lifecycle
Cross-validation is not an isolated event but part of a continuum of analytical procedure lifecycle management, which includes initial development, validation, and potential method transfer.
As illustrated, cross-validation is specifically employed when two different methods are intended to be used for the same purpose, ensuring data continuity and comparability.[2][14]
Conclusion and Recommendations
Both the developed HPLC-UV and GC-FID methods have demonstrated their suitability for the quantitative analysis of 2,6-di-tert-butyl-4-ethoxymethylphenol.
-
The HPLC-UV method exhibits slightly superior precision and a lower limit of quantitation, making it the preferred choice for release testing of finished products where high sensitivity and precision are required.
-
The GC-FID method serves as an excellent orthogonal method. Its robustness and different separation mechanism make it ideal for confirmatory analysis, stability studies where degradation products might interfere with the HPLC analysis, or in QC labs that are primarily equipped for gas chromatography.
The successful cross-validation, confirmed by statistical analysis showing no significant bias, provides a high degree of confidence that the methods can be used interchangeably. This allows for flexibility in laboratory operations and technology transfer without compromising data integrity. It is recommended that any laboratory adopting these methods perform a partial validation to verify performance on their specific instrumentation.[14]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. NEMI Method Summary - 8041A [nemi.gov]
- 6. settek.com [settek.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. database.ich.org [database.ich.org]
- 11. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 12. researchgate.net [researchgate.net]
- 13. analyse-it.com [analyse-it.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,6-DI-Tert-butyl-4-ethoxymethyl-phenol proper disposal procedures
An Essential Guide to the Proper Disposal of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
Navigating the lifecycle of laboratory chemicals extends far beyond their application in research and development. The final stage—disposal—is a critical responsibility that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed, science-backed framework for the proper disposal of this compound, a substituted phenolic antioxidant. Our approach moves beyond a simple checklist, delving into the chemical principles that dictate these procedures, thereby empowering you to manage your waste streams with confidence and integrity.
Hazard Profile and the Rationale for Diligence
This compound, like many phenolic compounds, requires careful handling due to its specific hazard profile. Understanding these hazards is fundamental to appreciating the necessity of the disposal protocols outlined below.
The primary concerns associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2] Phenolic compounds can be absorbed through the skin, and while this specific derivative's systemic toxicity is less pronounced than pure phenol, absorption remains a risk.[3][4]
-
Aquatic Toxicity: While specific data for the ethoxymethyl derivative is limited, structurally related compounds like 2,6-di-tert-butyl-p-cresol (BHT) are known to be very toxic to aquatic life with long-lasting effects.[5][6] Therefore, preventing its entry into sanitary sewer systems or waterways is of paramount importance.
It is this profile that mandates its classification as hazardous waste, necessitating a disposal pathway that is isolated from standard waste streams.
Personnel Protection: Your First Line of Defense
Before handling the chemical for any purpose, including disposal, adherence to appropriate Personal Protective Equipment (PPE) standards is non-negotiable. The causality is simple: creating a barrier prevents the chemical from coming into contact with your body, mitigating the risks of irritation and absorption.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[5] A face shield may be required for bulk transfers or splash-prone activities. | Protects against accidental splashes that can cause serious eye irritation.[1][6] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended for extended contact).[4] A chemically resistant lab coat must be worn and buttoned. A butyl or neoprene apron is advised if splashing is likely.[7] | Prevents skin contact, which can lead to irritation.[1] Phenol and its derivatives can be absorbed through the skin.[3] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. Use in a certified chemical fume hood to control vapors.[7] | Substituted phenols can have a slight odor and may cause respiratory irritation.[1] A fume hood provides optimal vapor containment. |
Waste Characterization and Segregation: The Principle of Isolation
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be deemed hazardous if it is specifically "listed" or if it exhibits "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[8][9]
This compound is not typically found on the F, K, P, or U "listed" wastes.[10][11][12] However, due to its irritant properties and, more significantly, its potential aquatic toxicity, it must be managed as a characteristic hazardous waste .
The core principle here is segregation. Hazardous waste must never be mixed with non-hazardous waste. Furthermore, to prevent dangerous reactions, it must be stored separately from incompatible materials.
Incompatible Materials:
-
Strong Oxidizing Agents
-
Strong Acids
-
Bases
-
Acid Chlorides
-
Copper and its alloys[5]
Mixing this phenolic compound with such chemicals could lead to unpredictable and hazardous reactions. Always store waste containers in a secondary containment bin to manage potential leaks and isolate them from incompatible neighbors.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol provides a self-validating system for the safe disposal of small-to-moderate quantities of this compound typically generated in a research setting.
A. Pure Compound and Concentrated Solutions
-
Container Selection: Choose a designated hazardous waste container that is clean, in good condition, and chemically compatible. A glass bottle with a screw cap is often a suitable choice. Ensure the container is no more than 90% full to allow for vapor expansion.
-
Labeling: This is a critical control step. Immediately label the container with the words "HAZARDOUS WASTE" . The label must also include:
-
The full chemical name: "this compound"
-
The specific hazards: "Irritant," "Aquatic Toxin"
-
The accumulation start date.
-
-
Waste Transfer: Carefully transfer the waste into the labeled container using a funnel. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.
-
Secure Storage: Tightly cap the waste container. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. This area must be under the control of the operator and clearly marked.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not pour this waste down the drain.[5]
B. Contaminated Debris (Gloves, Wipes, Weigh Boats)
-
Characterization: Any solid item that has come into direct contact with this compound is considered hazardous waste. This includes gloves, absorbent pads, and contaminated lab paper.
-
Collection: Place these items in a designated solid hazardous waste container. This is typically a sturdy plastic bag (double-bagging is best practice) or a lined pail.[7]
-
Labeling: The container for contaminated solids must be labeled with the same information as the liquid waste container.
-
Disposal: Seal the container or bag when it is full or ready for pickup. Arrange for disposal through your EHS office.
The workflow below provides a visual guide to the decision-making process for proper waste stream management.
Caption: Decision workflow for segregating and disposing of waste.
Emergency Procedures: Spill and Exposure Management
Even with meticulous planning, accidents can occur. A robust emergency plan is a hallmark of a trustworthy safety system.
A. Spill Response
-
Minor Spill (<50 mL) not involving ignition sources:
-
Alert personnel in the immediate area.[7]
-
Don appropriate PPE as listed in the table above.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[7] Work from the outside of the spill inward.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container for solids.
-
Decontaminate the spill area with soap and water.[7] All cleanup materials are also hazardous waste.
-
-
Major Spill (>50 mL) or any spill in a poorly ventilated area:
-
Evacuate the laboratory immediately.[4]
-
Alert others and prevent entry.
-
Call your institution's emergency number and EHS office for an expert response.
-
B. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[7] Remove all contaminated clothing while rinsing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.[7] Hold eyelids open and continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
By adhering to these scientifically grounded and systematically validated procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. epa.gov [epa.gov]
- 12. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
